molecular formula C33H42N2O9S B609110 MK-8666 tromethamine CAS No. 2056254-98-7

MK-8666 tromethamine

货号: B609110
CAS 编号: 2056254-98-7
分子量: 642.8 g/mol
InChI 键: IMBNJMBRVNORTO-SQMFDTLJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MK-8666 is a partial GPCR (G-protein-coupled receptor) agonist that is coordinated with the action of GPR40. GPR40, also known as free fatty acid (FFA) receptor 1 modulates fatty acid-induced insulin secretion in pancreatic beta cells and in intestinal enteroendocrine cells. Thus, MK-8666 has been investigated for treatment of type 2 diabetes mellitus and has been shown to robustly lower glucose without negative effects.

属性

CAS 编号

2056254-98-7

分子式

C33H42N2O9S

分子量

642.8 g/mol

IUPAC 名称

2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S,3S,4R)-8-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-9-azatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylic acid

InChI

InChI=1S/C29H31NO6S.C4H11NO3/c1-17-10-22(35-8-5-9-37(3,33)34)11-18(2)26(17)20-7-4-6-19(12-20)16-36-25-14-21-13-23-27(24(21)15-30-25)28(23)29(31)32;5-4(1-6,2-7)3-8/h4,6-7,10-12,14-15,23,27-28H,5,8-9,13,16H2,1-3H3,(H,31,32);6-8H,1-3,5H2/t23-,27-,28+;/m1./s1

InChI 键

IMBNJMBRVNORTO-SQMFDTLJSA-N

手性 SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=NC=C4[C@H]5[C@H]([C@@H]5C(=O)O)CC4=C3)C)OCCCS(=O)(=O)C.C(C(CO)(CO)N)O

规范 SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=NC=C4C5C(C5C(=O)O)CC4=C3)C)OCCCS(=O)(=O)C.C(C(CO)(CO)N)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

MK-8666 tris salt;  MK-8666;  MK 8666;  MK8666

产品来源

United States

Foundational & Exploratory

MK-8666 Tromethamine: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8666 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1).[1][2] Developed for the treatment of type 2 diabetes mellitus, it enhances glucose-stimulated insulin (B600854) secretion.[3] Despite demonstrating robust glucose-lowering efficacy in clinical trials, its development was halted due to concerns regarding liver safety.[4] This guide provides a detailed technical overview of the mechanism of action of MK-8666 tromethamine, encompassing its molecular target engagement, downstream signaling, and the metabolic pathways contributing to its toxicity.

Core Mechanism of Action: GPR40 Partial Agonism

MK-8666 acts as a partial agonist at the GPR40 receptor, which is highly expressed in pancreatic β-cells.[5][6] The primary mechanism of action involves the potentiation of glucose-stimulated insulin secretion (GSIS).[3] Unlike sulfonylureas, the insulinotropic effect of MK-8666 is glucose-dependent, which minimizes the risk of hypoglycemia.

Molecular Interaction and Potency

MK-8666 exhibits high potency for the human GPR40 receptor. The tromethamine salt is a specific formulation of the active compound.

ParameterValueSpeciesAssay SystemReference
EC50 0.54 nMHumanGPR40 Activation Assay[2]

GPR40 Signaling Pathway

The activation of GPR40 by MK-8666 primarily initiates a signaling cascade through the Gαq subunit of the heterotrimeric G protein.[7][8] This pathway culminates in an increase in intracellular calcium concentrations, a key trigger for insulin granule exocytosis.

Gαq-Mediated Signaling Cascade
  • Receptor Activation: MK-8666 binds to and stabilizes an active conformation of the GPR40 receptor.

  • G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit.

  • Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit activates phospholipase C.[8]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[7][8]

  • Insulin Exocytosis: The elevated intracellular calcium levels, in the presence of elevated glucose, amplify the signaling cascade that leads to the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum MK8666 MK-8666 GPR40 GPR40 MK8666->GPR40 Binds to G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_Exocytosis Insulin Granule Exocytosis PKC->Insulin_Exocytosis Potentiates Ca_release Ca²⁺ Release Ca_release->Insulin_Exocytosis Stimulates IP3R->Ca_release Induces MK8666_Metabolism_Workflow MK8666 MK-8666 (Carboxylic Acid) Acyl_Glucuronide Reactive Acyl Glucuronide MK8666->Acyl_Glucuronide UDPGA UGT Enzymes Acyl_CoA Reactive Acyl-CoA Thioester MK8666->Acyl_CoA CoA, ATP Acyl-CoA Synthetase Protein_Adducts Protein Adducts Acyl_Glucuronide->Protein_Adducts Covalent Binding Acyl_CoA->Protein_Adducts Covalent Binding DILI Drug-Induced Liver Injury (DILI) Protein_Adducts->DILI Leads to Experimental_Workflow_Hepatocyte_Metabolism start Start thaw_hepatocytes Thaw Cryopreserved Human Hepatocytes start->thaw_hepatocytes incubate Incubate Hepatocytes with [³H]MK-8666 and Cofactors thaw_hepatocytes->incubate quench Quench Reaction at Time Points incubate->quench separate Separate Supernatant and Protein Pellet quench->separate analyze_supernatant Analyze Supernatant (LC-MS/MS) separate->analyze_supernatant analyze_pellet Analyze Protein Pellet (Radioactivity) separate->analyze_pellet identify_metabolites Identify Metabolites analyze_supernatant->identify_metabolites quantify_binding Quantify Covalent Binding analyze_pellet->quantify_binding end End identify_metabolites->end quantify_binding->end

References

MK-8666 Tromethamine: A Technical Guide to a GPR40 Agonist in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8666 tromethamine is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 has emerged as a compelling therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. This technical guide provides a comprehensive overview of MK-8666, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action: GPR40 Signaling

GPR40 is activated by medium and long-chain free fatty acids (FFAs). Upon activation by an agonist like MK-8666, the receptor primarily couples to the Gαq/11 subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key trigger for the exocytosis of insulin-containing granules from the pancreatic β-cell. This glucose-dependent insulin secretion mechanism minimizes the risk of hypoglycemia, a significant advantage over other insulin secretagogues like sulfonylureas.

Some GPR40 agonists, known as AgoPAMs (Agonist and Positive Allosteric Modulators), can also engage Gαs signaling, leading to cAMP production and incretin (B1656795) (GLP-1) secretion from enteroendocrine L-cells. However, MK-8666 is characterized as a partial agonist, with its primary described mechanism being through the Gαq pathway.[2][3]

GPR40_Signaling_Pathway cluster_membrane Cell Membrane GPR40 GPR40 Gaq Gαq/11 GPR40->Gaq Activates MK8666 MK-8666 (Partial Agonist) MK8666->GPR40 Binds to PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Ca2_release Ca²⁺ Release ER->Ca2_release Leads to Insulin_Exocytosis Insulin Granule Exocytosis Ca2_release->Insulin_Exocytosis Triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion Results in Glucose Elevated Glucose Glucose->Insulin_Exocytosis Dependent on

Caption: GPR40 signaling pathway activated by MK-8666.

Quantitative Data

In Vitro Potency and Selectivity
ParameterSpeciesValueReceptor/EnzymeReference
EC50 Human0.54 nMGPR40[1]

MK-8666 demonstrates high selectivity for GPR40 over other free fatty acid receptors such as GPR119, GPR43, GPR41, and GPR120, as well as other G-protein coupled receptors.[1][4]

Preclinical In Vivo Efficacy

While detailed dose-response data from preclinical animal models are not extensively published, it has been reported that MK-8666 reduces glucose levels in rodents.[1]

Clinical Pharmacokinetics and Pharmacodynamics (Phase Ib)

A Phase Ib clinical trial in patients with type 2 diabetes provided the following data after 14 days of once-daily dosing.

ParameterPlacebo50 mg MK-8666150 mg MK-8666500 mg MK-8666Reference
Mean Reduction in Fasting Plasma Glucose (mg/dL) from Baseline (Day 15) -30.836.054.1[4][5][6]
Mean Reduction in 24-h Weighted Mean Glucose (mg/dL) from Baseline (Day 14) -22.330.648.8
Median Tmax (hours) N/A2.0 - 2.52.0 - 2.52.0 - 2.5[4][5][6]
Mean Apparent Terminal Half-life (hours) N/A22 - 3222 - 3222 - 32[4][5][6]

Discontinuation and Hepatotoxicity Research

The clinical development of MK-8666 was discontinued (B1498344) during Phase I trials due to observations of liver safety concerns.[7] Subsequent research into the mechanism of this drug-induced liver injury (DILI) has focused on the bioactivation of MK-8666's carboxylic acid moiety. Studies have shown that MK-8666 is metabolized into reactive acyl glucuronide and acyl CoA thioester intermediates. These reactive metabolites can covalently bind to cellular proteins, a process that is hypothesized to be a causative factor in the observed hepatotoxicity.[7]

Experimental Protocols

In Vitro GPR40 Agonist Calcium Flux Assay

This assay measures the activation of GPR40 by quantifying the resulting increase in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing human GPR40.

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (MK-8666) and controls (e.g., a known GPR40 agonist and a vehicle control).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the GPR40-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight to allow for cell adherence.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C in the dark.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the test compounds (at various concentrations) and controls into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 value for MK-8666 by plotting the peak fluorescence response against the logarithm of the compound concentration.

Calcium_Flux_Workflow Start Start Plate_Cells Plate GPR40-expressing HEK293 cells Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Load_Dye Load with calcium- sensitive dye Incubate_Overnight->Load_Dye Wash_Cells Wash to remove extracellular dye Load_Dye->Wash_Cells Measure_Baseline Measure baseline fluorescence Wash_Cells->Measure_Baseline Inject_Compound Inject MK-8666 and controls Measure_Baseline->Inject_Compound Record_Fluorescence Record fluorescence over time Inject_Compound->Record_Fluorescence Analyze_Data Analyze data and calculate EC50 Record_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro calcium flux assay.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of a GPR40 agonist to potentiate insulin secretion from pancreatic islets in a glucose-dependent manner.

Materials:

  • Isolated pancreatic islets (e.g., from mice or rats).

  • Islet culture medium (e.g., RPMI-1640).

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM).

  • Test compounds (MK-8666) and controls.

  • Insulin ELISA kit.

Procedure:

  • Islet Isolation and Culture: Isolate pancreatic islets using a standard collagenase digestion method and culture them overnight to allow for recovery.

  • Pre-incubation: Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation: Transfer groups of islets to fresh KRB buffer containing either low glucose, high glucose (e.g., 16.7 mM), or high glucose plus the test compound (MK-8666 at various concentrations).

  • Incubation: Incubate the islets for 1-2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit.

  • Data Analysis: Compare the amount of insulin secreted in the presence of high glucose and MK-8666 to the amount secreted with high glucose alone to determine the potentiation of GSIS.

In Vivo Assessment of Glucose Homeostasis in a Diabetic Animal Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a GPR40 agonist in a diabetic rodent model (e.g., db/db mice or Zucker diabetic fatty rats).

Materials:

  • Diabetic animal model and age-matched wild-type controls.

  • Test compound (MK-8666) formulated for oral gavage.

  • Vehicle control.

  • Glucose solution for oral glucose tolerance test (OGTT).

  • Blood glucose meter and test strips.

  • Equipment for blood collection (e.g., tail vein lancets, micro-hematocrit tubes).

Procedure:

  • Acclimatization and Baseline Measurements: Acclimatize the animals to the experimental conditions. Measure baseline body weight and fasting blood glucose.

  • Dosing: Administer MK-8666 or vehicle orally once daily for a predetermined period (e.g., 14 days).

  • Monitoring: Monitor body weight and food intake regularly. Measure fasting blood glucose at specified intervals.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer an oral glucose load.

  • Blood Sampling: Collect blood samples at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

  • Glucose and Insulin Measurement: Measure blood glucose concentrations at each time point. Plasma insulin levels can also be measured from the collected blood samples.

  • Data Analysis: Calculate the area under the curve (AUC) for glucose from the OGTT data. Compare the glucose and insulin profiles between the MK-8666 treated and vehicle-treated groups.

In_Vivo_Workflow Start Start Acclimatize Acclimatize diabetic animal models Start->Acclimatize Baseline Measure baseline body weight and fasting blood glucose Acclimatize->Baseline Dosing Daily oral dosing with MK-8666 or vehicle Baseline->Dosing Monitoring Monitor body weight, food intake, and fasting glucose Dosing->Monitoring OGTT Perform Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Blood_Sampling Collect blood samples at multiple time points OGTT->Blood_Sampling Measure Measure blood glucose and insulin levels Blood_Sampling->Measure Analyze Analyze data (e.g., AUC) Measure->Analyze End End Analyze->End

Caption: Workflow for in vivo efficacy testing.

Conclusion

This compound is a potent and selective partial GPR40 agonist that demonstrated promising glucose-lowering effects in early clinical trials. Its mechanism of action through the potentiation of glucose-stimulated insulin secretion represents a rational therapeutic approach for type 2 diabetes with a low intrinsic risk of hypoglycemia. However, the development of MK-8666 was halted due to liver safety concerns, which are likely linked to the formation of reactive metabolites. The study of MK-8666 provides valuable insights for the future design and development of safer and more effective GPR40 agonists for the treatment of metabolic diseases. The experimental protocols detailed in this guide serve as a foundation for the continued investigation of GPR40 as a therapeutic target.

References

The Discovery and Chemical Synthesis of MK-8666 Tromethamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8666 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Developed for the treatment of type 2 diabetes mellitus, it demonstrated robust glucose-lowering efficacy in early clinical trials.[2] However, its clinical development was discontinued (B1498344) during Phase I studies due to concerns regarding liver safety.[3][4][5][6] This technical guide provides a detailed overview of the discovery, chemical synthesis, mechanism of action, and the metabolic pathways of MK-8666 that likely contributed to its hepatotoxicity.

Discovery and Rationale: Targeting GPR40 for Type 2 Diabetes

GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating fatty acid-stimulated insulin (B600854) secretion in a glucose-dependent manner.[5] This glucose dependency makes GPR40 an attractive therapeutic target for type 2 diabetes, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.[5] The therapeutic hypothesis for the development of MK-8666 was to create a GPR40 agonist that could enhance glucose-stimulated insulin secretion and thereby improve glycemic control in patients with type 2 diabetes.

MK-8666 was identified as a potent and selective partial GPR40 agonist with an EC50 of 0.54 nM for human GPR40.[1] Its selectivity was established against other G-protein coupled receptors such as GPR119, GPR43, GPR41, and GPR120.[1]

Chemical Synthesis of MK-8666

A scalable and efficient synthesis for MK-8666 was developed, with a key strategic step involving a kinetically controlled dynamic enzymatic ketone reduction to establish the stereochemistry at two centers.[7][8]

Retrosynthetic Analysis

The synthesis strategy involved the disconnection of MK-8666 into a chloropyridine headpiece and a benzylic alcohol tailpiece. The key challenges in the synthesis were the stereoselective formation of the trans-alcohol on the cyclopropane (B1198618) ring system.

Key Synthetic Steps

The synthesis commenced from a simple pyridine (B92270) building block.[7] A pivotal step in the synthetic route is the dynamic kinetic reduction of an unactivated ketone, which was optimized through directed evolution of a ketoreductase enzyme.[7] This enzymatic reduction yielded the desired trans-alcohol with high diastereoselectivity (>30:1 dr) and enantioselectivity (>99% ee).[7]

Following the enzymatic reduction, an intramolecular displacement reaction was employed to form the cyclopropane ring with complete control over the endo/exo selectivity.[8] The final endgame strategy involved a Palladium-catalyzed C-O coupling reaction to connect the chloropyridine headpiece with the benzylic alcohol tailpiece, completing the synthesis of MK-8666.[8]

Mechanism of Action and Signaling Pathway

As a GPR40 agonist, MK-8666 mimics the action of endogenous long-chain free fatty acids.[5] Activation of GPR40 by MK-8666 initiates a signaling cascade predominantly through the Gαq/11 pathway.[9]

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MK-8666 MK-8666 GPR40 GPR40 MK-8666->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles Triggers fusion of PKC->Insulin_Vesicles Potentiates Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

GPR40 Signaling Pathway for Insulin Secretion.

This activation of the Gαq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] The resulting increase in intracellular calcium and activation of PKC leads to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[5]

Clinical Data and Pharmacokinetics

A Phase Ib clinical trial in patients with type 2 diabetes demonstrated that MK-8666 was generally well-tolerated and showed robust glucose-lowering efficacy.[2]

Parameter Placebo (n=18) 50 mg (n=9) 150 mg (n=18) 500 mg (n=18)
Change in Fasting Plasma Glucose (mg/dL) on Day 15 --30.8-36.0-54.1
Median Tmax (h) N/A2.0-2.52.0-2.52.0-2.5
Mean Apparent Terminal Half-life (h) N/A22-3222-3222-32
Serious Adverse Effects 0000
Treatment-related Hypoglycemia 0000
Mild-to-moderate Transaminitis 0010
Table 1: Summary of Phase Ib Clinical Trial Data for MK-8666.[2]

Hepatotoxicity and Discontinuation

Despite the promising efficacy, the development of MK-8666 was halted due to liver safety concerns that emerged during Phase I clinical trials.[3][4][5][6] One patient in the 150 mg dosing group exhibited mild-to-moderate transaminitis.[2]

Mechanism of Liver Injury

Subsequent investigations into the mechanism of hepatotoxicity revealed that the carboxylic acid moiety of MK-8666 is susceptible to metabolic bioactivation.[3][4][6]

MK8666_Metabolism cluster_metabolism Metabolic Bioactivation of MK-8666 MK8666 MK-8666 (-COOH) Acyl_Glucuronide Reactive Acyl Glucuronide MK8666->Acyl_Glucuronide UDPGA Acyl_CoA Reactive Acyl CoA Thioester MK8666->Acyl_CoA CoA, ATP Protein_Adducts Protein Adducts Acyl_Glucuronide->Protein_Adducts Covalent Binding Acyl_CoA->Protein_Adducts Covalent Binding Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity

Metabolic pathway leading to hepatotoxicity.

The metabolism of MK-8666 in hepatocytes leads to the formation of two primary reactive metabolites: an acyl glucuronide and an acyl CoA thioester.[3][4][6] These reactive metabolites are capable of covalently binding to cellular proteins, forming protein adducts.[3][4][6] The formation of these adducts is believed to be a causative mechanism for the observed drug-induced liver injury (DILI).[3][4][6] Studies in rat and human liver microsomes confirmed the formation of these reactive metabolites and their covalent binding to proteins.[6]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the research and development of MK-8666, based on publicly available literature.

Chemical Synthesis: Dynamic Enzymatic Ketone Reduction

The key stereoselective reduction was performed using an optimized ketoreductase enzyme. The reaction was likely carried out in a buffered aqueous solution containing the ketone substrate, the ketoreductase enzyme, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH recycling). The reaction progress would have been monitored by HPLC until completion. The product alcohol would then be extracted with an organic solvent and purified by column chromatography.

GPR40 Agonist Activity Assay (In Vitro)

The potency of MK-8666 as a GPR40 agonist was likely determined using a cell-based functional assay. This could involve a stable cell line (e.g., HEK293 or CHO) engineered to express human GPR40. The assay would measure the downstream signaling events upon receptor activation, such as intracellular calcium mobilization (using a fluorescent calcium indicator like Fura-2) or inositol phosphate (B84403) (IP) accumulation (using a radioimmunoassay or a fluorescence-based assay). The EC50 value would be calculated from the dose-response curve of MK-8666.

In Vivo Glucose-Lowering Efficacy Studies

Animal models of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats) would have been used to assess the in vivo efficacy of MK-8666. The compound would be administered orally, and blood glucose levels would be monitored over time. An oral glucose tolerance test (OGTT) would likely have been performed to evaluate the effect of MK-8666 on glucose disposal after a glucose challenge.

Hepatotoxicity Assessment (In Vitro)

The potential for MK-8666 to cause liver injury was investigated using in vitro models such as primary human hepatocytes or liver microsomes. To identify reactive metabolites, radiolabeled ([³H]) MK-8666 would be incubated with hepatocytes or microsomes fortified with necessary cofactors (UDPGA for glucuronidation; CoA and ATP for acyl-CoA formation).[6] Covalent binding to proteins would be quantified by measuring the amount of radioactivity irreversibly bound to the protein pellet after extensive washing. The specific protein adducts could be identified by proteolytic digestion of the protein pellet followed by LC-MS/MS analysis.[6]

Conclusion

MK-8666 tromethamine is a compelling case study in modern drug discovery. While it demonstrated high potency and selectivity for its target, GPR40, and showed promising efficacy in early clinical trials for type 2 diabetes, its development was ultimately terminated due to mechanism-based hepatotoxicity. The formation of reactive acyl glucuronide and acyl CoA thioester metabolites from its carboxylic acid moiety highlights the critical importance of understanding a drug candidate's metabolic fate early in the development process. The story of MK-8666 underscores the ongoing challenge of balancing efficacy with safety in the pursuit of new therapeutics.

References

Investigating MK-8666 Tromethamine for Type 2 Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8666 tromethamine is a potent, selective partial agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] Developed for the treatment of type 2 diabetes mellitus, MK-8666 demonstrated robust glucose-lowering efficacy in early clinical studies.[2][3][4] Its mechanism of action relies on the potentiation of glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[3] However, the clinical development of MK-8666 was halted in Phase I trials due to concerns of drug-induced liver injury (DILI).[5] Subsequent investigations revealed that the hepatotoxicity was likely caused by the formation of reactive acyl glucuronide and acyl CoA thioester metabolites.[2][4][5] This technical guide provides an in-depth overview of the preclinical and clinical data on MK-8666, with a focus on its mechanism of action, pharmacokinetics, clinical efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: GPR40 Agonism

GPR40 is a G-protein-coupled receptor that is highly expressed in pancreatic β-cells.[6] Its natural ligands are medium and long-chain free fatty acids. The binding of an agonist, such as MK-8666, to GPR40 initiates a signaling cascade that enhances the secretion of insulin in a glucose-dependent manner. This glucose dependency is a key therapeutic advantage, as it minimizes the risk of hypoglycemia.[6]

The primary signaling pathway for GPR40 involves its coupling to the Gq alpha subunit (Gαq).[1] This activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1][6] The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, potentiates the exocytosis of insulin-containing granules from the β-cell.[1][6]

Below is a diagram illustrating the GPR40 signaling pathway.

GPR40_Signaling_Pathway GPR40 GPR40 G_protein Gq Protein GPR40->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes MK8666 MK-8666 MK8666->GPR40 Binds to G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Insulin_Vesicle Insulin Vesicle Ca2->Insulin_Vesicle Triggers fusion of PKC->Insulin_Vesicle Potentiates fusion of Insulin_Release Insulin Secretion Insulin_Vesicle->Insulin_Release

GPR40 Signaling Pathway for Insulin Secretion.

Quantitative Data

In Vitro Potency
CompoundTargetAssayValue
MK-8666GPR40EC500.9 nM[1]
Pharmacokinetics in Patients with Type 2 Diabetes (Phase Ib Study)

A Phase Ib, double-blind, multi-site, parallel-group study randomized 63 patients with type 2 diabetes to receive once-daily oral doses of MK-8666 (50 mg, 150 mg, or 500 mg) or placebo for 14 days.[2][3][4]

Parameter50 mg150 mg500 mg
Tmax (median, hours) 2.0 - 2.52.0 - 2.52.0 - 2.5
Apparent Terminal Half-life (mean, hours) 22 - 3222 - 3222 - 32
Accumulation Ratio (AUC Day 14 / AUC Day 1) ~1.2 - 1.8~1.2 - 1.8~1.2 - 1.8

Data compiled from multiple sources.[2][3][4]

Clinical Efficacy (Phase Ib Study)
Parameter50 mg150 mg500 mg
Placebo-Corrected Reduction in Fasting Plasma Glucose on Day 15 (mg/dL) 30.836.054.1
Placebo-Corrected Reduction in 24-hour Weighted Mean Glucose on Day 14 (mg/dL) 22.330.648.8

Data compiled from multiple sources.[2][3]

Experimental Protocols

Phase Ib Clinical Trial Methodology

Study Design: A double-blind, multi-site, parallel-group, placebo-controlled study.[3]

Participants: 63 patients with type 2 diabetes.[3]

Treatment Arms:

  • Placebo (n=18)

  • MK-8666 50 mg once daily (n=9)

  • MK-8666 150 mg once daily (n=18)

  • MK-8666 500 mg once daily (n=18)

Duration: 14 days of treatment.[3]

Pharmacokinetic Sampling: Blood samples were collected at predefined time points on Day 1 and Day 14 to determine the plasma concentrations of MK-8666.[2] A two-compartment population pharmacokinetic model was developed using data from this study and two earlier phase I studies in healthy volunteers.[2]

Efficacy Assessments:

  • Fasting plasma glucose (FPG) was measured at baseline and on Day 15.[2][3]

  • 24-hour weighted mean glucose (WMG) was assessed at baseline and on Day 14.[2]

Safety Assessments: Adverse events were monitored throughout the study. One patient in the 150 mg group experienced mild-to-moderate transaminitis at the end of the dosing period.[3] No serious adverse events or treatment-related hypoglycemia were reported.[3]

In Vitro Investigation of Drug-Induced Liver Injury

The following workflow was employed to investigate the potential for MK-8666 to cause DILI through the formation of reactive metabolites.[2][4][5]

DILI_Investigation_Workflow Observe_DILI Clinical Observation of Drug-Induced Liver Injury (DILI) Hypothesize Hypothesize Formation of Reactive Metabolites Observe_DILI->Hypothesize InVitro_Studies In Vitro Metabolism and Covalent Binding Studies Hypothesize->InVitro_Studies Hepatocytes Incubate [3H]MK-8666 with Rat and Human Hepatocytes InVitro_Studies->Hepatocytes Microsomes_UDPGA Incubate [3H]MK-8666 with Liver Microsomes + UDPGA InVitro_Studies->Microsomes_UDPGA Microsomes_CoA_ATP Incubate [3H]MK-8666 with Liver Microsomes + CoA + ATP InVitro_Studies->Microsomes_CoA_ATP Analyze_Metabolites Identify Metabolites (LC-MS/MS) Hepatocytes->Analyze_Metabolites Analyze_Adducts Identify Protein Adducts (Protease Digestion, LC-MS/MS) Hepatocytes->Analyze_Adducts Microsomes_UDPGA->Analyze_Metabolites Microsomes_UDPGA->Analyze_Adducts Microsomes_CoA_ATP->Analyze_Metabolites Microsomes_CoA_ATP->Analyze_Adducts Acyl_Glucuronide Acyl Glucuronide Metabolite Identified Analyze_Metabolites->Acyl_Glucuronide Acyl_CoA Acyl-CoA Thioester Metabolite Inferred Analyze_Metabolites->Acyl_CoA Protein_Adducts Covalent Protein Adducts (Lys, Ser, Cys) Identified Analyze_Adducts->Protein_Adducts Conclusion Conclusion: Reactive metabolites (acyl glucuronide and acyl-CoA thioester) contribute to DILI Acyl_Glucuronide->Conclusion Acyl_CoA->Conclusion Protein_Adducts->Conclusion

Workflow for Investigating MK-8666 DILI.

Protocol for Covalent Binding Studies:

  • Test System: Cryopreserved rat and human hepatocytes, and liver microsomes.[2][4][5]

  • Test Article: [3H]-labeled MK-8666.[2][4][5]

  • Incubation Conditions:

    • Hepatocytes: Incubated with [3H]MK-8666.[2][4][5]

    • Microsomes for Acyl Glucuronide Formation: Incubated with [3H]MK-8666 and fortified with UDP-glucuronic acid (UDPGA).[2][4][5]

    • Microsomes for Acyl-CoA Thioester Formation: Incubated with [3H]MK-8666 and fortified with coenzyme A (CoA) and adenosine (B11128) triphosphate (ATP).[2][4][5]

  • Analysis of Covalent Binding:

    • Following incubation, the protein was precipitated and washed to remove unbound radioactivity.

    • The amount of radioactivity covalently bound to the protein was quantified by liquid scintillation counting.

  • Identification of Protein Adducts:

    • The protein pellets from the incubation were subjected to protease digestion to break them down into individual amino acids.[2][4][5]

    • The resulting amino acid adducts were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific amino acid residues (lysine, serine, and cysteine) that were modified by the reactive metabolites of MK-8666.[2][4][5]

Conclusion

This compound is a potent GPR40 agonist that showed promising glucose-lowering effects in early clinical trials for type 2 diabetes. Its development was unfortunately halted due to liver safety concerns. In-depth in vitro studies successfully identified the bioactivation of MK-8666 to reactive acyl glucuronide and acyl-CoA thioester metabolites as a plausible mechanism for the observed hepatotoxicity. This case provides valuable insights for drug development professionals regarding the importance of early and thorough investigation of potential metabolic liabilities, particularly for carboxylic acid-containing drug candidates. The detailed experimental workflows and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field of diabetes and drug metabolism.

References

The Complete Pharmacological Profile of MK-8666 Tromethamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8666 tromethamine is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Developed for the treatment of type 2 diabetes mellitus, MK-8666 demonstrated robust glucose-lowering efficacy in early clinical trials. However, its development was halted due to liver safety concerns. This technical guide provides a comprehensive overview of the pharmacological profile of MK-8666, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and the toxicological findings that led to its discontinuation. Detailed experimental methodologies for key assays and visualizations of the relevant signaling pathways are also presented to serve as a valuable resource for researchers in the field of metabolic drug discovery.

Introduction

GPR40 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells that is activated by medium and long-chain free fatty acids. Its activation leads to a glucose-dependent stimulation of insulin (B600854) secretion, making it an attractive therapeutic target for type 2 diabetes with a potentially low risk of hypoglycemia. MK-8666 was developed as a selective partial agonist for GPR40.[1] This guide synthesizes the available preclinical and clinical data on this compound.

Mechanism of Action

MK-8666 acts as a selective partial agonist at the GPR40 receptor.[2][3] Upon binding, it stimulates the Gαq-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[4] Some evidence also suggests that certain GPR40 agonists can couple to the Gαs-protein, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP), which can also contribute to insulin secretion.[5][6]

Signaling Pathway Diagram

GPR40_Signaling cluster_membrane Plasma Membrane GPR40 GPR40 Gq Gαq GPR40->Gq activates MK8666 MK-8666 MK8666->GPR40 binds PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Ca2+ (cytosolic) ER->Ca2_cyto releases Ca2_ER Ca2+ Insulin Insulin Secretion (potentiated) Ca2_cyto->Insulin PKC->Insulin

Caption: GPR40 signaling pathway activated by MK-8666.

In Vitro Pharmacology

The in vitro activity of MK-8666 has been characterized in various cell-based assays to determine its potency and selectivity for the GPR40 receptor.

Table 1: In Vitro Potency of MK-8666
Assay TypeCell LineSpeciesParameterValue (nM)Reference
GPR40 Agonist ActivityNot SpecifiedHumanEC500.54[2]
GPR40 Agonist ActivityNot SpecifiedNot SpecifiedEC500.9[3]

EC50: Half maximal effective concentration

Experimental Protocols
  • Objective: To determine the binding affinity (Ki) of MK-8666 for the GPR40 receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells overexpressing the GPR40 receptor (e.g., CHO-K1 or HEK293 cells).[6]

    • Assay Conditions: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled GPR40 ligand (e.g., [3H]-TAK-875) and varying concentrations of the unlabeled test compound (MK-8666).[7]

    • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.[1]

    • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

    • Data Analysis: The concentration of MK-8666 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1][8]

  • Objective: To measure the functional potency (EC50) of MK-8666 by quantifying the increase in intracellular calcium following GPR40 activation.

  • Methodology:

    • Cell Culture: HEK293 cells stably expressing the human GPR40 receptor are plated in multi-well plates.[7]

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 4 dye).[7]

    • Compound Addition: Varying concentrations of MK-8666 are added to the wells.

    • Detection: The fluorescence intensity is measured in real-time using a fluorescence plate reader (e.g., FLIPR®). An increase in fluorescence corresponds to an increase in intracellular calcium.[9][10]

    • Data Analysis: The EC50 value is calculated from the concentration-response curve.

  • Objective: To quantify the accumulation of inositol phosphates (primarily IP1, a stable metabolite of IP3) as a direct measure of Gq-coupled receptor activation.

  • Methodology:

    • Cell Labeling (optional, for radioactive assays): Cells expressing GPR40 are labeled with [3H]-myo-inositol.

    • Cell Stimulation: Cells are stimulated with varying concentrations of MK-8666 in the presence of LiCl, which inhibits the degradation of IP1.[11]

    • Extraction: The reaction is stopped, and inositol phosphates are extracted.

    • Detection: The amount of accumulated IP1 is quantified, typically using a competitive immunoassay (e.g., HTRF®) or by chromatographic separation and scintillation counting for radiolabeled IPs.[11][12]

    • Data Analysis: The EC50 value is determined from the concentration-response curve.

Experimental Workflow Diagram

InVitro_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays b1 Prepare GPR40 Membranes b2 Incubate with Radioligand & MK-8666 b1->b2 b3 Filter and Wash b2->b3 b4 Quantify Radioactivity b3->b4 b5 Determine Ki b4->b5 f1 Culture GPR40- expressing cells f2_ca Load with Calcium Dye f1->f2_ca f2_ip Stimulate with MK-8666 (with LiCl) f1->f2_ip f3_ca Stimulate with MK-8666 & Measure Fluorescence f2_ca->f3_ca f4_ca Determine EC50 (Calcium) f3_ca->f4_ca f3_ip Extract Inositol Phosphates f2_ip->f3_ip f4_ip Quantify IP1 f3_ip->f4_ip f5_ip Determine EC50 (IP1) f4_ip->f5_ip

Caption: Workflow for in vitro characterization of MK-8666.

In Vivo Pharmacology

Preclinical studies in rodent models of type 2 diabetes were conducted to evaluate the in vivo efficacy of MK-8666.

  • General Finding: MK-8666 reduces glucose levels in rodents.[2]

  • Specific Data: Detailed dose-response studies and efficacy data in specific diabetic animal models (e.g., db/db mice, Zucker diabetic fatty rats) are not publicly available.

Experimental Protocols
  • Objective: To assess the effect of MK-8666 on glucose disposal in response to a glucose challenge.

  • Animal Models: Commonly used models include diet-induced obese (DIO) mice, db/db mice, or Zucker diabetic fatty (ZDF) rats.

  • Methodology:

    • Acclimatization and Fasting: Animals are acclimatized and then fasted overnight.

    • Compound Administration: MK-8666 or vehicle is administered orally at various doses.

    • Glucose Challenge: After a set period (e.g., 30-60 minutes), a bolus of glucose is administered orally or via intraperitoneal injection.

    • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge.

    • Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance.

Pharmacokinetics

The pharmacokinetic profile of MK-8666 was evaluated in a Phase Ib clinical trial in patients with type 2 diabetes.

Table 2: Pharmacokinetic Parameters of MK-8666 in Humans (Phase Ib)
Dose (once daily)Tmax (hours)Apparent Terminal Half-life (hours)Accumulation (Day 14 vs. Day 1)
50 mg2.0 - 2.522 - 32~1.2 - 1.8 fold
150 mg2.0 - 2.522 - 32~1.2 - 1.8 fold
500 mg2.0 - 2.522 - 32~1.2 - 1.8 fold

Data from a 14-day multiple-dose study in patients with type 2 diabetes.[13] Tmax: Time to reach maximum plasma concentration.

Clinical Trial Design (Phase Ib)
  • Study Design: A randomized, double-blind, placebo-controlled, multiple-ascending-dose study.[13]

  • Population: 63 patients with type 2 diabetes.[13]

  • Treatment Arms: Placebo, 50 mg, 150 mg, and 500 mg of MK-8666 administered once daily for 14 days.[13]

  • Endpoints: Safety, tolerability, pharmacokinetics, and pharmacodynamics (fasting plasma glucose and 24-hour weighted mean glucose).[13]

Toxicology and Discontinuation

The clinical development of MK-8666 was terminated during Phase I trials due to observations of liver injury.[14][15]

  • Clinical Observation: One patient in the 150 mg group of the Phase Ib trial showed mild-to-moderate transaminitis.[13]

Mechanism of Hepatotoxicity

The suspected mechanism of MK-8666-induced liver injury involves the formation of reactive metabolites.

  • Metabolic Bioactivation: MK-8666 is metabolized primarily to an acyl glucuronide. This metabolite can undergo rearrangement and form reactive species. Additionally, MK-8666 can form a reactive acyl CoA thioester.[14][15]

  • Covalent Binding: These reactive metabolites can covalently bind to cellular proteins, forming protein adducts. This covalent binding is a proposed mechanism for the observed drug-induced liver injury (DILI).[14][15]

Reactive Metabolite Formation Workflow

Metabolism_Workflow MK8666 MK-8666 AG Acyl Glucuronide (Reactive) MK8666->AG Glucuronidation ACoA Acyl-CoA Thioester (Reactive) MK8666->ACoA CoA Ligation Adducts Protein Adducts AG->Adducts Covalent Binding ACoA->Adducts Covalent Binding Protein Cellular Proteins DILI Drug-Induced Liver Injury (DILI) Adducts->DILI leads to

Caption: Bioactivation of MK-8666 to reactive metabolites.

Experimental Protocols for Reactive Metabolite Assessment
  • Objective: To identify the formation of reactive metabolites of MK-8666.

  • Methodology:

    • Incubation: [3H]-labeled MK-8666 is incubated with human liver microsomes or hepatocytes in the presence of cofactors (e.g., UDPGA for glucuronidation, CoA and ATP for CoA thioester formation) and trapping agents (e.g., glutathione).[14][15]

    • Analysis: The incubation mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify stable adducts formed between the reactive metabolites and the trapping agents.[16]

    • Covalent Binding Assessment: The amount of radioactivity irreversibly bound to microsomal proteins is quantified to assess the extent of covalent binding.[14]

Conclusion

This compound is a potent GPR40 partial agonist that showed promising glucose-lowering effects in early clinical development for type 2 diabetes. Its development was unfortunately halted due to liver safety concerns, which are likely mediated by the formation of reactive acyl glucuronide and acyl CoA thioester metabolites. The pharmacological and toxicological profile of MK-8666 provides valuable insights for the future design and development of GPR40 agonists and other carboxylic acid-containing drug candidates. This guide serves as a comprehensive repository of the available data on MK-8666, intended to aid researchers in the field of metabolic diseases and drug safety.

References

MK-8666 Tromethamine: A Technical Overview of its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8666 tromethamine is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Developed for the potential treatment of type 2 diabetes mellitus, MK-8666 was investigated for its ability to stimulate glucose-dependent insulin (B600854) secretion. However, its clinical development was discontinued (B1498344) during Phase I trials due to observations of liver toxicity. This technical guide provides a comprehensive overview of the chemical structure and known physicochemical properties of this compound, along with its mechanism of action.

Chemical Structure and Identification

This compound is a salt composed of the active pharmaceutical ingredient, MK-8666, and tromethamine, which is used to form a stable, water-soluble salt.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S,3S,4R)-8-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-9-azatricyclo[4.4.0.0²,⁴]deca-1(10),6,8-triene-3-carboxylic acid
CAS Number 2056254-98-7
Molecular Formula C₃₃H₄₂N₂O₉S
Synonyms MK-8666 tris salt, UNII-62602AEC6M

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the available computed and component-specific data.

Table 2: Physicochemical Properties of this compound and its Components

PropertyValueSource
Molecular Weight 642.8 g/mol PubChem
Melting Point Not available for this compound. The melting point of tromethamine is 167-172 °C.ChemBK, PubChem
Solubility Not available for this compound. Tromethamine is soluble in water.MedchemExpress.com
pKa Not available for this compound. The pKa of tromethamine is approximately 8.1.SIELC Technologies

Mechanism of Action: GPR40 Agonism

MK-8666 acts as a partial agonist of GPR40, a receptor predominantly expressed on pancreatic β-cells. The activation of GPR40 by fatty acids or synthetic agonists like MK-8666 leads to the potentiation of glucose-stimulated insulin secretion.

GPR40 Signaling Pathway

The binding of MK-8666 to GPR40 initiates a downstream signaling cascade primarily through the Gαq/11 pathway. This activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a key signal for the exocytosis of insulin-containing granules from the pancreatic β-cells. Some evidence also suggests the involvement of Gαs, leading to an increase in cyclic AMP (cAMP) and the secretion of incretins like glucagon-like peptide-1 (GLP-1), which can further amplify insulin secretion.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MK8666 MK-8666 GPR40 GPR40 MK8666->GPR40 binds G_alpha_q Gαq/11 GPR40->G_alpha_q activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes G_alpha_q->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles triggers exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR40 signaling pathway activated by MK-8666.

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this compound are not publicly available, the following sections describe the general methodologies that would be employed for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

A small, finely powdered sample of this compound would be packed into a capillary tube. The tube is then placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance first begins to melt to the temperature at which it is completely liquid is recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

An excess amount of this compound would be added to a series of vials containing different solvents or buffers of varying pH. The vials are then agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. After equilibration, the samples are filtered or centrifuged to remove undissolved solid. The concentration of MK-8666 in the supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

A solution of this compound of known concentration would be prepared in water or a co-solvent system if solubility is low. The solution is then titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa value is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the concentrations of the acidic and basic forms of the molecule are equal.

Experimental Workflow

The general workflow for the synthesis and characterization of a new chemical entity like this compound would follow a structured process from initial synthesis to detailed physicochemical and biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural and Physicochemical Characterization cluster_biological Biological Evaluation Synthesis Chemical Synthesis of MK-8666 Purification Purification (e.g., Chromatography) Synthesis->Purification Salt_Formation Salt Formation with Tromethamine Purification->Salt_Formation Structure_ID Structural Identification (NMR, MS) Salt_Formation->Structure_ID Purity Purity Assessment (HPLC) Structure_ID->Purity Physicochem Physicochemical Properties (Melting Point, Solubility, pKa) Purity->Physicochem In_Vitro In Vitro Assays (GPR40 Binding, Functional Assays) Physicochem->In_Vitro In_Vivo In Vivo Studies (Animal Models of Diabetes) In_Vitro->In_Vivo Tox Toxicology and Safety Pharmacology In_Vivo->Tox

Caption: General experimental workflow for a new chemical entity.

Conclusion

This compound is a well-characterized GPR40 partial agonist from a structural and mechanistic standpoint. Its development highlighted the potential of targeting GPR40 for the treatment of type 2 diabetes. While detailed public data on its physicochemical properties are scarce due to its early clinical discontinuation, the general methodologies for such characterization are well-established. The information presented in this guide provides a foundational understanding for researchers and scientists working in the field of drug discovery and development, particularly those interested in G-protein coupled receptors and metabolic diseases.

References

An In-depth Technical Guide to the Safety, Toxicity, and Liver Safety of MK-8666 Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-8666 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Developed for the treatment of type 2 diabetes mellitus, its clinical progression was halted during Phase I trials due to significant liver safety concerns.[2][3] This technical guide provides a comprehensive overview of the available safety, toxicity, and hepatotoxicity data for MK-8666 tromethamine. The primary mechanism of liver injury is attributed to the bioactivation of MK-8666 into reactive acyl glucuronide and acyl-CoA thioester metabolites, which can form covalent adducts with hepatic proteins.[2][3] This document summarizes the key findings from in vitro studies, outlines the metabolic pathways leading to toxicity, and discusses the clinical implications that led to the discontinuation of its development. While specific quantitative preclinical toxicology and detailed clinical trial data are not publicly available, this guide synthesizes the existing scientific literature to provide a thorough understanding of the safety profile of MK-8666.

Introduction to this compound

MK-8666 is a partial agonist of GPR40, a receptor predominantly expressed in pancreatic β-cells that is involved in mediating glucose-stimulated insulin (B600854) secretion.[1][2] The tromethamine salt of MK-8666 was formulated for development.[4][5] Tromethamine is a biologically inert, weak base used as an excipient to improve the stability and solubility of acidic drugs and also as a buffer in biological systems.[6] The safety profile of tromethamine itself is well-established, and it is not implicated in the toxicity observed with MK-8666.[7][8][9]

Preclinical Safety and Toxicity

Detailed quantitative data from preclinical toxicology studies, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), for MK-8666 are not publicly available in the reviewed literature. Preclinical assessments are a standard part of the drug development process to evaluate the safety profile of a compound before it enters human trials. The decision to advance MK-8666 to Phase I clinical trials suggests that it likely met the required safety margins in preclinical animal models. However, without access to the specific study reports, a quantitative assessment of its preclinical toxicity cannot be provided.

Mechanism of Action and GPR40 Signaling Pathway

MK-8666 exerts its therapeutic effect through the activation of GPR40. This receptor is a key regulator of insulin secretion and is activated by medium and long-chain fatty acids. The binding of an agonist like MK-8666 to GPR40 initiates a downstream signaling cascade.

The primary signaling pathway for GPR40 involves its coupling to the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a critical step in promoting glucose-stimulated insulin secretion from pancreatic β-cells. Some evidence also suggests that GPR40 can couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP), which can further enhance insulin secretion.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane GPR40 GPR40/FFAR1 Gq Gq/11 GPR40->Gq Activates Gs Gs GPR40->Gs Activates (potential) PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase (AC) ATP ATP AC->ATP Converts Gq->PLC Activates Gs->AC Activates MK8666 MK-8666 MK8666->GPR40 Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP cAMP ATP->cAMP Insulin_Secretion Enhanced Glucose-Stimulated Insulin Secretion cAMP->Insulin_Secretion Ca_release->Insulin_Secretion PKC->Insulin_Secretion

GPR40 Signaling Pathway Activated by MK-8666.

Liver Safety and Mechanism of Hepatotoxicity

The development of MK-8666 was terminated during Phase I clinical trials due to observations of hepatotoxicity.[2][3] The underlying cause of this liver injury is not due to the parent compound itself but rather its bioactivation into chemically reactive metabolites.

Clinical Findings

Publicly available data from the Phase I clinical trials that led to the discontinuation of MK-8666 is limited. It has been reported that at least one patient receiving a 150 mg dose experienced mild-to-moderate transaminitis, which is an elevation of liver aminotransferase enzymes (ALT and AST). The exact frequency and magnitude of these elevations across the study population are not detailed in the available literature.

Bioactivation and Formation of Reactive Metabolites

The carboxylic acid moiety of MK-8666 is the key structural feature responsible for its metabolic activation and subsequent toxicity. In vitro studies using rat and human hepatocytes and liver microsomes have elucidated a two-pronged mechanism of bioactivation.[3]

  • Acyl Glucuronidation: The primary metabolic pathway for MK-8666 is the formation of an acyl glucuronide (MK-8666-AG) via UDP-glucuronosyltransferase (UGT) enzymes. Acyl glucuronides are known to be potentially reactive metabolites.[3]

  • Acyl-CoA Thioester Formation: MK-8666 can also be converted to a reactive acyl-CoA thioester intermediate.[3]

Both the acyl glucuronide and the acyl-CoA thioester are electrophilic and can covalently bind to nucleophilic residues (such as lysine, serine, and cysteine) on hepatic proteins.[3] This covalent binding, or adduction, is believed to be a key initiating event in the observed drug-induced liver injury (DILI). The formation of these protein adducts can lead to cellular stress, immune responses, and ultimately, hepatocyte damage.

MK8666_Bioactivation MK8666 MK-8666 (Carboxylic Acid) Acyl_Glucuronide Reactive Acyl Glucuronide (MK-8666-AG) MK8666->Acyl_Glucuronide Glucuronidation Acyl_CoA Reactive Acyl-CoA Thioester MK8666->Acyl_CoA CoA Ligation UGT UGT Enzymes Acyl_CoA_Synthase Acyl-CoA Synthetase Protein_Adducts Protein Adducts Acyl_Glucuronide->Protein_Adducts Covalent Binding Acyl_CoA->Protein_Adducts Covalent Binding Protein Hepatic Proteins DILI Drug-Induced Liver Injury (DILI) Protein_Adducts->DILI Leads to

Bioactivation Pathway of MK-8666 to Reactive Metabolites.

Experimental Protocols

Detailed experimental protocols from the pivotal in vitro studies are not fully available in the public domain. However, based on the published literature, the key experiments to assess the bioactivation and covalent binding of MK-8666 involved the following methodologies.[3]

In Vitro Metabolism in Hepatocytes
  • Objective: To identify the major metabolites of MK-8666 in liver cells.

  • Methodology:

    • Cryopreserved rat and human hepatocytes were incubated with radiolabeled ([³H]) MK-8666.

    • At various time points, samples of the incubation mixture (cells and supernatant) were collected.

    • Metabolites were extracted and analyzed using liquid chromatography-mass spectrometry (LC-MS) to identify their structures.

    • The primary metabolites identified were the acyl glucuronide in both species and a taurine (B1682933) conjugate in rat hepatocytes.[3]

Covalent Binding in Hepatocytes
  • Objective: To quantify the extent of covalent binding of MK-8666 metabolites to hepatocyte proteins.

  • Methodology:

    • Hepatocytes were incubated with [³H]MK-8666.

    • After incubation, the cells were washed extensively with solvents to remove non-covalently bound radioactivity.

    • The cell pellets were then solubilized, and the protein content was precipitated.

    • The amount of radioactivity associated with the protein pellet was measured by liquid scintillation counting and normalized to the protein concentration.

    • Similar levels of covalent binding were observed in both rat and human hepatocytes.[3]

Covalent Binding in Liver Microsomes
  • Objective: To determine the enzymatic pathways responsible for the formation of reactive metabolites and their covalent binding.

  • Methodology:

    • Rat and human liver microsomes were incubated with [³H]MK-8666 in the presence of cofactors for specific metabolic pathways.

    • For glucuronidation, incubations were fortified with UDPGA.

    • For acyl-CoA formation, incubations were fortified with Coenzyme A (CoA) and ATP.

    • The level of covalent binding to microsomal proteins was quantified as described for hepatocytes.

    • Higher levels of covalent binding were observed in incubations fortified with CoA and ATP compared to those with UDPGA, indicating a significant role for the acyl-CoA thioester pathway in forming protein adducts.[3]

Experimental_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_results Results MK8666 [3H]MK-8666 Hepatocytes Rat/Human Hepatocytes MK8666->Hepatocytes Microsomes Rat/Human Liver Microsomes + Cofactors (UDPGA, CoA, ATP) MK8666->Microsomes Metabolite_ID Metabolite Identification (LC-MS) Hepatocytes->Metabolite_ID Covalent_Binding Covalent Binding Quantification (Protein Precipitation & Scintillation Counting) Hepatocytes->Covalent_Binding Microsomes->Covalent_Binding Metabolites_Found Identified Metabolites: - Acyl Glucuronide - Acyl-CoA Thioester Metabolite_ID->Metabolites_Found Binding_Quantified Quantified Protein Adducts Covalent_Binding->Binding_Quantified

Workflow for In Vitro Bioactivation Studies of MK-8666.

Data Summary

Due to the proprietary nature of drug development data and the early termination of the program, comprehensive quantitative safety and toxicity data for MK-8666 is not publicly available. The following tables summarize the conceptual and qualitative findings from the available literature.

Table 1: Summary of MK-8666 Safety and Toxicity Profile

ParameterFindingSource
Preclinical Toxicity Data not publicly available.-
Clinical Safety Development halted in Phase I due to liver safety concerns.[2][3]
Observed Adverse Events Mild-to-moderate transaminitis in at least one patient (150 mg dose).
Mechanism of Toxicity Bioactivation to reactive acyl glucuronide and acyl-CoA thioester metabolites, leading to protein adduct formation in the liver.[2][3]

Table 2: Summary of In Vitro Metabolism and Covalent Binding Studies

ExperimentSystemKey FindingsSource
Metabolism Rat & Human Hepatocytes- Major metabolite: Acyl glucuronide.- Taurine conjugate also found in rats.[3]
Covalent Binding Rat & Human Hepatocytes- Similar levels of covalent binding observed in both species.[3]
Covalent Binding Rat & Human Liver Microsomes- Covalent binding was higher with cofactors for acyl-CoA formation (CoA, ATP) compared to glucuronidation (UDPGA).[3]

Conclusion

The case of this compound serves as a critical example of how metabolic activation can lead to unforeseen toxicity and the termination of a promising therapeutic candidate. While the compound demonstrated potent and selective agonism of GPR40, its propensity to form reactive acyl glucuronide and acyl-CoA thioester metabolites resulted in unacceptable liver safety concerns. The in vitro studies provided a clear mechanistic link between the chemical structure of MK-8666, its metabolism, and the potential for hepatotoxicity through the formation of protein adducts. This guide underscores the importance of early and thorough investigation of metabolic pathways and the potential for bioactivation in drug development, particularly for compounds containing a carboxylic acid moiety. The findings from the MK-8666 program provide valuable insights for medicinal chemists and drug metabolism scientists in the design of safer GPR40 agonists and other therapeutic agents.

References

The Role of the GPR40 Receptor in the Progression of Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a critical player in the regulation of metabolic homeostasis. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action has positioned GPR40 as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders. This technical guide provides an in-depth overview of the GPR40 signaling pathways, a summary of the pharmacological properties of key GPR40 agonists, and detailed protocols for essential experimental procedures to facilitate further research and drug development in this area.

Introduction to GPR40/FFAR1

GPR40 is a class A G-protein-coupled receptor (GPCR) that is activated by medium to long-chain FFAs.[1] Its expression is highly localized to metabolically relevant tissues, including the pancreatic β-cells, the intestine, and to a lesser extent, the brain.[1] The activation of GPR40 by its endogenous ligands initiates a cascade of intracellular signaling events that are crucial for glucose homeostasis.[1] In pancreatic β-cells, GPR40 activation enhances insulin secretion in a glucose-dependent manner, which is a significant advantage over other insulin secretagogues like sulfonylureas that can induce hypoglycemia.[1][2] Furthermore, GPR40 activation in the gut stimulates the release of incretin hormones, such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), which in turn amplify insulin secretion and contribute to better glycemic control.[3] The potential for GPR40 agonists to also influence appetite regulation and energy expenditure has broadened their therapeutic appeal for managing metabolic diseases beyond T2DM, including obesity.[1]

GPR40 Signaling Pathways

The activation of GPR40 by FFAs or synthetic agonists triggers downstream signaling primarily through the Gαq/11 pathway, although some agonists have been shown to also engage the Gαs pathway.

The Canonical Gαq/11 Pathway

The predominant signaling cascade initiated by GPR40 activation involves the Gαq/11 protein.[2][4] This pathway leads to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

GPR40_Gaq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40/FFAR1 Gaq Gαq/11 GPR40->Gaq Coupling PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis FFA Free Fatty Acids (Ligand) FFA->GPR40 Activation Gaq->PLC Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Binding to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Insulin_Exocytosis Insulin Granule Exocytosis PKC->Insulin_Exocytosis Potentiation Ca_Influx ↑ [Ca²⁺]i Ca_ER->Ca_Influx Ca_Influx->Insulin_Exocytosis Triggering GPR40_Gas_Signaling cluster_membrane Enteroendocrine L-Cell Membrane cluster_cytosol Cytosol GPR40 GPR40/FFAR1 Gas Gαs GPR40->Gas Coupling AC Adenylyl Cyclase (AC) ATP ATP AC->ATP Conversion Agonist GPR40 Agonist (Full/Ago-PAM) Agonist->GPR40 Activation Gas->AC Activation cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Stimulation GPR40_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Validation cluster_invivo In Vivo Efficacy & PK/PD cluster_safety Safety & Toxicology Binding Radioligand Binding Assay (Determine Ki) Signaling Functional Assays (Calcium Flux, IP-1, cAMP) (Determine EC50, Emax) Binding->Signaling Selectivity Selectivity Profiling (vs. other FFARs, GPCRs) Signaling->Selectivity Islet_Secretion Insulin/Glucagon Secretion (Isolated Pancreatic Islets) Selectivity->Islet_Secretion Incretin_Secretion GLP-1/GIP Secretion (Primary Intestinal Cells) Islet_Secretion->Incretin_Secretion PK Pharmacokinetics (Rodents - PO, IV) Incretin_Secretion->PK OGTT Oral Glucose Tolerance Test (OGTT) (Normal & Diabetic Rodents) PK->OGTT Chronic Chronic Dosing Studies (Diabetic Animal Models) OGTT->Chronic KO_Validation Validation in GPR40 KO Mice (Confirm on-target effects) Chronic->KO_Validation Tox Preliminary Toxicology (e.g., Hepatotoxicity) KO_Validation->Tox

References

In-depth In Vitro Characterization of MK-8666 Tromethamine's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8666 tromethamine is a potent and selective partial agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Developed for the potential treatment of type 2 diabetes, MK-8666 demonstrated robust glucose-lowering effects. However, its clinical development was halted due to liver safety concerns. This technical guide provides an in-depth in vitro characterization of MK-8666's biological activity, focusing on its mechanism of action, potency, selectivity, and metabolic profile. Detailed experimental protocols for key assays are provided to enable researchers to further investigate the properties of this and similar compounds.

Introduction

GPR40 is a G-protein-coupled receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in intestinal enteroendocrine cells. It is activated by medium and long-chain free fatty acids, leading to a glucose-dependent stimulation of insulin (B600854) secretion. This mechanism makes GPR40 an attractive therapeutic target for type 2 diabetes, as it offers the potential for glycemic control with a reduced risk of hypoglycemia.

MK-8666 was developed as a partial agonist of GPR40. Partial agonists are designed to provide a controlled level of receptor activation, potentially offering a better safety and efficacy profile compared to full agonists. This guide details the in vitro studies that defined the pharmacological and metabolic characteristics of MK-8666.

Mechanism of Action: GPR40 Partial Agonist

MK-8666 acts as a partial agonist at the human GPR40 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.

GPR40 Signaling Pathway

The primary signaling cascade initiated by GPR40 activation is the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This elevation in intracellular calcium is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[1][2] Some evidence also suggests that GPR40 can couple to Gαs, leading to an increase in cyclic AMP (cAMP) levels, which can also contribute to insulin secretion.[1]

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MK8666 MK-8666 GPR40 GPR40 MK8666->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Insulin_Secretion Potentiation of Glucose-Stimulated Insulin Secretion Ca_release->Insulin_Secretion Leads to

Caption: GPR40 signaling pathway activated by MK-8666.

Quantitative Biological Activity

The in vitro potency and selectivity of MK-8666 were determined using a variety of cell-based and biochemical assays.

Potency at Human GPR40

The potency of MK-8666 as a GPR40 agonist was primarily assessed through calcium mobilization assays in cells engineered to express the human GPR40 receptor.

ParameterValueAssay SystemReference
EC50 (human GPR40) 0.54 nMCalcium flux assay in CHO cells[3]
Selectivity Profile

MK-8666 exhibits high selectivity for GPR40 over other related G-protein-coupled receptors.

ReceptorActivityReference
GPR119 Selective over[3]
GPR43 Selective over[3]
GPR41 Selective over[3]
GPR120 Selective over[3]

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize MK-8666.

GPR40 Functional Assay: Calcium Mobilization

This assay measures the increase in intracellular calcium concentration following the activation of GPR40 by an agonist.

Objective: To determine the potency (EC50) of MK-8666 in activating the human GPR40 receptor.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: Black, clear-bottom 96-well or 384-well microplates.

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound dissolved in DMSO to create a stock solution, followed by serial dilutions in assay buffer.

  • Plate Reader: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Seeding: Plate the CHO-hGPR40 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 30-60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of MK-8666 in assay buffer.

  • Data Acquisition: a. Place the cell plate into the fluorescence plate reader. b. Set the instrument to record a baseline fluorescence reading for 10-20 seconds. c. The instrument will then automatically add the MK-8666 dilutions to the wells. d. Continue to measure the fluorescence intensity kinetically for a defined period (e.g., 2-3 minutes) to capture the peak calcium response.

  • Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. The EC50 value is calculated by plotting the peak fluorescence response against the logarithm of the MK-8666 concentration and fitting the data to a four-parameter logistic equation.

Calcium_Mobilization_Workflow A Seed CHO-hGPR40 cells in 96-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate for 30-60 min C->D F Measure baseline fluorescence in plate reader D->F E Prepare serial dilutions of MK-8666 G Inject MK-8666 dilutions E->G F->G H Measure kinetic fluorescence response G->H I Calculate EC50 H->I Liver_Microsome_Workflow A Combine liver microsomes, [3H]MK-8666, and cofactors B Pre-warm at 37°C A->B C Initiate reaction with final cofactor B->C D Incubate at 37°C C->D E Terminate reaction with organic solvent D->E F Centrifuge to separate supernatant and pellet E->F G Analyze supernatant by LC-MS/MS for metabolites F->G H Wash and analyze pellet for covalent binding F->H

References

In-Depth Technical Guide: Molecular Interactions and Binding Sites of MK-8666 on the GPR40 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions, binding sites, and pharmacological characterization of MK-8666, a partial agonist of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document details the quantitative binding and functional data, experimental methodologies, and key signaling pathways associated with MK-8666's mechanism of action at the GPR40 receptor.

Quantitative Pharmacological Data of MK-8666

The following table summarizes the reported in vitro potency of MK-8666 on the human GPR40 receptor.

ParameterValue (nM)Assay TypeCell LineReference
EC50 0.54Not SpecifiedHuman GPR40 expressing[1][2]
EC50 0.9Not SpecifiedNot Specified[3]
EC50 5.6Not SpecifiedNot Specified[4]

Molecular Interactions and Binding Site of MK-8666

MK-8666 is a partial agonist of the GPR40 receptor.[1][3][5] Crystal structures of the human GPR40 receptor in complex with MK-8666 have revealed that it binds to an allosteric site distinct from the orthosteric site where endogenous free fatty acids bind.[6] This binding pocket is located near the extracellular surface, between the transmembrane (TM) helices 3 and 4.[6]

The binding of MK-8666 to this allosteric site induces a conformational change in the receptor, leading to its partial activation. Structural studies of a ternary complex of GPR40 with both MK-8666 and a full allosteric agonist (AgoPAM) named AP8 have shown that the binding of these two ligands exhibits positive cooperativity.[6] The binding of AP8 to a separate, novel lipid-facing pocket outside the transmembrane helical bundle enhances the binding affinity of MK-8666.[6] This cooperative binding involves rearrangements of TM4 and TM5 and the transition of the intracellular loop 2 (ICL2) into a short helix, which is thought to prime the receptor for a more active-like state.[4]

GPR40 Signaling Pathway

Activation of the GPR40 receptor, including by partial agonists like MK-8666, primarily couples to the Gαq signaling pathway. This initiates a cascade of intracellular events aimed at modulating cellular function, most notably the potentiation of glucose-stimulated insulin (B600854) secretion in pancreatic β-cells.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MK-8666 MK-8666 GPR40 GPR40 Receptor MK-8666->GPR40 Binds to Allosteric Site Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Insulin_Secretion Enhanced Insulin Secretion Ca2_release->Insulin_Secretion Promotes

Figure 1: GPR40 Signaling Pathway Activated by MK-8666.

Experimental Protocols

The characterization of MK-8666 and its interaction with the GPR40 receptor involves a series of in vitro assays and structural biology techniques.

Experimental Workflow for GPR40 Modulator Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of a GPR40 modulator like MK-8666.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization In Vitro Characterization cluster_structural Structural Biology cluster_invivo In Vivo & Preclinical HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_ID Hit Identification HTS->Hit_ID Func_Assays Functional Assays (e.g., IP1 Accumulation) Hit_ID->Func_Assays Purification Receptor Expression & Purification Hit_ID->Purification Binding_Assays Binding Assays (Radioligand or Fluorescent) Func_Assays->Binding_Assays Selectivity Selectivity Profiling (vs. other GPCRs) Binding_Assays->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Crystallization Crystallization Trials Purification->Crystallization Structure_Det X-ray Crystallography or Cryo-EM Crystallization->Structure_Det Efficacy Efficacy Studies (e.g., Glucose Tolerance Tests) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox

Figure 2: Experimental Workflow for GPR40 Modulator Characterization.
Calcium Mobilization Assay

This assay is a primary functional screen to identify compounds that activate Gq-coupled receptors like GPR40 by measuring changes in intracellular calcium concentration.

Principle: Upon GPR40 activation, the Gαq pathway leads to the release of calcium from intracellular stores. This transient increase in cytosolic calcium is detected using a calcium-sensitive fluorescent dye.

Protocol Outline:

  • Cell Culture: HEK293 cells stably or transiently expressing human GPR40 are cultured in 96- or 384-well black, clear-bottom microplates.

  • Dye Loading: The cell culture medium is replaced with an assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fluo-8 AM). The cells are incubated to allow for dye uptake. Probenecid may be included to prevent dye leakage.[7]

  • Compound Addition: The plate is transferred to a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the automated addition of test compounds, such as MK-8666, at various concentrations.

  • Data Acquisition: Fluorescence intensity is measured kinetically immediately after compound addition.

  • Data Analysis: The increase in fluorescence intensity is proportional to the intracellular calcium concentration. Dose-response curves are generated to determine the EC50 of the test compounds.

Inositol (B14025) Monophosphate (IP1) Accumulation Assay

This assay provides a more direct measure of Gαq pathway activation by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1).

Principle: Activation of PLC by Gαq leads to the hydrolysis of PIP2 into IP3 and DAG. IP3 is rapidly metabolized to IP1. In the presence of lithium chloride (LiCl), which inhibits the degradation of IP1, its accumulation can be measured as a marker of receptor activation.

Protocol Outline:

  • Cell Culture and Stimulation: Cells expressing GPR40 are incubated with a stimulation buffer containing the test compound (e.g., MK-8666) and LiCl.

  • Cell Lysis: After the incubation period, the cells are lysed to release the intracellular contents.

  • IP1 Detection: The amount of accumulated IP1 in the cell lysate is quantified, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: The signal is proportional to the amount of IP1. Dose-response curves are plotted to calculate the EC50 of the agonist.

Radioligand Binding Assay

These assays are used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Principle: A radiolabeled ligand with known affinity for GPR40 is incubated with membranes prepared from cells expressing the receptor. The displacement of the radioligand by a non-labeled test compound is measured.

Protocol Outline:

  • Membrane Preparation: Membranes from cells overexpressing GPR40 are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a suitable GPR40 radioligand (e.g., [3H]-AMG 837) and varying concentrations of the unlabeled test compound (MK-8666).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

GPR40 Purification and Crystallization for Structural Studies

Obtaining a high-resolution crystal structure of GPR40 in complex with MK-8666 is crucial for understanding the precise molecular interactions.

Principle: The GPR40 protein is expressed, extracted from the cell membrane using detergents, purified to homogeneity, and then crystallized. The resulting crystals are used for X-ray diffraction to determine the three-dimensional structure.

Protocol Outline:

  • Protein Expression: Human GPR40, often with modifications to enhance stability (e.g., fusion to T4 lysozyme), is overexpressed in an appropriate system, such as insect (Sf9) or mammalian (HEK293) cells.[4][8]

  • Solubilization: The receptor is extracted from the cell membranes using a mild detergent (e.g., dodecylmaltoside - DDM).[8]

  • Purification: The solubilized receptor is purified using affinity chromatography (e.g., using an antibody or affinity tag), followed by size-exclusion chromatography to ensure homogeneity.[9]

  • Complex Formation: The purified receptor is incubated with a molar excess of MK-8666.

  • Crystallization: The protein-ligand complex is subjected to crystallization screening using techniques such as vapor diffusion or lipidic cubic phase (LCP).[9]

  • Structure Determination: Diffraction-quality crystals are exposed to X-rays, and the resulting diffraction pattern is used to solve the three-dimensional structure of the GPR40-MK-8666 complex.[10]

Conclusion

MK-8666 is a potent partial agonist of the GPR40 receptor that binds to a distinct allosteric site. Its mechanism of action through the Gαq signaling pathway has been well-characterized through a variety of in vitro functional and binding assays. The availability of high-resolution crystal structures of GPR40 in complex with MK-8666 provides a detailed understanding of its molecular interactions and the structural basis for its partial agonism and allosteric modulation. This comprehensive knowledge is invaluable for the rational design and development of next-generation GPR40-targeted therapeutics for metabolic diseases. However, it is important to note that the development of MK-8666 was discontinued (B1498344) due to liver safety concerns, which may be related to the formation of reactive metabolites.[11][12]

References

Contextualizing MK-8666 tromethamine findings within current diabetes research.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: MK-8666 tromethamine, a partial agonist of the G-protein coupled receptor 40 (GPR40), demonstrated promising glucose-lowering efficacy in early clinical development for the treatment of type 2 diabetes mellitus. Its mechanism of action, centered on the glucose-dependent stimulation of insulin (B600854) secretion, positioned it as a potentially valuable therapeutic agent with a low risk of hypoglycemia. However, the development of MK-8666 was halted in Phase I clinical trials due to observations of hepatotoxicity. This guide provides a comprehensive analysis of the findings related to MK-8666, contextualizing its clinical and preclinical data within the broader landscape of contemporary diabetes research. Particular attention is given to its mechanism of action, clinical efficacy and safety data, and the subsequent in vitro investigations into the mechanisms of its associated liver injury. This document serves as a technical resource for researchers, scientists, and drug development professionals in the field of metabolic diseases.

Introduction: The Role of GPR40 in Glucose Homeostasis

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells.[1][2] It is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in augmenting glucose-dependent insulin secretion (GDIS).[1] This glucose-dependent nature of insulin release makes GPR40 an attractive therapeutic target for type 2 diabetes, as it suggests a lower intrinsic risk of drug-induced hypoglycemia compared to other secretagogues.[3] Several synthetic GPR40 agonists have been developed to harness this mechanism for glycemic control.[1] MK-8666 emerged as a potent partial agonist of GPR40, demonstrating robust glucose-lowering effects in preclinical models and early human trials.[3][4][5]

Mechanism of Action: GPR40-Mediated Insulin Secretion

MK-8666, as a partial GPR40 agonist, stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.[3][4] The binding of MK-8666 to GPR40 is thought to primarily activate the Gαq signaling pathway.[2] This activation leads to a cascade of intracellular events culminating in the potentiation of insulin release.

Signaling Pathway

The activation of the Gαq pathway by a GPR40 agonist like MK-8666 initiates a series of intracellular events. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MK-8666 MK-8666 GPR40 GPR40 MK-8666->GPR40 Binds to Gaq Gαq GPR40->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Insulin_Vesicles Insulin Vesicles Ca2_cyto->Insulin_Vesicles Triggers Exocytosis of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release

Caption: GPR40 signaling pathway for insulin secretion.

Clinical Findings: Phase Ib Proof-of-Concept Study

A double-blind, multisite, parallel-group, randomized Phase Ib study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of MK-8666 in patients with type 2 diabetes.[3][4]

Experimental Protocol
  • Study Design: 63 patients with type 2 diabetes were randomized to receive once-daily oral doses of MK-8666 (50 mg, 150 mg, or 500 mg) or placebo for 14 days.[3][4]

  • Patient Population: The study enrolled adult patients with a diagnosis of type 2 diabetes.

  • Endpoints:

    • Primary: Safety and tolerability.[3][4]

    • Secondary: Pharmacokinetics (Tmax, apparent terminal half-life) and pharmacodynamics (change from baseline in fasting plasma glucose (FPG) and 24-hour weighted mean glucose (WMG)).[3][4]

  • Assessments: Plasma concentrations of MK-8666 were measured at various time points. FPG was measured on Day 15, and 24-hour WMG was assessed on Day 14.[3][4]

Quantitative Data

Table 1: Pharmacokinetic Parameters of MK-8666 (Day 15) [3][4]

Parameter 50 mg 150 mg 500 mg
Median Tmax (h) 2.0-2.5 2.0-2.5 2.0-2.5

| Mean Apparent Terminal Half-life (h) | 22-32 | 22-32 | 22-32 |

Table 2: Glycemic Efficacy of MK-8666 (Day 15) [3][4]

Parameter 50 mg 150 mg 500 mg
Placebo-Corrected Reduction in FPG (mg/dL) 30.8 36.0 54.1

| Placebo-Corrected Reduction in 24-h WMG (mg/dL) on Day 14 | 22.3 | 30.6 | 48.8 |

Safety and Tolerability

MK-8666 was generally well-tolerated.[3][4] No serious adverse events or treatment-related hypoglycemia were reported.[3][4] However, one patient in the 150 mg group experienced mild-to-moderate transaminitis, an early indicator of potential liver injury.[3][4] This finding, coupled with liver safety concerns for other GPR40 agonists like TAK-875, led to the discontinuation of MK-8666's development.[6][7]

Investigating Hepatotoxicity: In Vitro Studies

Following the clinical observations, in vitro studies were conducted to investigate the potential mechanisms of MK-8666-induced liver injury.[6][7] These studies focused on the bioactivation of MK-8666 into reactive metabolites.

Experimental Protocols
  • Hepatocyte Incubations: [3H]MK-8666 was incubated with rat and human hepatocytes to characterize its metabolism and covalent binding to proteins.[6][7]

  • Microsomal Incubations: The formation of reactive metabolites was further investigated in rat and human liver microsomes fortified with cofactors such as UDPGA (for glucuronidation) or CoA and ATP (for acyl-CoA formation).[6][7]

  • Metabolite Identification: Liquid chromatography-mass spectrometry (LC-MS) was used to identify the metabolites and their protein adducts.[6][7]

Key Findings

The in vitro studies revealed that the carboxylic acid moiety of MK-8666 could be bioactivated through two primary pathways:

  • Acyl Glucuronidation: MK-8666 was metabolized to a reactive acyl glucuronide.[6][7] This metabolite can undergo intramolecular rearrangement to form reactive aldehydes that can covalently bind to proteins.[6][7]

  • Acyl-CoA Thioester Formation: MK-8666 could also form a reactive acyl-CoA thioester, which can directly acylate proteins.[6][7]

The formation of these reactive metabolites and their subsequent covalent binding to cellular proteins is a plausible mechanism for the drug-induced liver injury (DILI) observed clinically.[6][7]

MK8666_Bioactivation cluster_pathway1 Acyl Glucuronidation cluster_pathway2 Acyl-CoA Formation MK-8666 MK-8666 Acyl_Glucuronide Reactive Acyl Glucuronide MK-8666->Acyl_Glucuronide + UDPGA Acyl_CoA Reactive Acyl-CoA Thioester MK-8666->Acyl_CoA + CoA, ATP UDPGA UDPGA Rearrangement Rearrangement Acyl_Glucuronide->Rearrangement Reactive_Aldehydes Reactive Aldehydes Rearrangement->Reactive_Aldehydes Protein_Adducts Protein Adducts (Hepatotoxicity) Reactive_Aldehydes->Protein_Adducts Covalent Binding CoA_ATP CoA + ATP Acyl_CoA->Protein_Adducts Acylation

Caption: Bioactivation pathways of MK-8666 leading to hepatotoxicity.

Context within Current Diabetes Research and Future Directions

The story of MK-8666 highlights a critical challenge in the development of GPR40 agonists for type 2 diabetes: balancing potent glycemic efficacy with a favorable safety profile, particularly concerning hepatotoxicity. While the glucose-dependent mechanism of action of GPR40 agonists remains highly attractive, the experience with MK-8666 and other compounds in its class underscores the importance of early and thorough investigation of metabolic pathways and the potential for reactive metabolite formation.

Future research in this area should focus on:

  • Designing Novel GPR40 Agonists: Medicinal chemistry efforts should aim to design molecules that retain GPR40 agonism while minimizing the potential for bioactivation. This could involve modifying the carboxylic acid moiety or other structural features prone to metabolic activation.

  • Improving Preclinical Safety Screening: More predictive in vitro and in vivo models are needed to identify potential hepatotoxicity earlier in the drug development process. This may include the use of advanced cell culture systems, such as 3D liver spheroids or organ-on-a-chip technology, and the development of more sensitive biomarkers of liver injury.

  • Exploring Alternative GPR40 Modulators: The development of positive allosteric modulators (PAMs) or agonists with biased signaling properties could offer a way to achieve therapeutic efficacy with an improved safety margin.

Conclusion

This compound represents a valuable case study in the development of GPR40 agonists for type 2 diabetes. Its clinical data demonstrated the potential for this class of drugs to achieve significant glucose lowering with a low risk of hypoglycemia. However, the emergence of hepatotoxicity concerns ultimately led to its discontinuation. The subsequent in vitro investigations have provided crucial insights into the mechanisms of this toxicity, highlighting the importance of understanding drug metabolism and reactive metabolite formation. The lessons learned from MK-8666 will undoubtedly inform the future design and development of safer and more effective therapies for type 2 diabetes.

References

Methodological & Application

Standard in vivo experimental protocols for MK-8666 tromethamine.

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

MK-8666 is a selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). GPR40 is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin (B600854) secretion.[1][2] Agonism of GPR40 has been investigated as a therapeutic strategy for type 2 diabetes.[3] MK-8666 demonstrated robust glucose-lowering efficacy in early clinical trials.[4] However, its development was discontinued (B1498344) due to liver safety concerns, specifically observations of transaminitis in some patients.[4][5] The suspected mechanism of hepatotoxicity involves the formation of reactive acyl glucuronide and acyl CoA thioester metabolites that can form protein adducts.[6][7]

These application notes provide representative in vivo experimental protocols for evaluating the efficacy and potential hepatotoxicity of MK-8666 tromethamine in rodent models. These protocols are based on general principles of preclinical pharmacology and toxicology for GPR40 agonists and compounds associated with drug-induced liver injury (DILI).

Data Presentation

Table 1: Clinical Efficacy of MK-8666 in Patients with Type 2 Diabetes (14-Day Treatment)
Dose of MK-8666Mean Reduction in Fasting Plasma Glucose (mg/dL)
50 mg30.8
150 mg36.0
500 mg54.1

Data from a 14-day, double-blind, parallel-group study in 63 patients with type 2 diabetes.[4]

Signaling Pathway

The primary mechanism of action of MK-8666 is the activation of GPR40 in pancreatic β-cells. This initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.

GPR40_Signaling_Pathway cluster_cell Pancreatic β-Cell MK8666 MK-8666 GPR40 GPR40 MK8666->GPR40 Binds Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase Releases Ca²⁺ Insulin_Vesicle Insulin Vesicles Ca2_increase->Insulin_Vesicle Promotes Fusion PKC->Insulin_Vesicle Potentiates Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion

Caption: GPR40 signaling pathway in pancreatic β-cells.

Experimental Protocols

Protocol 1: Evaluation of In Vivo Efficacy in a Rodent Model of Type 2 Diabetes

This protocol describes a study to assess the glucose-lowering effects of MK-8666 in Zucker fa/fa rats, a model of insulin resistance.

Objective: To determine the dose-dependent effect of orally administered MK-8666 on glucose tolerance.

Animal Model:

  • Species: Rat

  • Strain: Zucker fa/fa (obese)

  • Age: 8-10 weeks

  • Sex: Male

  • Housing: Standard conditions with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) methylcellulose (B11928114) in water

  • Glucose solution (50% w/v) for oral gavage

  • Blood glucose meter and test strips

  • Oral gavage needles

  • Standard laboratory equipment

Experimental Workflow:

Efficacy_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase (Day of OGTT) cluster_analysis Data Analysis Acclimatize Acclimatize Zucker fa/fa Rats (1 week) Randomize Randomize into Treatment Groups (n=8/group) Acclimatize->Randomize Fast Overnight Fast (16 hours) Randomize->Fast Baseline_BG Measure Baseline Blood Glucose (t = -30 min) Fast->Baseline_BG Dosing Oral Gavage with MK-8666 or Vehicle (t = 0 min) Baseline_BG->Dosing Glucose_Challenge Oral Glucose Challenge (2 g/kg) (t = 30 min) Dosing->Glucose_Challenge Blood_Sampling Blood Sampling (tail vein) at t = 60, 90, 120, 180 min Glucose_Challenge->Blood_Sampling Plot_Glucose Plot Blood Glucose vs. Time Blood_Sampling->Plot_Glucose Calculate_AUC Calculate Glucose AUC Plot_Glucose->Calculate_AUC Stats Statistical Analysis (e.g., ANOVA) Calculate_AUC->Stats

Caption: Workflow for in vivo efficacy testing of MK-8666.

Procedure:

  • Animal Preparation: Acclimatize Zucker fa/fa rats for one week. Randomly assign animals to treatment groups (e.g., Vehicle, MK-8666 at 3, 10, 30 mg/kg). Fast animals overnight (approximately 16 hours) before the oral glucose tolerance test (OGTT).

  • Dosing: On the day of the experiment, record the body weight of each animal. Prepare fresh formulations of MK-8666 in the vehicle.

  • OGTT:

    • At t = -30 minutes, collect a baseline blood sample from the tail vein to measure fasting blood glucose.

    • At t = 0 minutes, administer the appropriate dose of MK-8666 or vehicle via oral gavage.

    • At t = 30 minutes, administer a 2 g/kg glucose solution via oral gavage.

    • Collect blood samples at t = 60, 90, 120, and 180 minutes post-glucose challenge to measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. Perform statistical analysis (e.g., one-way ANOVA with a post-hoc test) to compare the AUCs of the MK-8666 treated groups to the vehicle control group.

Protocol 2: Assessment of Potential Hepatotoxicity in Rats

This protocol outlines a sub-chronic toxicity study to evaluate the potential for MK-8666 to cause drug-induced liver injury (DILI) in rats.

Objective: To assess liver function and histology in rats following repeated oral administration of MK-8666.

Animal Model:

  • Species: Rat

  • Strain: Sprague-Dawley

  • Age: 7-8 weeks

  • Sex: Male and Female

  • Housing: Standard conditions with ad libitum access to food and water.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) methylcellulose in water

  • Blood collection tubes (for serum chemistry)

  • Formalin (10% neutral buffered) for tissue fixation

  • Standard surgical and necropsy instruments

Experimental Workflow:

Toxicology_Workflow cluster_dosing Dosing Phase (14 or 28 Days) cluster_termination Termination & Sample Collection cluster_analysis Endpoint Analysis Daily_Dosing Daily Oral Gavage: - Vehicle - MK-8666 (Low, Mid, High Doses) Clinical_Obs Daily Clinical Observations (e.g., behavior, appearance) Daily_Dosing->Clinical_Obs Body_Weight Weekly Body Weight Measurement Daily_Dosing->Body_Weight Terminal_Bleed Terminal Blood Collection (Cardiac Puncture under Anesthesia) Serum_Separation Serum Separation for Biochemistry Analysis Terminal_Bleed->Serum_Separation Necropsy Necropsy & Organ Weight (especially liver) Terminal_Bleed->Necropsy Biochem Serum Biochemistry: - ALT, AST, ALP - Bilirubin Serum_Separation->Biochem Histopathology Liver Tissue Collection - Fix in 10% Formalin - Embed in Paraffin Necropsy->Histopathology Histo_Eval Histopathological Examination: - H&E Staining - Microscopic Evaluation Histopathology->Histo_Eval Data_Analysis Statistical Analysis of all endpoints Biochem->Data_Analysis Histo_Eval->Data_Analysis

Caption: Workflow for in vivo hepatotoxicity assessment.

Procedure:

  • Dosing and Observation: Randomly assign rats to treatment groups (e.g., Vehicle, MK-8666 at low, mid, and high doses). Administer the assigned treatment daily via oral gavage for a predetermined period (e.g., 14 or 28 days). Conduct daily clinical observations and record body weights weekly.

  • Termination and Sample Collection: At the end of the treatment period, fast animals overnight. Anesthetize the animals and collect blood via cardiac puncture. Perform a gross necropsy, and record the weights of major organs, paying close attention to the liver.

  • Serum Biochemistry: Separate serum from the collected blood and analyze for key liver injury biomarkers, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[8]

  • Histopathology: Collect sections of the liver and fix them in 10% neutral buffered formalin. Process the tissues, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A veterinary pathologist should examine the slides for signs of hepatocellular injury, necrosis, inflammation, and cholestasis.

  • Data Analysis: Statistically compare serum biochemistry data and organ weights between the treated and vehicle control groups. Correlate any biochemical changes with histopathological findings.

Disclaimer

The protocols described above are intended as representative examples for research purposes. Due to the discontinued development of MK-8666, detailed preclinical protocols are not widely available in the public domain. Researchers should develop and validate their own specific protocols based on the available literature for GPR40 agonists and standard toxicology practices. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes: Characterization of Prostaglandin E2 Receptor 4 (EP4) Antagonists in Cellular-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Compound MK-8666 Tromethamine: Initial searches indicate that MK-8666 is a potent and selective G protein-coupled receptor 40 (GPR40) agonist, primarily investigated for type 2 diabetes, and not a prostaglandin (B15479496) E2 receptor 4 (EP4) antagonist. Therefore, to fulfill the request for cellular assay applications involving EP4 antagonism, these notes will focus on a well-characterized and representative EP4 antagonist, Palupiprant (E7046) , and other relevant examples.

Introduction

The Prostaglandin E2 (PGE2) receptor 4 (EP4) is a G-protein coupled receptor (GPCR) that plays a critical role in various physiological and pathophysiological processes, including inflammation, pain, and cancer.[1] In the tumor microenvironment, PGE2, often produced in excess, can signal through EP4 to promote tumor growth, metastasis, and immunosuppression.[2][3] Consequently, the development of selective EP4 receptor antagonists is a promising therapeutic strategy.[1][2]

These application notes provide detailed protocols for the in vitro characterization of EP4 antagonists using key cellular-based assays. The methodologies described are essential for determining the potency, mechanism of action, and functional effects of compounds targeting the PGE2-EP4 signaling axis.

Mechanism of Action & Signaling Pathway

The EP4 receptor primarily couples to the Gs alpha subunit (Gαs). Upon binding of its ligand, PGE2, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to cellular responses such as gene transcription changes, cytokine modulation, and cell proliferation.[4] EP4 antagonists function by competitively binding to the EP4 receptor, thereby blocking PGE2 from binding and preventing the initiation of this downstream signaling cascade.[3]

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds & Activates E7046 Palupiprant (E7046) E7046->EP4 Blocks Gs Gαs EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (Inflammation, Proliferation) PKA->Downstream Phosphorylates Targets Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis P1 Culture & Harvest Target Cells P2 Prepare Reagents: - EP4 Antagonist (e.g., E7046) - Stimulant (e.g., PGE2, LPS) - Assay Buffers & Media A1 Seed Cells into Assay Plate P2->A1 A2 Pre-incubate with EP4 Antagonist (Dose-Response) A1->A2 A3 Add Stimulant (e.g., PGE2 at EC80) A2->A3 A4 Incubate for Defined Period A3->A4 R1 Perform Detection Step (e.g., Add Lysis/Detection Reagents) A4->R1 R2 Measure Signal (Luminescence, Fluorescence, Absorbance) R1->R2 R3 Analyze Data: - Plot Dose-Response Curve - Calculate IC50 R2->R3 Antagonism_Logic cluster_ligands cluster_outcomes cluster_key Logic PGE2 PGE2 (Agonist) EP4 EP4 Receptor PGE2->EP4 Binds Activation Signal Transduction (cAMP ↑) PGE2->Activation Causes E7046 E7046 (Antagonist) E7046->EP4 Binds Inhibition No Signal Transduction (cAMP Baseline) E7046->Inhibition Causes EP4->Activation Leads to EP4->Inhibition Leads to L1 IF [PGE2] binds EP4 THEN Signal is Activated L2 IF [E7046] binds EP4 THEN Signal is Inhibited L3 [E7046] binding PREVENTS [PGE2] binding

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of MK-8666 tromethamine in rodent models for preclinical research, focusing on its application in type 2 diabetes studies. The protocols are based on published literature to ensure methodological soundness and reproducibility.

Introduction

MK-8666 is a potent and selective partial agonist of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin (B600854) secretion (GSIS). Activation of GPR40 by agonists like MK-8666 enhances the release of insulin in the presence of elevated glucose levels, making it a therapeutic target for type 2 diabetes. However, development of some GPR40 agonists, including MK-8666, was discontinued (B1498344) due to liver safety concerns observed in clinical trials. Despite this, MK-8666 remains a valuable tool for preclinical research to explore the therapeutic potential and underlying mechanisms of GPR40 activation.

These notes provide detailed information on dosages and experimental protocols for the use of MK-8666 in rodent models, particularly the Goto-Kakizaki (GK) rat, a well-established non-obese model of type 2 diabetes.

Quantitative Data Summary

The following table summarizes the recommended dosage and administration details for this compound and a related GPR40 partial agonist in rodent models based on published studies.

CompoundAnimal ModelStudy TypeDosageRoute of AdministrationVehicleKey FindingsReference
MK-8666 Goto-Kakizaki (GK) RatChronic (28 days)30 mg/kgOral (PO)0.5% Methylcellulose (B11928114)Reduced fed and fasted blood glucose. No significant effect on body weight.Pachanski MJ, et al. (2017)
TAK-875Goto-Kakizaki (GK) RatAcute100 mg/kgOral (PO)0.5% MethylcelluloseMaximal efficacious dose for acute glucose lowering.Pachanski MJ, et al. (2017)
MK-2305MouseAcute10 mg/kgOral (PO)0.5% MethylcelluloseMaximal efficacious dose for reduction in glucose during an IPGTT.Pachanski MJ, et al. (2017)

Signaling Pathway

Activation of GPR40 by MK-8666 in pancreatic β-cells initiates a signaling cascade that potentiates glucose-stimulated insulin secretion. The primary pathway involves the Gαq protein subunit.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MK-8666 MK-8666 GPR40 GPR40 MK-8666->GPR40 Binds Gaq Gαq GPR40->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Insulin_Vesicle Insulin Vesicle DAG->Insulin_Vesicle Promotes fusion Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase Ca²⁺ release Ca2_increase->Insulin_Vesicle Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion

Caption: GPR40 signaling pathway in pancreatic β-cells.

Experimental Protocols

Protocol 1: Chronic Oral Administration of MK-8666 in Goto-Kakizaki (GK) Rats

This protocol is adapted from the chronic study described by Pachanski MJ, et al. (2017).

1. Animal Model:

  • Male Goto-Kakizaki (GK) rats, a non-obese model of type 2 diabetes.

  • Age: 10-12 weeks at the start of the study.

  • House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

2. Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Methylcellulose in deionized water

  • Oral gavage needles (18-20 gauge, straight or curved)

  • Syringes (1-5 mL)

  • Analytical balance

  • Vortex mixer and/or sonicator

3. Preparation of Dosing Solution:

  • Calculate the required amount of MK-8666 based on the mean body weight of the treatment group and the target dose of 30 mg/kg.

  • Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to water while stirring. Allow it to fully dissolve, which may require stirring for several hours or overnight at 4°C.

  • Weigh the calculated amount of this compound and suspend it in the required volume of 0.5% methylcellulose vehicle.

  • Vortex the suspension thoroughly to ensure uniformity. If necessary, use a sonicator to aid in dispersion. Prepare fresh daily.

4. Dosing Procedure:

  • Gently restrain the rat.

  • Measure the appropriate volume of the dosing suspension into a syringe fitted with an oral gavage needle.

  • Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

  • Administer the dose once daily at the same time each day for 28 consecutive days.

  • A vehicle control group receiving 0.5% methylcellulose should be included.

5. Monitoring and Endpoints:

  • Monitor body weight and food intake regularly (e.g., daily or weekly).

  • Measure fed and fasted blood glucose levels at baseline and at specified time points throughout the 28-day study (e.g., weekly). Blood can be collected via tail snip.

  • At the end of the study, terminal blood samples can be collected for analysis of plasma insulin, glucagon, and other relevant biomarkers.

  • Tissues such as the pancreas and liver can be collected for histological analysis.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase (28 Days) cluster_endpoint Endpoint Analysis Animal_Acclimatization Acclimatize GK Rats Baseline_Measurements Baseline Measurements (Body Weight, Blood Glucose) Animal_Acclimatization->Baseline_Measurements Group_Allocation Randomize into Groups (Vehicle, MK-8666) Baseline_Measurements->Group_Allocation Dosing_Solution_Prep Prepare Dosing Solutions (Vehicle, 30 mg/kg MK-8666) Group_Allocation->Dosing_Solution_Prep Daily_Dosing Daily Oral Gavage Dosing_Solution_Prep->Daily_Dosing Weekly_Monitoring Weekly Monitoring (Body Weight, Food Intake, Blood Glucose) Daily_Dosing->Weekly_Monitoring Repeated Weekly_Monitoring->Daily_Dosing Terminal_Sampling Terminal Blood & Tissue Collection Weekly_Monitoring->Terminal_Sampling End of Study Biochemical_Analysis Biochemical Analysis (Plasma Insulin, Glucagon) Terminal_Sampling->Biochemical_Analysis Histology Histological Analysis (Pancreas, Liver) Terminal_Sampling->Histology Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histology->Data_Analysis

Caption: Experimental workflow for chronic MK-8666 administration.

Disclaimer: This document is intended for research purposes only. This compound is an investigational compound and should be handled by qualified personnel in a laboratory setting. Researchers should be aware of the potential for liver toxicity associated with some GPR40 agonists and incorporate appropriate monitoring into their study designs. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Application Notes and Protocols for MK-8666 Tromethamine: Long-Term Stability and Optimal Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8666 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). As a GPR40 agonist, MK-8666 enhances glucose-stimulated insulin (B600854) secretion, making it a subject of interest for the treatment of type 2 diabetes mellitus. The tromethamine salt of MK-8666 is utilized to improve its physicochemical properties. Understanding the long-term stability and optimal storage conditions of MK-8666 tromethamine is critical for ensuring its quality, efficacy, and safety in research and development settings.

These application notes provide a summary of the available information on the stability of this compound, recommended storage conditions, and detailed protocols for stability testing. Due to the discontinuation of MK-8666 development in early clinical trials, extensive public data on its long-term stability is limited. Therefore, the following sections provide a framework for establishing stability protocols based on general pharmaceutical guidelines and the known chemical properties of the molecule.

GPR40 Signaling Pathway

The therapeutic effect of MK-8666 is mediated through the activation of the GPR40 receptor. The diagram below illustrates the signaling cascade initiated upon agonist binding.

GPR40_Signaling_Pathway GPR40 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MK-8666 MK-8666 GPR40 GPR40 (FFAR1) MK-8666->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca2_release Ca2+ Release from ER IP3->Ca2_release PKC PKC Activation DAG->PKC Insulin_secretion Glucose-Dependent Insulin Secretion Ca2_release->Insulin_secretion Stimulates PKC->Insulin_secretion Potentiates

Caption: GPR40 signaling cascade initiated by MK-8666.

Long-Term Stability and Degradation Pathways

While specific long-term stability data for this compound is not publicly available, research on its metabolism provides insights into potential degradation pathways. The primary metabolic transformations of MK-8666 involve its carboxylic acid moiety, leading to the formation of an acyl glucuronide and a taurine (B1682933) conjugate.[1][2] These metabolic pathways suggest that the carboxylic acid group is a chemically reactive site prone to degradation.

Potential Degradation Pathways:

  • Hydrolysis: The tromethamine salt may be susceptible to hydrolysis under conditions of high humidity.

  • Oxidation: As with many complex organic molecules, oxidation can be a degradation pathway, potentially affecting various parts of the molecule.

  • Esterification/Amidation: The carboxylic acid group could react with residual solvents or excipients to form esters or amides.

  • Isomerization: The formation of rearranged isomers from the acyl glucuronide metabolite has been observed, indicating potential for structural rearrangement.[1]

Given these potential pathways, it is crucial to store this compound in a well-controlled environment and to use stability-indicating analytical methods to monitor its purity over time.

Optimal Storage Conditions

Based on general guidelines for the storage of research compounds and tromethamine salts, the following conditions are recommended for this compound:

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage. 2-8°C for short-term storage.Minimizes the rate of chemical degradation.
Humidity Store in a desiccated environment.Tromethamine salts can be hygroscopic.
Light Protect from light.To prevent potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize oxidative degradation.
Container Use a tightly sealed, opaque container.Prevents exposure to moisture, light, and air.

Note: These are general recommendations. It is imperative to perform stability studies to establish specific optimal storage conditions for this compound in your specific formulation or as a solid material.

Experimental Protocols for Stability Testing

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of this compound. This study is crucial for developing and validating a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.

    • Photostability: Expose the solid drug substance and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method with UV and mass spectrometric detection.

  • Data Evaluation:

    • Determine the percentage of degradation of MK-8666.

    • Identify and characterize the major degradation products using mass spectrometry.

    • Assess the peak purity of the parent drug to ensure the analytical method is stability-indicating.

Protocol 2: Long-Term and Accelerated Stability Study

Objective: To determine the re-test period or shelf life of this compound under defined storage conditions.

Methodology:

  • Sample Packaging: Store a sufficient quantity of this compound in the proposed container closure system.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantify the amount of MK-8666 using a validated HPLC method.

    • Related Substances: Determine the levels of impurities and degradation products using a validated HPLC method.

    • Water Content: Measure by Karl Fischer titration, especially if the substance is hygroscopic.

  • Data Evaluation:

    • Summarize the data in tabular format.

    • Evaluate any trends in the data to establish the stability profile of the drug substance.

    • Determine the re-test period based on the time interval during which the drug substance is expected to remain within its specification.

Experimental Workflow

The following diagram outlines the general workflow for a comprehensive stability testing program for this compound.

Stability_Workflow Stability Testing Workflow for this compound cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Analysis & Reporting Protocol Develop Stability Protocol MethodDev Develop & Validate Stability-Indicating Method Protocol->MethodDev SamplePrep Prepare & Package MK-8666 Samples MethodDev->SamplePrep ForcedDeg Forced Degradation Study SamplePrep->ForcedDeg LongTerm Long-Term & Accelerated Stability Study SamplePrep->LongTerm Analysis Sample Analysis at Time Points ForcedDeg->Analysis LongTerm->Analysis DataEval Data Evaluation & Trend Analysis Analysis->DataEval Report Generate Stability Report DataEval->Report

Caption: General workflow for stability testing of this compound.

Data Presentation

While specific quantitative data for this compound is not available in the public domain, the following table templates should be used to summarize the results from a long-term stability study.

Table 1: Long-Term Stability Data for this compound at 25°C / 60% RH

TestSpecificationInitial3 Months6 Months12 Months24 Months
AppearanceWhite to off-white solid
Assay (%)98.0 - 102.0
Individual Impurity (%)≤ 0.2
Total Impurities (%)≤ 1.0
Water Content (%)≤ 1.0

Table 2: Accelerated Stability Data for this compound at 40°C / 75% RH

TestSpecificationInitial3 Months6 Months
AppearanceWhite to off-white solid
Assay (%)98.0 - 102.0
Individual Impurity (%)≤ 0.2
Total Impurities (%)≤ 1.0
Water Content (%)≤ 1.0

Conclusion

The long-term stability of this compound is a critical parameter for its use in research and development. Although specific stability data is not publicly available, an understanding of its chemical structure and metabolic pathways allows for the design of robust stability-indicating methods and testing protocols. By following the guidelines and protocols outlined in these application notes, researchers can ensure the quality and reliability of their studies involving this compound. It is strongly recommended that comprehensive stability studies are conducted to establish precise storage conditions and re-test periods for any specific batch or formulation of this compound.

References

Analytical techniques for the quantification of MK-8666 tromethamine in biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the quantification of MK-8666, a potent G-protein coupled receptor 40 (GPR40) agonist, in human plasma samples.[1][2] MK-8666 was developed for the treatment of type 2 diabetes but was discontinued (B1498344) during Phase I clinical trials due to concerns about liver safety.[3][4] The analytical method described herein is a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedure, which is a common and robust platform for the bioanalysis of small molecules in complex biological matrices.[5] The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and expected performance characteristics. Additionally, this note includes a diagram of the GPR40 signaling pathway and the experimental workflow.

Introduction

MK-8666 is a selective partial agonist of GPR40, a receptor that mediates free fatty acid-induced insulin (B600854) secretion in pancreatic β-cells.[1][6] As a potential therapeutic agent for type 2 diabetes, robust analytical methods for its quantification in biological samples are essential for pharmacokinetic and metabolic studies.[6] Studies have shown that MK-8666 is primarily metabolized to an acyl glucuronide, and to a lesser extent, a taurine (B1682933) conjugate.[3][4] These metabolic pathways are important considerations in the development of a quantitative bioanalytical method.

The following protocol is a representative method based on established bioanalytical techniques for small molecules and is intended to serve as a starting point for researchers.

GPR40 Signaling Pathway

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FFA Free Fatty Acids (e.g., MK-8666) GPR40 GPR40 FFA->GPR40 binds Gq Gαq GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Insulin_Vesicles Insulin Vesicles Ca2->Insulin_Vesicles triggers fusion PKC->Insulin_Vesicles potentiates fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR40 signaling pathway initiated by ligand binding.

Experimental Protocol

Materials and Reagents
  • MK-8666 tromethamine reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Spike 50 µL of human plasma with the appropriate standard or QC working solutions. For unknown samples, use 50 µL of plasma.

  • Add 200 µL of cold acetonitrile containing the internal standard to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate or HPLC vials.

  • Dilute with 100 µL of water containing 0.1% formic acid.

  • Seal the plate or vials and place in the autosampler for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • HPLC System: A UPLC or equivalent high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of MK-8666 and the IS. The precursor ion will be the [M+H]+, and the product ions will be the most stable and abundant fragments.

  • Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

    • Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP): To be optimized for both MK-8666 and the IS.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described method. These are representative values and should be confirmed during method validation.

ParameterExpected Range
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Recovery > 85%

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (50 µL) Spiking Spike with IS in Acetonitrile (200 µL) Vortex Vortex Mix (1 min) Spiking->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant (100 µL) Centrifuge->Supernatant_Transfer Dilution Dilute with Water + 0.1% FA (100 µL) Supernatant_Transfer->Dilution Injection Inject into UPLC System Dilution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography MS_Detection Mass Spectrometric Detection (Triple Quadrupole) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification Reporting Report Results Quantification->Reporting

Caption: Bioanalytical workflow for MK-8666 quantification.

Conclusion

This application note provides a representative, comprehensive protocol for the quantification of MK-8666 in human plasma using LC-MS/MS. The described method is sensitive, selective, and suitable for pharmacokinetic studies. Researchers should perform a full method validation according to regulatory guidelines before analyzing study samples.

References

Application Notes and Protocols for Utilizing MK-8666 Tromethamine to Study Glucose-Stimulated Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8666 is a partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating the stimulatory effects of medium and long-chain fatty acids on glucose-stimulated insulin (B600854) secretion (GSIS).[1][2] Activation of GPR40 by an agonist like MK-8666 enhances the release of insulin from β-cells in a glucose-dependent manner, making it a potential therapeutic target for type 2 diabetes.[1][2] However, the clinical development of MK-8666 was discontinued (B1498344) due to observations of liver-related adverse effects. Despite its discontinuation for therapeutic use, MK-8666 remains a valuable tool for in vitro and preclinical research aimed at understanding the role of GPR40 in insulin secretion and β-cell physiology.

These application notes provide detailed protocols and data for utilizing MK-8666 tromethamine to study glucose-stimulated insulin secretion in a research setting.

Data Presentation

In Vivo Efficacy of MK-8666 in Patients with Type 2 Diabetes

The following table summarizes the glucose-lowering effects of MK-8666 in a 14-day clinical study involving patients with type 2 diabetes. This data can serve as a reference for the potential in vivo effects of GPR40 activation.

Dosage Number of Patients (n) Mean Change in Fasting Plasma Glucose (mg/dL) from Placebo
50 mg9-30.8
150 mg18-36.0
500 mg18-54.1
Placebo18-

Data from a phase Ib clinical trial.[1]

Signaling Pathways

MK-8666-Mediated GPR40 Signaling in Pancreatic β-Cells

MK-8666, as a GPR40 agonist, stimulates insulin secretion through the activation of the Gαq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum MK-8666 MK-8666 GPR40 GPR40 MK-8666->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds to Ca2_increase ↑ Intracellular Ca²⁺ Insulin_Exocytosis Insulin Granule Exocytosis Ca2_increase->Insulin_Exocytosis Triggers ER ER Ca²⁺ Store ER->Ca2_increase Ca²⁺ Release IP3R->ER Opens channel

Caption: GPR40 signaling pathway activated by MK-8666.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound. The molecular weight of this compound is 642.77 g/mol .

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol for Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets

This protocol describes a static incubation method for assessing the effect of MK-8666 on GSIS from isolated rodent pancreatic islets.

Materials:

  • Isolated pancreatic islets (from mouse or rat)

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing:

    • Low glucose (e.g., 2.8 mM)

    • High glucose (e.g., 16.7 mM)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • 96-well plates

  • Insulin ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow:

GSIS_Workflow Islet_Isolation 1. Islet Isolation (e.g., Collagenase digestion) Preincubation 2. Pre-incubation (Low Glucose KRBB, 1h) Islet_Isolation->Preincubation Treatment 3. Treatment Incubation (Low/High Glucose ± MK-8666, 1h) Preincubation->Treatment Supernatant_Collection 4. Supernatant Collection Treatment->Supernatant_Collection Insulin_Quantification 5. Insulin Quantification (ELISA) Supernatant_Collection->Insulin_Quantification Data_Analysis 6. Data Analysis Insulin_Quantification->Data_Analysis

References

GPR40 receptor activation assays employing MK-8666 tromethamine.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: GPR40 Receptor Activation Assay Using MK-8666

Audience: Researchers, scientists, and drug development professionals.

Introduction

The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2][3] Primarily expressed in pancreatic β-cells and incretin-producing enteroendocrine cells, its activation by long-chain fatty acids enhances glucose-stimulated insulin (B600854) secretion (GSIS).[1][3][4] GPR40 activation predominantly signals through the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in insulin exocytosis.[5][6]

MK-8666 is a potent and selective partial agonist for the human GPR40 receptor.[7][8] Its ability to modulate GPR40 activity makes it a valuable tool for studying receptor function and for the screening of novel therapeutic agents.[7][9] Despite its promising effects on glucose control, development of MK-8666 was discontinued (B1498344) due to observations of liver injury in clinical trials.[2][10][11]

This application note provides a detailed protocol for a calcium mobilization assay to measure the activation of the GPR40 receptor by MK-8666 tromethamine in a cell-based model. This type of functional assay is crucial for characterizing the potency and efficacy of GPR40 agonists.[5][12]

Pharmacological Data of MK-8666

The potency of MK-8666 at the human GPR40 receptor has been determined through various in vitro assays. The half-maximal effective concentration (EC50) is a critical parameter for quantifying agonist potency.

CompoundReceptorAssay TypeReported EC50 (nM)Reference
MK-8666Human GPR40Not Specified0.54[7]
MK-8666Human GPR40Not Specified0.9[8]

GPR40 Signaling and Assay Workflow

GPR40 (Gq) Signaling Pathway

The binding of an agonist like MK-8666 to the GPR40 receptor initiates a well-defined intracellular signaling cascade.

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40 Receptor Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes MK8666 MK-8666 (Agonist) MK8666->GPR40 Binds Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers

Caption: GPR40 receptor activation of the Gq signaling cascade.

Calcium Mobilization Assay Workflow

The following diagram outlines the key steps in the experimental protocol for measuring GPR40 activation.

Assay_Workflow A 1. Seed Cells (HEK293 expressing hGPR40) in 384-well plates B 2. Culture Overnight (37°C, 5% CO2) A->B D 4. Load Cells with Dye (e.g., Fluo-8 AM) Incubate 30 min @ 37°C, 15 min @ RT B->D C 3. Prepare Compound Plate (Serial dilutions of MK-8666) F 6. Add Compound (Automated addition from compound plate to cell plate) C->F E 5. Measure Fluorescence (Using FLIPR or similar) Establish baseline D->E E->F G 7. Read Signal (Monitor fluorescence change in real-time) F->G H 8. Data Analysis (Calculate EC50 values) G->H

Caption: Experimental workflow for the GPR40 calcium mobilization assay.

Experimental Protocol: Calcium Mobilization Assay

This protocol is adapted from standard methods for measuring Gq-coupled GPCR activation using fluorescence-based calcium indicators.[5][12][13]

1. Materials and Reagents

  • Cells: HEK293 cell line stably expressing human GPR40 (hGPR40).

  • Cell Culture Medium: DMEM-High Glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and a selection agent (e.g., 500 µg/mL G418).

  • Assay Plates: Poly-D-lysine coated, black-walled, clear-bottom 384-well microplates.

  • Compound: this compound salt.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% Bovine Serum Albumin (BSA).

  • Calcium Indicator Dye: Fluo-8 AM or similar calcium-sensitive fluorescent dye.

  • Instrument: A fluorescent plate reader with automated liquid handling capabilities (e.g., FLIPR®, FlexStation®).

2. Cell Preparation and Seeding

  • Culture HEK293-hGPR40 cells in T-75 flasks until they reach 80-90% confluency.

  • Aspirate the culture medium, wash cells with PBS, and detach using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 200,000 cells/mL.

  • Seed 50 µL of the cell suspension (10,000 cells) into each well of the 384-well assay plates.

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

3. Compound Plate Preparation

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in Assay Buffer to create a concentration range for the dose-response curve (e.g., 10 µM to 0.1 pM).

  • Transfer the dilutions to a 384-well compound plate. Include wells with Assay Buffer only to serve as a vehicle control.

4. Cell Loading with Calcium Indicator Dye

  • On the day of the experiment, prepare the calcium dye loading solution according to the manufacturer’s instructions (e.g., Fluo-8 No-Wash Calcium Dye).

  • Remove the culture medium from the cell plate.

  • Add 20 µL of the dye loading solution to each well.

  • Incubate the plate for 30 minutes at 37°C, followed by 15 minutes at room temperature, protected from light.

5. Assay Measurement

  • Set up the fluorescent plate reader to monitor calcium flux.

    • Excitation Wavelength: ~490 nm

    • Emission Wavelength: ~525 nm

  • Place both the cell plate and the compound plate into the instrument.

  • Program the instrument to perform the following sequence: a. Establish a stable baseline fluorescence reading for 10-20 seconds. b. Perform an automated addition of 20 µL from the compound plate to the corresponding wells of the cell plate. c. Immediately and continuously record the fluorescence intensity from each well for 2-3 minutes.

6. Data Analysis

  • The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence signal after compound addition.

  • Normalize the data by setting the vehicle control as 0% activation and the response to a saturating concentration of a known GPR40 agonist as 100% activation.

  • Plot the normalized response against the logarithm of the MK-8666 concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the EC50 value.

    Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

Disclaimer: This protocol is intended for research use only. It provides a general framework, and optimization of specific parameters such as cell density, dye loading time, and compound concentrations may be required for different experimental setups.

References

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be some confusion regarding the identity of MK-8666 tromethamine, as this name has been associated with two distinct experimental compounds. To provide the most relevant and accurate guidance, this document addresses both possibilities:

  • MK-8666 , a partial GPR40 agonist investigated for type 2 diabetes, the development of which was discontinued (B1498344) due to liver safety concerns.[1][2]

  • Doravirine (B607182) (formerly MK-1439) , a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[3][4][5]

This guide provides detailed application notes and protocols for the experimental design of studies related to both compounds, tailored to their specific mechanisms of action and research contexts.

Introduction

MK-8666 is a potent and selective partial agonist of G protein-coupled receptor 40 (GPR40) with an EC50 of 0.54 nM for human GPR40.[6] It was developed for the treatment of type 2 diabetes but was discontinued during Phase I clinical trials due to observations of liver injury.[1][2] Consequently, the primary focus of current experimental studies on MK-8666 is to understand the mechanisms underlying its hepatotoxicity. A key area of investigation is the bioactivation of its carboxylic acid moiety into reactive metabolites, such as acyl glucuronide and acyl CoA thioester, which can form protein adducts and potentially trigger immunotoxic reactions.[1][2]

Signaling Pathway and Bioactivation

The therapeutic target of MK-8666 is GPR40, a receptor that, when activated, can stimulate glucose-dependent insulin (B600854) secretion. However, its toxicity is believed to stem from its metabolic bioactivation in the liver.

GPR40_Signaling_and_Metabolism cluster_therapeutic Therapeutic Pathway (Pancreatic β-cell) cluster_toxic Toxic Pathway (Hepatocyte) MK8666 MK-8666 GPR40 GPR40 Receptor MK8666->GPR40 Agonist PLC Phospholipase C GPR40->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC ↑ [Ca²⁺]i & PKC IP3_DAG->Ca_PKC Increases Insulin Insulin Secretion Ca_PKC->Insulin Stimulates MK8666_liver MK-8666 Acyl_Glucuronide Reactive Acyl Glucuronide MK8666_liver->Acyl_Glucuronide UDPGA Acyl_CoA Reactive Acyl-CoA Thioester MK8666_liver->Acyl_CoA CoA, ATP Protein_Adducts Protein Adducts Acyl_Glucuronide->Protein_Adducts Covalent Binding Acyl_CoA->Protein_Adducts DILI Drug-Induced Liver Injury (DILI) Protein_Adducts->DILI Leads to

Caption: Therapeutic and Toxic Pathways of MK-8666.
Experimental Protocols

This protocol aims to detect the formation of reactive acyl glucuronide and acyl-CoA thioester metabolites of MK-8666 in liver microsomes.

Materials:

  • [³H]MK-8666 (radiolabeled compound)

  • Human and rat liver microsomes

  • Cofactors: UDPGA (uridine 5'-diphosphoglucuronic acid), CoA (Coenzyme A), ATP (adenosine triphosphate), GSH (glutathione)

  • Protease inhibitors

  • Scintillation fluid and counter

Methodology:

  • Prepare incubation mixtures containing [³H]MK-8666, liver microsomes (human or rat), and cofactors.

    • Group 1 (Acyl Glucuronide): Fortify with UDPGA.

    • Group 2 (Acyl-CoA Thioester): Fortify with CoA and ATP.

    • Group 3 (Control): No cofactors.

  • Incubate mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Centrifuge to pellet the microsomal proteins.

  • Wash the protein pellets multiple times to remove unbound radioactivity.

  • Quantify the amount of covalently bound [³H]MK-8666 in the protein pellets using liquid scintillation counting.

  • To assess the role of GSH in detoxification, include a parallel incubation for Group 2 with added GSH and measure the reduction in covalent binding.[1]

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Covalent Binding of [³H]MK-8666 to Liver Microsomal Proteins

SpeciesCofactor ConditionCovalent Binding (pmol equivalent/mg protein)
Human UDPGAValue
CoA + ATPValue
CoA + ATP + GSHValue
Rat UDPGAValue
CoA + ATPValue
CoA + ATP + GSHValue

Part 2: Doravirine (MK-1439) (HIV-1 NNRTI)

Introduction

Doravirine (formerly MK-1439) is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[5] It was designed to have a high barrier to resistance and activity against common NNRTI-resistant viral strains, such as those with K103N, Y181C, and G190A mutations in the reverse transcriptase enzyme.[5] Doravirine is metabolized primarily by the cytochrome P450 enzyme CYP3A4.[3]

Mechanism of Action and Resistance Pathway

Doravirine binds to a non-substrate-binding pocket in the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits the conversion of viral RNA to DNA. Resistance can emerge through specific mutations in the RT enzyme.

Doravirine_MoA cluster_workflow Experimental Workflow: Antiviral & Resistance WT_Virus Wild-Type (WT) HIV-1 Cell_Culture Cell Culture (e.g., MT4-GFP cells) WT_Virus->Cell_Culture Resistance_Selection In Vitro Resistance Selection WT_Virus->Resistance_Selection Long-term culture with escalating drug conc. Mutant_Virus Resistant Mutant HIV-1 (e.g., V106A) Mutant_Virus->Cell_Culture Dose_Response Dose-Response Assay (Doravirine) Cell_Culture->Dose_Response Infect EC50_Calc Calculate EC50 Dose_Response->EC50_Calc Genotyping Sequence RT Gene Resistance_Selection->Genotyping New_Mutants Identify New Mutations (e.g., F227L) Genotyping->New_Mutants

Caption: Workflow for Doravirine Antiviral and Resistance Studies.
Experimental Protocols

This protocol determines the 50% effective concentration (EC50) of doravirine against wild-type and mutant strains of HIV-1.

Materials:

  • Doravirine

  • HIV-1 viral stocks (wild-type and known resistant mutants)

  • Susceptible cell line (e.g., MT4-GFP/CCR5 cells)[4]

  • Cell culture medium, fetal bovine serum

  • 96-well plates

  • Assay for viral replication (e.g., GFP expression, p24 antigen ELISA, or reverse transcriptase activity assay)

Methodology:

  • Seed MT4-GFP/CCR5 cells in a 96-well plate.

  • Prepare serial dilutions of doravirine in culture medium.

  • Add the doravirine dilutions to the cells.

  • Infect the cells with a known amount of HIV-1 virus stock (low multiplicity of infection).[4]

  • Incubate for a defined period (e.g., 3-5 days).

  • Measure viral replication in each well. For MT4-GFP cells, this can be done by quantifying GFP-positive cells via flow cytometry or fluorescence microscopy.

  • Plot the percentage of viral inhibition against the doravirine concentration and determine the EC50 value using non-linear regression analysis.

This protocol is designed to identify the mutational pathways leading to doravirine resistance.

Methodology:

  • Culture a susceptible HIV-1 strain in the presence of doravirine at a starting concentration equal to its EC95.[4]

  • Monitor viral replication. When the virus begins to replicate efficiently at the starting concentration (breakthrough), harvest the virus.

  • Use the harvested virus to infect fresh cells, and escalate the concentration of doravirine.

  • Repeat this process for multiple passages.

  • After significant resistance is observed (a substantial increase in EC50), extract viral RNA, reverse transcribe, and sequence the reverse transcriptase gene to identify mutations.

  • Commonly observed mutation pathways for doravirine include an initial V106A or V106M mutation, followed by secondary mutations like F227L or L234I.[4]

Data Presentation

Table 2: Antiviral Activity of Doravirine against NNRTI-Resistant HIV-1 Mutants

HIV-1 StrainKey RT MutationsDoravirine EC50 (nM)Fold Change vs. Wild-Type
Wild-Type NoneValue1.0
Mutant 1 K103NValueValue
Mutant 2 Y181CValueValue
Mutant 3 K103N/Y181CValueValue
DOR-Selected V106A/F227LValueValue

Note: Fold change is calculated as (EC50 of mutant) / (EC50 of wild-type).

These protocols and data presentation formats provide a robust framework for conducting and reporting studies on either MK-8666 or doravirine, ensuring clarity, reproducibility, and ease of comparison for researchers in the field.

References

Application Notes and Protocols: Use of MK-8666 Tromethamine in Primary Hepatocyte Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8666 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] It was developed for the treatment of type 2 diabetes mellitus due to its ability to stimulate glucose-dependent insulin (B600854) secretion.[2][3] However, its clinical development was halted in Phase I trials due to concerns about drug-induced liver injury (DILI).[4][5]

Subsequent in vitro studies using primary human and rat hepatocytes have been crucial in elucidating the potential mechanisms underlying this hepatotoxicity. These studies have revealed that MK-8666 undergoes bioactivation in hepatocytes to form reactive metabolites, specifically an acyl glucuronide and an acyl CoA thioester.[4][5][6] These reactive species can covalently bind to cellular proteins, a process that is often implicated in idiosyncratic drug toxicities.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for the use of MK-8666 tromethamine in primary hepatocyte culture models to study its metabolism, bioactivation, and potential for hepatotoxicity.

Data Presentation

Table 1: In Vitro Metabolism and Covalent Binding of [³H]MK-8666 in Primary Hepatocytes
SpeciesIncubation Time (h)[³H]MK-8666 Concentration (µM)Percent ConsumedCovalent Binding (pmol/mg protein)Major Metabolites Identified
Human41010%48Acyl glucuronide (M4) and isomers (M4a, M4b)
Rat41015%53Acyl glucuronide (M4), isomers (M4a, M4b), Taurine conjugate

Data summarized from Chemical Research in Toxicology, 2019.[6]

Table 2: Covalent Binding of [³H]MK-8666 in Liver Microsomes with Cofactors
SpeciesCofactorsCovalent Binding (pmol/mg protein)
HumanNADPH-
HumanUDPGA-
HumanCoA/ATPHigher than UDPGA
RatNADPH-
RatUDPGA-
RatCoA/ATPHigher than UDPGA

Qualitative summary based on findings that CoA/ATP supplementation led to higher covalent binding than UDPGA.[4][5]

Experimental Protocols

Protocol 1: General Culture of Primary Human Hepatocytes

This protocol outlines the standard procedure for thawing, plating, and maintaining primary human hepatocytes, a crucial first step for in vitro drug metabolism and toxicity studies.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte Plating Medium (HPM)

  • Hepatocyte Maintenance Medium (HMM)[7]

  • Collagen Type I, Rat Tail

  • Tissue culture treated multiwell plates (6, 12, 24, 48, or 96-well)

  • Sterile 70% ethanol

  • Water bath at 37°C

  • Sterile conical tubes (15 mL and 50 mL)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Plate Coating:

    • Dilute Collagen Type I to a final concentration of 56 µg/mL in sterile 70% ethanol.

    • Add the collagen solution to each well to completely cover the surface.

    • Air dry the plates in a laminar flow hood overnight with the lid ajar.

  • Thawing of Hepatocytes:

    • Pre-warm HPM in a 37°C water bath.

    • Rapidly thaw the cryovial of hepatocytes in the 37°C water bath until a small ice crystal remains (approximately 1.5-2 minutes).

    • Do not submerge the cap.

  • Cell Plating:

    • Transfer the thawed cell suspension to a sterile conical tube containing pre-warmed HPM.

    • Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in the appropriate volume of HPM.

    • Plate the cells onto the collagen-coated plates at the desired density.

  • Cell Maintenance:

    • After 4-6 hours, or once the cells have attached and flattened, replace the HPM with pre-warmed HMM.

    • Maintain the cultures in an incubator at 37°C with 5% CO₂.

    • Replace the HMM every 24 hours.

Protocol 2: In Vitro Metabolism and Covalent Binding of MK-8666 in Primary Hepatocytes

This protocol is designed to assess the metabolic fate and potential for covalent binding of MK-8666 in cultured primary hepatocytes.

Materials:

  • Cultured primary human or rat hepatocytes (from Protocol 1)

  • This compound

  • Radiolabeled [³H]MK-8666 (for covalent binding studies)

  • Hepatocyte Maintenance Medium (HMM)

  • Acetonitrile

  • LC-HRMS system

  • Scintillation counter

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • For covalent binding studies, use [³H]MK-8666.

  • Incubation:

    • After allowing the hepatocytes to stabilize overnight, replace the medium with fresh HMM containing the desired concentration of MK-8666 (e.g., 10 µM).[6]

    • Incubate the plates for a specified time course (e.g., 4 hours).[6]

  • Metabolite Analysis:

    • At the end of the incubation, collect the medium.

    • Quench the reaction by adding 2 volumes of cold acetonitrile.

    • Analyze the supernatant using LC-HRMS to identify and quantify MK-8666 and its metabolites.[6]

  • Covalent Binding Assessment:

    • After removing the medium, wash the cell monolayer multiple times with a suitable buffer to remove unbound radioactivity.

    • Lyse the cells and precipitate the protein.

    • Quantify the protein concentration (e.g., using a BCA assay).

    • Measure the radioactivity associated with the protein pellet using a scintillation counter.

    • Express the results as pmol equivalents of MK-8666 bound per mg of protein.[6]

Visualizations

GPR40_Signaling_Pathway MK8666 MK-8666 GPR40 GPR40 (FFAR1) MK8666->GPR40 Agonist Gq11 Gαq/11 GPR40->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Insulin_secretion Insulin Secretion DAG->Insulin_secretion Promotes Ca2_increase ↑ Intracellular Ca²⁺ ER->Ca2_increase Releases Ca²⁺ Ca2_increase->Insulin_secretion Promotes

Caption: GPR40 signaling pathway activated by MK-8666.

Caption: Workflow for MK-8666 metabolism and covalent binding studies.

Caption: Bioactivation pathway of MK-8666 in hepatocytes.

References

Application Notes and Protocols for In Vitro Identification and Measurement of MK-8666 Tromethamine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro identification and measurement of metabolites of MK-8666 tromethamine, a selective GPR40 agonist. The focus is on the formation of its major metabolites, including an acyl glucuronide and an acyl-CoA thioester, in human liver microsomes.

Introduction

MK-8666 is a carboxylic acid-containing compound that has been shown to be primarily metabolized in vitro to an acyl glucuronide.[1][2] Additionally, the formation of a reactive acyl-CoA thioester has been identified, which can lead to covalent binding with proteins.[1][2] Understanding the formation of these metabolites is crucial for assessing the metabolic stability and potential for bioactivation of MK-8666. The following protocols outline the necessary steps for incubating MK-8666 with human liver microsomes and subsequently analyzing the formation of its key metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathways of MK-8666

The primary metabolic pathways for MK-8666 in vitro involve conjugation of the carboxylic acid moiety. The two key pathways are glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and the formation of an acyl-CoA thioester, a process that can be initiated by acyl-CoA synthetases.

MK8666_Metabolism cluster_pathways In Vitro Metabolic Pathways of MK-8666 cluster_glucuronidation Glucuronidation cluster_coa_formation Acyl-CoA Thioester Formation MK8666 MK-8666 UGT UGTs + UDPGA MK8666->UGT AcylCoASynthetase Acyl-CoA Synthetase + ATP + CoA MK8666->AcylCoASynthetase AcylGlucuronide MK-8666 Acyl Glucuronide UGT->AcylGlucuronide ProteinAdducts Protein Adducts AcylGlucuronide->ProteinAdducts Covalent Binding AcylCoA MK-8666 Acyl-CoA Thioester AcylCoASynthetase->AcylCoA AcylCoA->ProteinAdducts Covalent Binding

Metabolic activation pathways of MK-8666 in vitro.

Protocol 1: Identification and Quantification of MK-8666 Acyl Glucuronide

This protocol describes the incubation of MK-8666 with human liver microsomes fortified with UDPGA to facilitate the formation of the acyl glucuronide metabolite.

Experimental Workflow

Acyl_Glucuronide_Workflow cluster_workflow Workflow for MK-8666 Acyl Glucuronide Analysis A Prepare Incubation Mixture: - Human Liver Microsomes - MK-8666 - Alamethicin (B1591596) - MgCl2 - Phosphate (B84403) Buffer (pH 7.4) B Pre-incubate at 37°C A->B C Initiate Reaction with UDPGA B->C D Incubate at 37°C with Shaking (Time points: 0, 15, 30, 60, 120 min) C->D E Terminate Reaction (e.g., add ice-cold acetonitrile) D->E F Centrifuge to Precipitate Proteins E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H

Experimental workflow for acyl glucuronide analysis.
Materials and Reagents

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Alamethicin

  • Magnesium Chloride (MgCl₂)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic Acid, LC-MS grade

  • Internal Standard (IS) (e.g., a structurally similar compound not metabolized by UGTs)

Procedure
  • Preparation of Incubation Mixtures:

    • On ice, prepare a master mix containing human liver microsomes (final concentration 0.5-1.0 mg/mL), alamethicin (final concentration 25 µg/mL), and MgCl₂ (final concentration 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Add MK-8666 to the master mix to achieve the desired final concentration (e.g., 1-10 µM).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow alamethicin to permeabilize the microsomal membrane.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a pre-warmed solution of UDPGA (final concentration 2-5 mM).

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle agitation.

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex the samples vigorously for 1 minute to precipitate proteins.

    • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate MK-8666 from its glucuronide metabolite (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for MK-8666 and its metabolite.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ion pairs for MK-8666 and its acyl glucuronide should be determined by infusion of standards, if available, or from full-scan MS/MS data.

Data Analysis
  • Integrate the peak areas of MK-8666 and its acyl glucuronide metabolite at each time point.

  • Normalize the peak areas to the internal standard.

  • Plot the formation of the acyl glucuronide over time.

  • If authentic standards are available, a calibration curve can be prepared to quantify the concentration of the metabolite.

Protocol 2: Detection of MK-8666 Acyl-CoA Thioester Formation

This protocol is designed to facilitate the formation of the acyl-CoA thioester of MK-8666 in human liver microsomes by supplementing the incubation with ATP and Coenzyme A (CoA).

Experimental Workflow

Acyl_CoA_Workflow cluster_workflow Workflow for MK-8666 Acyl-CoA Thioester Analysis A Prepare Incubation Mixture: - Human Liver Microsomes - MK-8666 - MgCl2 - Phosphate Buffer (pH 7.4) B Pre-incubate at 37°C A->B C Initiate Reaction with ATP and CoA B->C D Incubate at 37°C with Shaking (Time points: 0, 30, 60, 120 min) C->D E Terminate Reaction (e.g., add ice-cold acetonitrile) D->E F Centrifuge to Precipitate Proteins E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H

Experimental workflow for acyl-CoA thioester analysis.
Materials and Reagents

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • Adenosine 5'-triphosphate (ATP)

  • Coenzyme A (CoA)

  • Magnesium Chloride (MgCl₂)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid, LC-MS grade

  • Internal Standard (IS)

Procedure
  • Preparation of Incubation Mixtures:

    • On ice, prepare a master mix containing human liver microsomes (final concentration 1.0 mg/mL) and MgCl₂ (final concentration 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Add MK-8666 to the master mix to achieve the desired final concentration (e.g., 10-50 µM).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation:

    • Initiate the reaction by adding a pre-warmed solution of ATP (final concentration 2-5 mM) and CoA (final concentration 0.1-0.5 mM).

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle agitation for a set period (e.g., up to 120 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex and centrifuge as described in Protocol 1.

    • Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Similar conditions as in Protocol 1, but the gradient may need to be optimized to resolve the highly polar acyl-CoA thioester.

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI, positive mode is typically used for CoA conjugates.

    • Analysis Mode: Full-scan MS/MS for identification, followed by MRM for targeted detection. A characteristic neutral loss or product ion scan for CoA can be employed to specifically detect CoA conjugates.

Data Presentation

The quantitative data from these experiments should be summarized in clear and concise tables to allow for easy comparison and interpretation.

Table 1: Formation of MK-8666 Acyl Glucuronide in Human Liver Microsomes (Illustrative Data)

Time (min)MK-8666 Remaining (%)MK-8666 Acyl Glucuronide (Peak Area Ratio to IS)
0100.0 ± 5.00.00 ± 0.00
1585.2 ± 4.10.15 ± 0.02
3071.5 ± 3.50.28 ± 0.03
6052.3 ± 2.90.45 ± 0.04
12028.9 ± 2.10.68 ± 0.06
Data are presented as mean ± standard deviation (n=3). This data is for illustrative purposes only.

Table 2: Detection of MK-8666 Metabolites in Different Incubation Conditions (Illustrative Data)

Incubation ConditionMK-8666 Acyl Glucuronide (Relative Abundance)MK-8666 Acyl-CoA Thioester (Relative Abundance)
HLM + UDPGA+++Not Detected
HLM + ATP + CoANot Detected+
HLM (No Cofactors)Not DetectedNot Detected
Relative abundance is denoted as: +++ (High), + (Low), Not Detected. This data is for illustrative purposes only.

Conclusion

These protocols provide a framework for the in vitro investigation of the metabolic fate of this compound. By identifying and quantifying the formation of its acyl glucuronide and detecting the formation of its acyl-CoA thioester, researchers can gain valuable insights into the compound's metabolic profile and potential for bioactivation. The use of high-resolution LC-MS/MS is essential for the accurate identification and sensitive detection of these metabolites.

References

Application Notes and Protocols for Studying the Covalent Binding of MK-8666 Tromethamine to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8666, a selective GPR40 agonist, was under development for the treatment of type 2 diabetes mellitus. However, its clinical progression was halted due to liver safety concerns.[1][2] Evidence suggests that these adverse effects may be linked to the bioactivation of MK-8666 into reactive metabolites, specifically an acyl glucuronide and an acyl CoA thioester, which can covalently bind to cellular proteins.[1][2] Understanding the mechanisms and extent of this covalent binding is crucial for risk assessment and for guiding the design of safer therapeutic agents.

These application notes provide detailed methodologies for investigating the covalent binding of MK-8666 to proteins, with a focus on in vitro systems that recapitulate its metabolic activation. The protocols described herein are essential for researchers in drug metabolism, toxicology, and medicinal chemistry.

Signaling Pathway and Bioactivation of MK-8666

MK-8666 is metabolized in the liver, primarily through two bioactivation pathways that can lead to the formation of reactive intermediates capable of covalently modifying proteins. The key pathways involve the formation of an acyl glucuronide and an acyl CoA thioester.

MK8666_Bioactivation cluster_0 Metabolic Bioactivation of MK-8666 MK-8666 MK-8666 Acyl Glucuronide Acyl Glucuronide MK-8666->Acyl Glucuronide UDPGA Acyl-CoA Thioester Acyl-CoA Thioester MK-8666->Acyl-CoA Thioester CoA, ATP Covalent Protein Adducts Covalent Protein Adducts Acyl Glucuronide->Covalent Protein Adducts Transacylation/ Glycation Acyl-CoA Thioester->Covalent Protein Adducts Transacylation

Caption: Bioactivation pathways of MK-8666 leading to covalent protein adducts.

Experimental Protocols

In Vitro Covalent Binding Assessment in Liver Microsomes

This protocol is designed to quantify the extent of covalent binding of radiolabeled MK-8666 to microsomal proteins following metabolic activation.

Workflow for Microsomal Covalent Binding Assay

microsomal_workflow Start Start Incubate [3H]MK-8666 with Liver Microsomes Incubate [3H]MK-8666 with Liver Microsomes Start->Incubate [3H]MK-8666 with Liver Microsomes Add Cofactors (UDPGA or CoA/ATP) Add Cofactors (UDPGA or CoA/ATP) Incubate [3H]MK-8666 with Liver Microsomes->Add Cofactors (UDPGA or CoA/ATP) Quench Reaction Quench Reaction Add Cofactors (UDPGA or CoA/ATP)->Quench Reaction Protein Precipitation & Washing Protein Precipitation & Washing Quench Reaction->Protein Precipitation & Washing Quantify Radioactivity (LSC) Quantify Radioactivity (LSC) Protein Precipitation & Washing->Quantify Radioactivity (LSC) Determine Protein Concentration (BCA Assay) Determine Protein Concentration (BCA Assay) Protein Precipitation & Washing->Determine Protein Concentration (BCA Assay) Calculate Covalent Binding Calculate Covalent Binding Quantify Radioactivity (LSC)->Calculate Covalent Binding Determine Protein Concentration (BCA Assay)->Calculate Covalent Binding Calculate Covalent Binding (pmol equiv/mg protein) Calculate Covalent Binding (pmol equiv/mg protein)

Caption: Workflow for the in vitro covalent binding assay using liver microsomes.

Materials:

  • [³H]MK-8666

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Cofactors: UDPGA, Coenzyme A (CoA), ATP

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • Trichloroacetic acid (TCA)

  • Methanol (B129727)

  • BCA Protein Assay Kit

  • Liquid scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare a stock solution of [³H]MK-8666 in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine liver microsomes (final concentration 0.5-1.0 mg/mL), [³H]MK-8666 (final concentration 1-10 µM), and the NADPH regenerating system in potassium phosphate buffer.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding the appropriate cofactors:

    • For acyl glucuronide pathway: Add UDPGA (final concentration 2 mM).

    • For acyl-CoA thioester pathway: Add CoA (final concentration 0.1 mM) and ATP (final concentration 2 mM).

  • Incubate for 60 minutes at 37°C with gentle shaking.

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Precipitate the protein by adding 10% TCA and centrifuge at 14,000 rpm for 10 minutes.

  • Discard the supernatant and wash the protein pellet three times with methanol to remove unbound radioactivity.

  • Resuspend the final protein pellet in a suitable buffer or solubilizing agent.

  • Take an aliquot for protein concentration determination using a BCA assay.

  • Add the remaining resuspended pellet to a scintillation vial with a scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the covalent binding in pmol equivalents of MK-8666 per mg of protein.

Identification of Protein Adducts using Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for confirming covalent modification and identifying the specific amino acid residues involved.[3][4][5][6][7] Both top-down and bottom-up proteomic approaches can be employed.

Logical Flow for Mass Spectrometry-Based Adduct Identification

ms_workflow Incubate MK-8666 with Target Protein/System Incubate MK-8666 with Target Protein/System Top-Down Analysis (Intact Protein) Top-Down Analysis (Intact Protein) Incubate MK-8666 with Target Protein/System->Top-Down Analysis (Intact Protein) Bottom-Up Analysis (Peptide Mapping) Bottom-Up Analysis (Peptide Mapping) Incubate MK-8666 with Target Protein/System->Bottom-Up Analysis (Peptide Mapping) LC-MS Analysis of Intact Protein LC-MS Analysis of Intact Protein Top-Down Analysis (Intact Protein)->LC-MS Analysis of Intact Protein Enzymatic Digestion (e.g., Trypsin) Enzymatic Digestion (e.g., Trypsin) Bottom-Up Analysis (Peptide Mapping)->Enzymatic Digestion (e.g., Trypsin) Observe Mass Shift Observe Mass Shift LC-MS Analysis of Intact Protein->Observe Mass Shift Confirm Covalent Binding Confirm Covalent Binding Observe Mass Shift->Confirm Covalent Binding LC-MS/MS Analysis of Peptides LC-MS/MS Analysis of Peptides Enzymatic Digestion (e.g., Trypsin)->LC-MS/MS Analysis of Peptides Identify Modified Peptides and Residues Identify Modified Peptides and Residues LC-MS/MS Analysis of Peptides->Identify Modified Peptides and Residues Characterize Adduct Structure Characterize Adduct Structure Identify Modified Peptides and Residues->Characterize Adduct Structure

Caption: Decision workflow for mass spectrometry analysis of covalent adducts.

Protocol for Bottom-Up Proteomics:

  • Perform the in vitro incubation as described in Protocol 1, but with non-radiolabeled MK-8666.

  • After protein precipitation and washing, resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea).

  • Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide.

  • Dilute the sample to reduce the urea (B33335) concentration and digest the proteins overnight with a protease (e.g., trypsin).

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the MS/MS data against a protein database to identify peptides that have been modified by MK-8666 or its metabolites. The mass of the modification will correspond to the molecular weight of the bound moiety.

Data Presentation

The quantitative data from covalent binding studies should be summarized for clear comparison.

Table 1: Covalent Binding of [³H]MK-8666 to Liver Microsomal Proteins

SpeciesCofactorCovalent Binding (pmol equiv/mg protein)
RatUDPGAExample Value
HumanUDPGAExample Value
RatCoA + ATPExample Value
HumanCoA + ATPExample Value

Note: The "Example Value" should be replaced with experimental data. Higher levels of covalent binding were observed with CoA and ATP compared to UDPGA.[1][2]

Table 2: Identified Amino Acid Adducts of MK-8666

Adduct IDModified Amino AcidProposed Formation Pathway
A1LysineTransacylation
A2SerineTransacylation
A3CysteineTransacylation
A4a-cLysineGlycation (from acyl glucuronide)

This data is based on published findings for MK-8666.[1][2]

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for investigating the covalent binding of MK-8666 to proteins. By employing radiolabeling studies and advanced mass spectrometry techniques, researchers can quantify the extent of covalent binding, identify the specific protein targets and modified amino acid residues, and elucidate the bioactivation pathways involved. This information is critical for understanding the potential mechanisms of MK-8666-induced liver injury and for the development of safer drugs in the future.

References

Application Notes and Protocols for Interpreting Dose-Response Curves from MK-8666 Tromethamine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8666 tromethamine is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin (B600854) secretion (GSIS).[3][4] As such, GPR40 has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus. MK-8666 was developed to enhance insulin secretion in a glucose-dependent manner, potentially reducing the risk of hypoglycemia observed with other insulin secretagogues.[3][5]

These application notes provide a detailed overview of the interpretation of dose-response curves from experiments involving this compound. This document includes quantitative data from clinical trials, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from in vitro and clinical studies of this compound, providing a clear comparison of its potency and efficacy at different concentrations and doses.

Table 1: In Vitro Potency of MK-8666

ParameterValueCell Line/AssaySpecies
EC₅₀0.54 nMGPR40 Activation AssayHuman

EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[1][2]

Table 2: Clinical Dose-Response of MK-8666 on Fasting Plasma Glucose (FPG) in Patients with Type 2 Diabetes (15-Day Treatment) [1][5][6][7]

Treatment GroupMean Reduction from Baseline in FPG (mg/dL) vs. Placebo
50 mg MK-866630.8
150 mg MK-866636.0
500 mg MK-866654.1

Table 3: Secondary Endpoint Clinical Data - Change from Baseline in 24-hour Weighted Mean Glucose (WMG) after 14 Days [5]

Treatment GroupMean Reduction from Baseline in 24-h WMG (mg/dL) vs. Placebo
50 mg MK-866622.3
150 mg MK-866630.6
500 mg MK-866648.8

Signaling Pathways

Activation of GPR40 by MK-8666 initiates a cascade of intracellular events primarily through the Gαq signaling pathway, leading to insulin exocytosis. Some synthetic GPR40 agonists have also been shown to signal through the Gαs pathway.[8]

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MK8666 MK-8666 GPR40 GPR40 (FFAR1) MK8666->GPR40 Binds to Gaq Gαq GPR40->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Insulin_Exocytosis Insulin Granule Exocytosis Ca2_increase->Insulin_Exocytosis Triggers PKC->Insulin_Exocytosis Potentiates

Caption: GPR40 Signaling Pathway Activated by MK-8666.

Experimental Protocols

In Vitro GPR40 Activation Assay (IP-One HTRF Assay)

This protocol describes a method to determine the dose-response of MK-8666 on GPR40 activation by measuring the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of the Gαq pathway.

Materials:

  • CHO-K1 cells stably expressing human GPR40 (hGPR40)

  • Cell culture medium (e.g., DMEM/F12)

  • 384-well white plates

  • This compound

  • IP-One HTRF Assay Kit (containing IP1-d2 conjugate and anti-IP1 cryptate)

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Seed hGPR40-expressing CHO-K1 cells into 384-well plates at a density of approximately 4,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer provided in the kit.

  • Cell Stimulation: Remove the culture medium from the wells and add the different concentrations of MK-8666. Incubate for 60 minutes at 37°C.

  • Lysis and Detection: Add the IP1-d2 conjugate and anti-IP1 cryptate to the wells and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the ratio of the fluorescence signals at 665 nm and 620 nm. Plot the ratio against the logarithm of the MK-8666 concentration to generate a dose-response curve and determine the EC₅₀ value.

IP_One_HTRF_Workflow A Seed hGPR40-CHO cells in 384-well plate B Prepare serial dilutions of MK-8666 C Stimulate cells with MK-8666 (60 min, 37°C) B->C D Lyse cells and add HTRF reagents C->D E Incubate (60 min, RT) D->E F Read fluorescence at 620 nm and 665 nm E->F G Plot dose-response curve and calculate EC₅₀ F->G

Caption: IP-One HTRF Assay Workflow.

In Vivo Study: Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Type 2 Diabetes

This protocol outlines a general procedure to evaluate the in vivo efficacy of MK-8666 on glucose tolerance in a diabetic rodent model.

Materials:

  • Diabetic mice (e.g., db/db mice)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (2 g/kg)

  • Blood glucose meter and test strips

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the animals for at least one week. Fast the mice overnight (approximately 16 hours) before the experiment.

  • Compound Administration: Administer MK-8666 or vehicle orally via gavage at various doses.

  • Baseline Blood Glucose: After a set time post-dose (e.g., 60 minutes), measure the baseline blood glucose level (t=0) from a tail snip.

  • Glucose Challenge: Administer the glucose solution orally.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Plot the mean blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the MK-8666 treated groups and the vehicle control group to assess the improvement in glucose tolerance.

OGTT_Workflow A Overnight Fasting of Diabetic Mice B Oral Administration of MK-8666 or Vehicle A->B C Measure Baseline Blood Glucose (t=0) B->C D Oral Glucose Challenge (2 g/kg) C->D E Monitor Blood Glucose at 15, 30, 60, 120 min D->E F Plot Glucose vs. Time and Calculate AUC E->F

Caption: Oral Glucose Tolerance Test (OGTT) Workflow.

Discontinuation of MK-8666

It is important to note that the clinical development of MK-8666 was discontinued (B1498344) in Phase I trials due to evidence of liver injury.[7] Subsequent studies have suggested that the metabolic bioactivation of the carboxylic acid moiety in MK-8666 to a reactive acyl glucuronide and an acyl CoA thioester may lead to covalent binding with proteins, potentially causing the observed hepatotoxicity. This highlights the importance of thorough toxicological evaluation in drug development.

References

Troubleshooting & Optimization

Addressing and solving solubility issues with MK-8666 tromethamine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MK-8666 tromethamine. This resource is designed for researchers, scientists, and drug development professionals to address and solve solubility challenges encountered during experiments with this GPR40 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the tromethamine salt form used?

A1: MK-8666 is a potent and selective partial agonist of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] It has been investigated for its potential in the treatment of type 2 diabetes due to its ability to stimulate glucose-dependent insulin (B600854) secretion.[1][2] The active pharmaceutical ingredient (API) MK-8666 is a carboxylic acid, which can have limited aqueous solubility. The formation of a salt with tromethamine, a biologically compatible organic amine, is a common strategy to enhance the solubility and dissolution rate of acidic drugs.[3][4][5][6]

Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer or cell culture medium. What is causing this?

A2: This is a common phenomenon for many organic compounds that are poorly soluble in water. Your stock solution is likely prepared in a high-purity organic solvent like DMSO, in which this compound is readily soluble. When this concentrated stock is introduced into an aqueous environment, the drastic change in solvent polarity can cause the compound to exceed its solubility limit in the aqueous medium, leading to precipitation.

Q3: What are the initial steps I should take to troubleshoot the precipitation of this compound in my aqueous experimental setup?

A3: If you observe precipitation, consider the following immediate actions:

  • Gentle Warming: Warm your aqueous solution to 37°C. This can sometimes increase the solubility of the compound. However, be mindful of the thermal stability of this compound and other components in your experiment.

  • Sonication: Use a bath sonicator for a short period to break down particulate matter and aid in redissolving the compound.

  • pH Adjustment: Since MK-8666 is an acidic compound, its solubility is pH-dependent. The tromethamine salt will create a slightly basic microenvironment upon dissolution. Ensuring the pH of your final aqueous solution is neutral to slightly alkaline (pH 7.0 - 8.0) can help maintain solubility.

Q4: Are there alternative solvents or formulation strategies I can employ to improve the solubility of this compound for in vitro experiments?

A4: Yes, several approaches can be taken:

  • Co-solvents: The use of a co-solvent system can improve solubility. For cell-based assays, it is crucial to keep the final concentration of organic solvents low (typically ≤0.5% for DMSO) to avoid cellular toxicity.

  • pH Control: Maintaining a pH where the carboxylic acid group of MK-8666 remains ionized will enhance its solubility. The pKa of tromethamine is approximately 8.1, which helps in maintaining a favorable pH for the dissolution of acidic drugs.[3][4][5][6]

  • Use of Surfactants: In some instances, a low concentration of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) can help to maintain the compound in solution. However, the compatibility of surfactants with your specific assay should be verified.

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Concentrated Stock Solution

Symptoms: The powdered this compound does not fully dissolve in the chosen organic solvent, or a hazy solution is formed.

Possible Causes:

  • Insufficient solvent volume.

  • Inappropriate solvent selection.

  • Low-quality or hydrated solvent.

Solutions:

  • Verify Solvent Choice: High-purity, anhydrous DMSO is generally the recommended solvent for creating high-concentration stock solutions of poorly water-soluble compounds for research purposes.

  • Increase Solvent Volume: If the compound is not dissolving, you may be exceeding its solubility limit in the chosen solvent. Gradually add more solvent while vortexing.

  • Gentle Heating and Sonication: As mentioned in the FAQs, gentle warming (to 37°C) and brief sonication can aid in the dissolution process.

  • Check Solvent Quality: Ensure you are using a high-purity, anhydrous grade of your chosen solvent. Water contamination can significantly reduce the solubility of many organic compounds.

Issue 2: Compound Precipitation During Serial Dilutions in Aqueous Media

Symptoms: The compound precipitates out of solution when performing serial dilutions from a concentrated organic stock into an aqueous buffer or cell culture medium.

Possible Causes:

  • The compound's solubility limit in the aqueous medium is exceeded.

  • Rapid change in solvent polarity.

  • Suboptimal pH of the aqueous medium.

Solutions:

  • Step-wise Dilution: Avoid adding a small volume of a highly concentrated stock directly into a large volume of aqueous medium. Instead, perform intermediate dilution steps in a mixture of your organic solvent and aqueous buffer.

  • Vigorous Mixing: Ensure rapid and thorough mixing immediately after adding the compound to the aqueous medium to promote dispersion and prevent localized high concentrations that can lead to precipitation.

  • pH Optimization: Adjust the pH of your aqueous buffer to be in the neutral to slightly alkaline range (pH 7.2 - 8.0) to take advantage of the increased solubility of the acidic MK-8666 at higher pH.

Data Presentation

Table 1: Representative Solubility of a Tromethamine Salt in Common Solvents

Disclaimer: The following data is based on a representative tromethamine salt (5-trans PGF2α tromethamine salt) and should be used as a general guide.[7] The actual solubility of this compound may vary.

SolventApproximate Solubility (mg/mL)
DMSO~50
Ethanol~50
Methanol~100
PBS (pH 7.2)~25
Acetone~5
Acetonitrile~5

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound (powder)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Methodology:

  • Calculate the required mass: The molecular weight of this compound is approximately 642.76 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 6.43 mg of the compound.

  • Weigh the compound: Accurately weigh the calculated mass of this compound and place it in a sterile vial.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C in a water bath can also be applied.

  • Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Media

Objective: To prepare a final working concentration of this compound in an aqueous buffer or cell culture medium with minimal precipitation.

Methodology:

  • Pre-warm the aqueous medium: Warm your buffer or cell culture medium to 37°C.

  • Prepare an intermediate dilution: If your final concentration is low (e.g., in the µM range), it is advisable to first prepare an intermediate dilution of your 10 mM stock solution in DMSO (e.g., to 1 mM).

  • Add stock to aqueous medium: While vortexing the pre-warmed aqueous medium, add the required volume of the stock or intermediate solution dropwise. This ensures rapid mixing and dispersion.

  • Final concentration of organic solvent: Ensure that the final concentration of DMSO in your working solution is kept to a minimum (ideally ≤0.5%) to avoid solvent-induced artifacts in your experiment.

Mandatory Visualizations

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MK-8666 MK-8666 GPR40 GPR40 (FFAR1) MK-8666->GPR40 Binds to Gq Gq protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Insulin_Exocytosis Insulin Granule Exocytosis Ca2_release->Insulin_Exocytosis Triggers PKC->Insulin_Exocytosis Promotes Troubleshooting_Workflow start Start: Solubility Issue with this compound stock_prep Issue with Stock Solution Preparation? start->stock_prep aq_dilution Issue with Aqueous Dilution? start->aq_dilution stock_prep->aq_dilution No check_solvent 1. Verify Solvent (Anhydrous DMSO) stock_prep->check_solvent Yes check_ph 1. Check pH of Aqueous Medium (7.2-8.0) aq_dilution->check_ph Yes solution_ok Working Solution Clear aq_dilution->solution_ok No sonicate_warm 2. Sonicate and/ or Gently Warm (37°C) check_solvent->sonicate_warm increase_vol 3. Increase Solvent Volume sonicate_warm->increase_vol stock_ok Stock Solution Clear increase_vol->stock_ok step_dilute 2. Use Step-wise Dilution check_ph->step_dilute vigorous_mix 3. Ensure Vigorous Mixing step_dilute->vigorous_mix cosolvent 4. Consider Co-solvents (keep final % low) vigorous_mix->cosolvent cosolvent->solution_ok

References

Strategies to prevent the degradation of MK-8666 tromethamine in experimental solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MK-8666 Tromethamine

This technical support center provides guidance on the best practices for handling this compound in experimental solutions to minimize degradation and ensure the integrity of your results.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of this compound solutions.

Problem: Precipitate forming in the solution.

  • Possible Cause 1: pH Shift. The solubility of this compound is pH-dependent. A significant shift in the pH of your buffer can cause the compound to precipitate.

  • Troubleshooting Steps:

    • Verify the pH of your stock solution and final experimental solution.

    • Ensure your buffer has sufficient buffering capacity to maintain the desired pH.

    • If possible, prepare the solution in a buffer system where this compound exhibits maximum solubility.

  • Possible Cause 2: Low Temperature. Solubility can decrease at lower temperatures.

  • Troubleshooting Steps:

    • Check the storage conditions of your solution.

    • If stored at a low temperature, allow the solution to equilibrate to room temperature before use.

    • Consider preparing a more dilute stock solution if precipitation persists at low temperatures.

  • Possible Cause 3: Interaction with Container. The compound may adsorb to the surface of certain types of plastic or glass containers.

  • Troubleshooting Steps:

    • Use low-adsorption polypropylene (B1209903) tubes or silanized glassware.

    • Visually inspect containers for any residue after transferring the solution.

Problem: Loss of compound activity or inconsistent results.

  • Possible Cause 1: Hydrolytic Degradation. this compound, like other tromethamine salts, can be susceptible to hydrolysis, especially under acidic or alkaline conditions.[1][2][3]

  • Troubleshooting Steps:

    • Prepare solutions fresh before each experiment.

    • If storage is necessary, store at low temperatures (e.g., -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[4]

    • Maintain the pH of the solution within the optimal stability range for the compound.

  • Possible Cause 2: Oxidative Degradation. The presence of oxidizing agents in the solution or exposure to air can lead to degradation.

  • Troubleshooting Steps:

    • Use high-purity, degassed solvents and buffers.

    • Consider adding an antioxidant, such as propyl gallate, to the solution, though compatibility and potential interference with your assay should be verified.[5]

    • Store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 3: Photodegradation. Exposure to light, particularly UV light, can cause degradation of the compound.[2][6]

  • Troubleshooting Steps:

    • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

    • Minimize exposure to ambient light during experimental procedures.

Diagram of Troubleshooting Logic

G Troubleshooting Flowchart for MK-8666 Solution Issues start Start: Issue with MK-8666 Solution precipitate Precipitate in Solution? start->precipitate loss_of_activity Loss of Activity / Inconsistent Results? precipitate->loss_of_activity No check_ph Verify Solution pH precipitate->check_ph Yes check_hydrolysis Suspect Hydrolysis? loss_of_activity->check_hydrolysis Yes end End of Troubleshooting loss_of_activity->end No check_temp Check Storage Temperature check_ph->check_temp check_container Inspect Container for Adsorption check_temp->check_container check_container->end check_oxidation Suspect Oxidation? check_hydrolysis->check_oxidation No prepare_fresh Prepare Fresh Solution check_hydrolysis->prepare_fresh Yes check_photodegradation Suspect Photodegradation? check_oxidation->check_photodegradation No degas_solvents Use Degassed Solvents check_oxidation->degas_solvents Yes protect_from_light Use Amber Vials / Protect from Light check_photodegradation->protect_from_light Yes check_photodegradation->end No store_properly Store at -80°C in Aliquots prepare_fresh->store_properly store_properly->end degas_solvents->end protect_from_light->end

Caption: Troubleshooting flowchart for common issues with this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Q2: How should I store my this compound stock solution?

A2: For long-term storage, it is advisable to store stock solutions at -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[4] For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified. Always protect solutions from light.

Q3: What are the primary degradation pathways for tromethamine salts like MK-8666?

A3: Based on studies of other tromethamine salts, the primary degradation pathways are likely to be hydrolysis under acidic or basic conditions, oxidation, and photodegradation.[2][6][8] Under conditions of high heat and humidity, the tromethamine counterion itself can react with the active pharmaceutical ingredient to form amide or ester condensation products.[9]

Q4: Can I use buffers containing primary amines with this compound?

A4: Tromethamine itself is a primary amine.[10] While it is generally used as a buffer, it is important to be aware of potential interactions. Under certain conditions, primary amines can react with carboxylic acids. It is best to use buffers that have been validated for use with your specific experimental setup.

Q5: How can I monitor the degradation of my this compound solution?

A5: The degradation of this compound can be monitored using stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[1][2][6][11] These methods can separate the intact drug from its degradation products, allowing for quantification of the remaining active compound.

Quantitative Data on Degradation

While specific quantitative data for this compound degradation is not available in the provided search results, the following table summarizes the degradation of a similar compound, ketorolac (B1673617) tromethamine, under various stress conditions. This data can serve as a general guide for the potential stability of this compound.

Stress ConditionReagent/EnvironmentDurationTemperatureDegradation (%)Reference
Acid Hydrolysis2N HCl45 min60°C3.65[8]
Base Hydrolysis2N NaOH45 min60°C2.45[8]
OxidationNot SpecifiedNot SpecifiedNot Specified19.83[8]
ThermalWater45 min80°CNot specified, but degradation occurred[8]
PhotolyticUV Light3 hoursAmbientInsignificant[6]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a controlled environment.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to the powder to achieve the desired stock concentration.

  • Mixing: Gently vortex or sonicate the solution at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting: Dispense the stock solution into small, single-use, low-adsorption polypropylene vials.

  • Storage: Store the aliquots at -80°C, protected from light.

Protocol for Preparing an Experimental Solution

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature. Avoid repeated freeze-thaw cycles.

  • Dilution: Dilute the stock solution to the final desired concentration using a pre-warmed, degassed experimental buffer.

  • pH Verification: After dilution, verify that the pH of the final experimental solution is within the desired range.

  • Use: Use the freshly prepared experimental solution immediately. Do not store diluted solutions for extended periods.

Diagram of Recommended Experimental Workflow

G Recommended Workflow for MK-8666 Solution Preparation start Start: Prepare MK-8666 Solution weigh 1. Weigh this compound start->weigh dissolve 2. Dissolve in High-Purity DMSO weigh->dissolve mix 3. Vortex/Sonicate to Dissolve dissolve->mix aliquot 4. Aliquot into Single-Use Vials mix->aliquot store 5. Store at -80°C, Protected from Light aliquot->store thaw 6. Thaw Single Aliquot for Use store->thaw dilute 7. Dilute with Degassed Buffer thaw->dilute check_ph 8. Verify Final pH dilute->check_ph use 9. Use Immediately in Experiment check_ph->use end End of Workflow use->end

Caption: A stepwise workflow for the preparation of this compound solutions.

References

Troubleshooting common problems in GPR40 agonist experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the GPR40 Agonist Technical Support Center. This guide provides troubleshooting tips and answers to frequently asked questions for researchers, scientists, and drug development professionals working with G-protein-coupled receptor 40 (GPR40) agonists.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways activated by GPR40 agonists?

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), primarily signals through two main G-protein-mediated pathways upon activation by endogenous ligands (long-chain fatty acids) or synthetic agonists.[1][2][3][4]

  • Gαq Pathway: This is the canonical pathway for all GPR40 agonists. Activation of Gαq stimulates phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, a key signal for glucose-dependent insulin (B600854) secretion (GDIS) from pancreatic β-cells.[2][5]

  • Gαs Pathway: Certain GPR40 agonists, often referred to as "full agonists" or "AgoPAMs" (Agonist-Positive Allosteric Modulators), can also couple to Gαs.[1][3][4] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine L-cells in the gut.[2][3][4]

  • β-Arrestin Pathway: GPR40 can also signal through a non-G-protein-mediated pathway involving β-arrestin. Potency in β-arrestin recruitment assays has been suggested as a potential predictor of in vivo activity for some agonist classes.[6]

GPR40_Signaling_Pathways cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling Cascades cluster_outputs Physiological Outputs GPR40 GPR40 (FFAR1) Gaq Gαq GPR40->Gaq Gas Gαs (Full Agonists) GPR40->Gas Barr β-Arrestin GPR40->Barr Agonist GPR40 Agonist (e.g., LCFA, TAK-875, AM-1638) Agonist->GPR40 PLC PLC Gaq->PLC activates AC Adenylyl Cyclase Gas->AC activates Barr_signal Downstream Signaling Barr->Barr_signal IP3 IP3 PLC->IP3 generates Ca2 ↑ [Ca2+]i IP3->Ca2 induces Insulin Insulin Secretion (Pancreatic β-cell) Ca2->Insulin cAMP ↑ cAMP AC->cAMP generates Incretin Incretin Secretion (GLP-1, GIP) (Enteroendocrine L-cell) cAMP->Incretin Efficacy In Vivo Efficacy Barr_signal->Efficacy

Figure 1: GPR40 agonist signaling pathways.

Q2: What is the difference between a partial agonist and a full agonist (AgoPAM) for GPR40?

The distinction lies in their signaling capacity and resulting physiological effects.[3]

  • Partial Agonists (e.g., TAK-875): Primarily activate the Gαq pathway, leading to increased intracellular Ca2+ and stimulation of insulin secretion from pancreatic β-cells.[3] They generally do not engage the Gαs pathway and thus have little to no effect on incretin secretion.[3][4]

  • Full Agonists / AgoPAMs (e.g., AM-1638, AM-5262): Activate both Gαq and Gαs pathways.[1][3][4] This dual signaling results in both direct stimulation of insulin secretion (via Gαq) and robust stimulation of incretin (GLP-1, GIP) release from the gut (via Gαs).[3][4] This engagement of the entero-insular axis can lead to superior glucose-lowering efficacy and potential for weight loss.[1][7]

Q3: Why was the clinical development of TAK-875, a promising GPR40 agonist, terminated?

The development of TAK-875 (fasiglifam) was halted in Phase III clinical trials due to observations of liver toxicity in a subset of patients.[3][8] While the exact mechanisms are still under investigation, proposed causes include the formation of reactive acyl glucuronide metabolites, inhibition of mitochondrial respiration, and effects on hepatobiliary transporters.[3] This event has highlighted the importance of careful safety and toxicology screening for all new GPR40 agonists in development.

Troubleshooting Guide

Problem 1: Low Potency or Efficacy in In Vitro Assays

Question: My GPR40 agonist shows a weak response (high EC50 or low Emax) in my Ca2+ mobilization or IP1 accumulation assay. What are the common causes and how can I troubleshoot this?

Possible Causes & Solutions:

  • Compound Solubility: GPR40 agonists are often lipophilic carboxylic acids with poor aqueous solubility.[9][10]

    • Troubleshooting:

      • Prepare stock solutions in 100% DMSO.

      • Ensure the final DMSO concentration in the assay buffer is low (typically <0.5%) and consistent across all wells.

      • Incorporate a small amount of serum albumin (e.g., 0.01% HSA or 0.2% FBS) in the assay buffer to mimic physiological conditions and improve compound availability.[6][9]

      • Visually inspect compound dilutions for precipitation before adding them to the cells.

  • Cell Line Issues: The expression level of GPR40 in the host cell line can significantly impact the observed potency.

    • Troubleshooting:

      • Verify GPR40 expression levels via qPCR or Western blot.

      • Use a cell line with confirmed high-level expression of human GPR40 (e.g., HEK293, CHO).[6][9]

      • Compare results against a well-characterized reference agonist (see Table 1) to benchmark your system's performance.

  • Assay Conditions: Suboptimal assay parameters can dampen the signal.

    • Troubleshooting:

      • Optimize cell density per well. Too few cells will yield a low signal, while too many can lead to artifacts.

      • Ensure the calcium indicator dye (for Ca2+ flux assays) is loaded correctly and that the incubation time is sufficient.

      • For IP1 assays, optimize the agonist stimulation time and ensure the lysis and detection steps are performed according to the manufacturer's protocol.

  • Biased Agonism: The compound may be a "biased agonist," preferentially activating one signaling pathway (e.g., β-arrestin) over the Gαq pathway measured in Ca2+ or IP1 assays.

    • Troubleshooting:

      • Test the compound in an alternative pathway assay, such as a cAMP assay (to check for Gαs coupling) or a β-arrestin recruitment assay.[6]

Table 1: In Vitro Potency of Common GPR40 Agonists
Compound Agonist Type Assay Potency (EC50)
TAK-875PartialCa2+ Mobilization (hGPR40)~26 nM[3]
AMG 837PartialAequorin Ca2+ (hGPR40)~53 nM[11]
AM-1638Full / AgoPAMAequorin Ca2+ (hGPR40)~36 nM[11]
AM-5262Full / AgoPAMAequorin Ca2+ (hGPR40)~14 nM[7]
SCO-267Full / AgoPAMCa2+ Mobilization (hGPR40)Superior to TAK-875 & AM-1638[1][3]
ZYDG2Full / AgoPAMCa2+ Mobilization (hGPR40)17 nM[12]
ZYDG2Full / AgoPAMIP1 Accumulation (hGPR40)41 nM[12]
Data compiled from multiple sources and should be used for comparative purposes. Exact values may vary based on specific assay conditions.
Problem 2: Poor In Vivo Efficacy Despite Good In Vitro Potency

Question: My compound is potent in vitro but fails to lower blood glucose in an oral glucose tolerance test (OGTT) in mice. What could be wrong?

Troubleshooting_InVivo cluster_pk Pharmacokinetics (PK) Issues cluster_pd Pharmacodynamics (PD) / Target Engagement Issues cluster_solutions Troubleshooting Steps Start Potent In Vitro Agonist (e.g., low EC50 in Ca2+ assay) Problem Poor In Vivo Efficacy (e.g., no glucose lowering in OGTT) Start->Problem Absorption Poor Oral Absorption? Problem->Absorption Species Poor Potency on Rodent GPR40? Problem->Species Metabolism Rapid Metabolism / High Clearance? Absorption->Metabolism Formulation Improve formulation (e.g., use Captisol, methylcellulose) Absorption->Formulation Address Exposure Insufficient Plasma Exposure (Cmax, AUC)? Metabolism->Exposure PK_Study Conduct formal PK study: Measure Cmax, Tmax, AUC, T1/2 Exposure->PK_Study Investigate Target Insufficient Target Engagement in Pancreas/Gut? Species->Target Species_Assay Test in vitro potency on mouse/rat GPR40 Species->Species_Assay Verify

Figure 2: Troubleshooting logic for poor in vivo efficacy.

Possible Causes & Solutions:

  • Poor Pharmacokinetics (PK): This is the most common reason for in vitro/in vivo disconnect.

    • Troubleshooting:

      • Conduct a PK Study: Before an efficacy study, administer the compound to rodents and measure plasma concentrations over time to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.[9]

      • Formulation: Ensure the compound is properly solubilized for oral gavage. Common vehicles include 20% Captisol or 1% methylcellulose (B11928114) with 1% Tween-80.[6][9]

      • Metabolic Instability: The compound may be rapidly cleared by the liver. In vitro metabolic stability assays using liver microsomes or hepatocytes can predict this.[6] Some agonists are prone to forming unstable acyl glucuronide metabolites.[13]

  • Species Differences: Potency at human GPR40 does not always translate to rodent GPR40.

    • Troubleshooting:

      • Explicitly test your compound's potency in a cell line expressing mouse or rat GPR40.[6] If potency is significantly lower, the lack of in vivo efficacy is expected. Consider using a human GPR40 knock-in mouse model for efficacy studies.[9]

  • Insufficient Target Engagement: The plasma concentrations achieved in vivo may be below the EC50 required for a pharmacological effect.

    • Troubleshooting:

      • Compare the measured plasma concentrations from your PK study with the in vitro potency (EC50) at the rodent receptor. The free (unbound) plasma concentration should ideally exceed the EC50 for a significant portion of the dosing interval.

Table 2: Representative Pharmacokinetic Data for GPR40 Agonists in Rats
Compound Clearance (L/h/kg) Oral Bioavailability (%) Half-life (h)
AMG 837 (2)0.28492.9
Tetrazole analog (6)2.8290.9
AM-16380.91-1.8
Data extracted from Luo et al. (2012) and Houze et al. (2012).[9][14] Values are for reference and depend on dose and formulation.
Problem 3: Concerns About Potential Toxicity

Question: I am concerned about the potential for β-cell or liver toxicity with my GPR40 agonist. How can I assess this pre-clinically?

Possible Causes & Solutions:

  • On-Target β-Cell Toxicity: Chronic, high-level activation of GPR40, particularly by some AgoPAMs, has been linked to β-cell dysfunction and ER stress in preclinical models.[1][3] However, this effect appears to be compound-dependent.[3]

    • Troubleshooting / Assessment:

      • Chronic Islet Culture: Culture isolated mouse, rat, or human islets for an extended period (e.g., 72 hours) in the presence of your agonist.[15] Afterwards, assess their function by measuring GDIS. A reduction in function compared to vehicle-treated islets may indicate toxicity.[8]

      • Apoptosis Assays: Measure markers of apoptosis (e.g., caspase-3/7 activity) in islets or β-cell lines following chronic exposure to the agonist.[8]

      • In Vivo Studies: In longer-term (e.g., multi-week) rodent studies, monitor for changes in fasting glucose, insulin levels, and pancreatic histology.

  • Off-Target Liver Toxicity: As seen with TAK-875, liver toxicity is a major concern. This is often related to the compound's structure and metabolites rather than GPR40 activation itself.[3]

    • Troubleshooting / Assessment:

      • Hepatocyte Toxicity Assays: Incubate your compound with primary human hepatocytes and measure cell viability (e.g., using an MTT assay) and markers of liver injury (e.g., ALT/AST leakage).

      • Metabolite Identification: Identify the major metabolites of your compound using liver microsomes or hepatocytes.[6] Pay close attention to the formation of potentially reactive metabolites like acyl glucuronides.[13]

      • In Vivo Toxicology: In rodent studies, monitor liver enzymes (ALT, AST) in the plasma and perform histopathological examination of the liver tissue.

Key Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This assay measures Gαq activation by detecting transient increases in intracellular calcium.

  • Cell Plating: Seed HEK293 or CHO cells stably expressing human GPR40 into black, clear-bottom 384-well microplates at a density of ~25,000 cells/well.[6] Culture overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercial kit) diluted in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test agonist and a reference agonist in assay buffer containing 0.01% human serum albumin.

  • Measurement: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR). Record a baseline fluorescence reading for ~10-20 seconds.

  • Compound Addition: The instrument automatically adds the compound dilutions to the wells.

  • Data Acquisition: Continue recording the fluorescence intensity for an additional ~2-3 minutes to capture the peak response and subsequent decay.

  • Analysis: Calculate the maximum fluorescence response over baseline for each well. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)

This is a standard model to assess a compound's ability to improve glucose handling in vivo.[9]

  • Animal Acclimation: Use appropriate rodent models (e.g., C57BL/6 mice, or a diabetic model like db/db mice or high-fat diet-fed mice). Acclimate animals to handling.

  • Fasting: Fast the animals for a specified period (e.g., 6 hours for mice).[9]

  • Compound Dosing: Administer the test compound or vehicle via oral gavage at a defined time before the glucose challenge (e.g., 60 minutes).[9]

  • Baseline Blood Sample (t=0): Take a small blood sample from the tail vein to measure baseline blood glucose using a glucometer.

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) via oral gavage.[9]

  • Post-Challenge Blood Sampling: Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.

  • Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion. A statistically significant reduction in AUC for the compound-treated group compared to the vehicle group indicates efficacy.

OGTT_Workflow Start Start: Acclimated & Fasted Rodent Model Dose Administer Compound or Vehicle (Oral Gavage) Start->Dose Wait Wait 60 min Dose->Wait T0 t = 0 min Measure Baseline Glucose Wait->T0 Glucose Administer Glucose (2 g/kg, Oral Gavage) T0->Glucose T_Final t = 15, 30, 60, 120 min Measure Blood Glucose Glucose->T_Final Analyze Analyze Data: Plot Glucose vs. Time Calculate AUC T_Final->Analyze End End: Determine Efficacy Analyze->End

Figure 3: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

References

Interpreting anomalous or unexpected results in experiments with MK-8666 tromethamine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-8666 tromethamine. The information is designed to help interpret anomalous or unexpected results in the context of its known mechanism of action and potential liabilities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MK-8666?

MK-8666 is a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is predominantly expressed on pancreatic β-cells.[2][3] Upon activation by ligands like MK-8666, GPR40 primarily couples to the Gq alpha subunit, initiating a signaling cascade that leads to increased intracellular calcium and enhanced glucose-stimulated insulin (B600854) secretion (GSIS).[2] Some evidence also suggests that GPR40 can couple to Gs, leading to cAMP production, which also contributes to insulin secretion.[4][5]

Q2: What is the most significant unexpected in vivo result observed with MK-8666?

The most critical unexpected finding for MK-8666, which led to its discontinuation in Phase I clinical trials, was evidence of drug-induced liver injury (DILI).[2][6][7] This manifests as elevated liver transaminases (transaminitis).[6][8]

Q3: What is the underlying mechanism for MK-8666-induced liver toxicity?

The hepatotoxicity of MK-8666 is not believed to be an on-target effect of GPR40 agonism but rather a result of its metabolic bioactivation. The carboxylic acid moiety of MK-8666 can be metabolized into reactive acyl glucuronide and acyl CoA thioester intermediates.[1][2][6][9] These reactive metabolites can covalently bind to cellular proteins, including mitochondrial proteins, leading to cellular stress, immune responses, and ultimately hepatocyte damage.[2][6][10]

Q4: We are observing lower-than-expected potency in our glucose-lowering experiments. What could be the cause?

Several factors could contribute to this:

  • Partial Agonism: MK-8666 is a partial agonist of GPR40.[1][8] Unlike full agonists, it will not elicit a maximal response, even at saturating concentrations. The observed effect will be a fraction of what a full agonist could achieve.

  • Cellular Context: The expression level of GPR40 and the downstream signaling components in your experimental system (cell line or animal model) can significantly impact the observed response.

  • Species Differences: There may be differences in the affinity of MK-8666 for human, rat, and mouse GPR40, as well as differences in metabolism between species.

  • Experimental Conditions: Factors such as the glucose concentration in your assays are critical, as the insulinotropic effect of GPR40 agonists is glucose-dependent.[2]

Q5: Can MK-8666 affect signaling pathways other than the canonical Gq pathway?

Yes. While GPR40 primarily signals through Gq, some synthetic agonists have been shown to induce signaling through Gs, leading to an increase in intracellular cAMP.[4] If you are observing effects that are consistent with cAMP elevation (e.g., activation of PKA), this could be a contributing factor. It is also important to consider potential off-target effects at high concentrations, although MK-8666 is reported to be selective over other free fatty acid receptors like GPR119, GPR43, GPR41, and GPR120.[1]

Troubleshooting Guide for Anomalous Results

Observed Anomaly Potential Cause Recommended Action
High cytotoxicity in liver-derived cell lines (e.g., HepG2). This is a known liability of MK-8666 due to the formation of reactive metabolites.[2][6][7]1. Perform co-incubation with inhibitors of glucuronidation (e.g., borneol) or acyl-CoA synthetase to see if toxicity is attenuated. 2. Measure covalent binding of radiolabeled MK-8666 to cellular proteins. 3. Assess markers of mitochondrial dysfunction and oxidative stress.
Inconsistent glucose-stimulated insulin secretion (GSIS) results. 1. Inappropriate glucose concentrations. GPR40 agonism is glucose-dependent.[2] 2. Cell line passage number and health. 3. MK-8666 is a partial agonist.[1][8]1. Ensure you are using both a low and a high glucose concentration in your GSIS assay. 2. Use a consistent and low passage number for your pancreatic β-cell line (e.g., INS-1E). 3. Include a full GPR40 agonist as a positive control to understand the maximal possible response.
Unexpected changes in gene expression related to cellular stress in hepatocytes. Covalent binding of reactive metabolites to cellular proteins can trigger stress responses.[2][6][10]1. Perform transcriptomic analysis (e.g., RNA-seq) to identify upregulated pathways. 2. Look for markers of the unfolded protein response (UPR) and oxidative stress pathways.
Plateau of effect at higher doses in vivo. This is expected for a partial agonist.Characterize the dose-response curve fully to identify the Emax. Higher doses may not produce a greater therapeutic effect but could increase the risk of toxicity.

Quantitative Data Summary

The following table summarizes the glucose-lowering efficacy of MK-8666 from a 14-day clinical study in patients with type 2 diabetes.

MK-8666 Dose Mean Reduction in Fasting Plasma Glucose (mg/dL) vs. Placebo on Day 15
50 mg30.8
150 mg36.0
500 mg54.1
(Data sourced from a clinical phase Ib study)[6][8]

Experimental Protocols

1. In Vitro Hepatotoxicity Assessment

  • Objective: To determine the potential of MK-8666 to cause liver cell toxicity.

  • Methodology:

    • Cell Culture: Culture human hepatocytes or a relevant cell line (e.g., HepG2) in appropriate media.

    • Treatment: Treat cells with a dose range of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).

    • Cell Viability Assay (MTT Assay):

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

      • Solubilize the resulting formazan (B1609692) crystals with DMSO or another suitable solvent.

      • Measure the absorbance at 570 nm.

      • Calculate cell viability as a percentage of the vehicle control.

  • Expected Anomalous Result: A dose-dependent decrease in cell viability, consistent with the known hepatotoxic potential of MK-8666.

2. Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Objective: To assess the ability of MK-8666 to potentiate insulin secretion in a glucose-dependent manner.

  • Methodology:

    • Cell Culture: Culture a pancreatic β-cell line (e.g., INS-1E, MIN6) or use isolated pancreatic islets.

    • Pre-incubation: Pre-incubate cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion state.

    • Stimulation:

      • Treat one set of cells with low glucose buffer + vehicle or MK-8666.

      • Treat another set of cells with high glucose buffer (e.g., 16.7 mM glucose) + vehicle or MK-8666.

    • Incubation: Incubate for 1-2 hours.

    • Sample Collection: Collect the supernatant.

    • Insulin Measurement: Quantify insulin concentration in the supernatant using an ELISA or RIA kit.

  • Expected Anomalous Result: Observing a significant increase in insulin secretion only in the high glucose + MK-8666 group, but not to the same extent as a full GPR40 agonist.

Visualizations

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MK8666 MK-8666 GPR40 GPR40 MK8666->GPR40 Binds Gq Gαq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC PKC DAG->PKC Activates Insulin Insulin Vesicle Exocytosis PKC->Insulin Promotes Ca_ER->Insulin Promotes

Caption: GPR40 signaling pathway activated by MK-8666.

MK8666_Metabolism_Workflow cluster_liver Hepatocyte MK8666 MK-8666 (Carboxylic Acid) UGT Phase II Metabolism (UGT Enzymes) MK8666->UGT AcylCoA Acyl-CoA Synthetase MK8666->AcylCoA Reactive_AG Reactive Acyl Glucuronide UGT->Reactive_AG Reactive_CoA Reactive Acyl-CoA Thioester AcylCoA->Reactive_CoA Protein Cellular Proteins (e.g., Mitochondrial) Reactive_AG->Protein Covalent Binding Reactive_CoA->Protein Covalent Binding Adducts Protein Adducts Protein->Adducts DILI Hepatotoxicity (DILI) Adducts->DILI

Caption: Bioactivation workflow of MK-8666 leading to hepatotoxicity.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps start Anomalous Result Observed is_liver Is the anomaly related to liver cell toxicity? start->is_liver is_potency Is the anomaly related to low potency/efficacy? is_liver->is_potency No check_metabolism Investigate reactive metabolite formation is_liver->check_metabolism Yes check_partial_agonism Consider partial agonism and experimental setup is_potency->check_partial_agonism Yes check_off_target Evaluate potential off-target effects is_potency->check_off_target No end_dili Conclusion: Likely DILI due to bioactivation check_metabolism->end_dili end_potency Conclusion: Result is consistent with partial agonism check_partial_agonism->end_potency end_offtarget Conclusion: Potential for alternative signaling check_off_target->end_offtarget

Caption: Logical workflow for troubleshooting unexpected MK-8666 results.

References

Methods to minimize cytotoxicity induced by MK-8666 tromethamine in cell cultures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing cytotoxicity associated with MK-8666 tromethamine in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success and reproducibility of your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

MK-8666 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is primarily expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin (B600854) secretion. However, MK-8666 was discontinued (B1498344) in clinical trials due to liver safety concerns.[2]

Q2: What is the underlying cause of MK-8666-induced cytotoxicity?

The cytotoxicity of MK-8666 is primarily attributed to its metabolic activation in hepatocytes. The carboxylic acid moiety of MK-8666 can be metabolized into two types of reactive metabolites:

  • Acyl glucuronide: Formed by UDP-glucuronosyltransferases (UGTs).

  • Acyl-CoA thioester: Formed through the action of acyl-CoA synthetases.

These reactive metabolites can covalently bind to cellular proteins, leading to protein adducts that can trigger cellular stress, and ultimately, cytotoxicity.[2][3]

Q3: My untreated control cells are showing high levels of cell death. What could be the cause?

High cytotoxicity in negative controls can be due to several factors unrelated to the compound being tested:

  • Suboptimal Cell Health: Ensure that your cells are healthy, within a low passage number, and in the logarithmic growth phase. Stressed cells are more susceptible to any experimental manipulations.

  • Contamination: Check for microbial contamination (e.g., bacteria, yeast, fungi) or mycoplasma contamination, which can significantly impact cell viability.

  • Media and Reagent Issues: The quality of the cell culture medium, serum, and other reagents can affect cell health. Ensure they are not expired and have been stored correctly.

  • Seeding Density: Both too low and too high cell seeding densities can lead to increased cell death. Optimize the seeding density for your specific cell line and experiment duration.

Q4: I am observing high variability in cytotoxicity between replicate wells. What are the common causes?

High variability can compromise the reliability of your results. Common causes include:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Gently mix the cell suspension between seeding each plate or column.

  • Pipetting Errors: Use calibrated pipettes and maintain a consistent pipetting technique, especially when adding small volumes of MK-8666 or assay reagents.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of media components and the test compound. It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.

  • Incomplete Reagent Mixing: Ensure that all reagents are thoroughly mixed in each well.

Q5: My cytotoxicity assay results are not correlating with visual inspection of the cells under a microscope. Why might this be?

Discrepancies between assay data and microscopic observation can occur due to:

  • Assay Principle: Some assays, like the MTT assay, measure metabolic activity, which may not always directly correlate with cell number or membrane integrity, especially if the compound affects mitochondrial function.[4] A compound could be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).

  • Timing of Assay: The timing of the assay is critical. Cytotoxic effects may be delayed, and performing the assay too early might not capture the full extent of cell death.

  • Compound Interference: The chemical properties of MK-8666 or its metabolites might interfere with the assay itself (e.g., colorimetric or fluorescent interference).

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations of MK-8666
Possible Cause Troubleshooting Step
High Metabolic Activity of Cells: The cell line used may have high expression levels of UGTs or acyl-CoA synthetases, leading to rapid formation of reactive metabolites. Consider using a cell line with lower metabolic activity or using primary hepatocytes from different species to assess variability.
Solvent Toxicity: The solvent used to dissolve MK-8666 (e.g., DMSO) can be toxic at higher concentrations. Ensure the final solvent concentration in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤0.5%).[5] Include a vehicle control (media with solvent only) to assess solvent toxicity.
Incorrect Compound Concentration: Verify the stock solution concentration and the dilution calculations. Perform a fresh serial dilution.
Issue 2: Difficulty in Establishing a Clear Dose-Response Relationship
Possible Cause Troubleshooting Step
Inappropriate Concentration Range: The selected concentration range may be too narrow or not encompass the IC50 value. Broaden the range of concentrations in a preliminary experiment to identify the dynamic range of the cytotoxic response.
Sub-optimal Incubation Time: The cytotoxic effects of MK-8666 may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
Compound Instability: MK-8666 may be unstable in the culture medium over long incubation periods. Consider refreshing the medium with a fresh compound at regular intervals for longer experiments.

Methods to Minimize MK-8666 Induced Cytotoxicity

Inhibition of Metabolic Activation

The primary strategy to reduce MK-8666-induced cytotoxicity is to inhibit the enzymes responsible for its metabolic activation.

  • UGT Inhibition: Co-incubation with inhibitors of UDP-glucuronosyltransferases (UGTs) can reduce the formation of the reactive acyl glucuronide metabolite.

    • Potential Inhibitors: Ketoconazole and paclitaxel (B517696) have been reported to inhibit UGT activity. It is important to perform preliminary experiments to determine a non-toxic concentration of the inhibitor that effectively reduces MK-8666 metabolism.

  • Modulating Acyl-CoA Formation: The formation of the acyl-CoA thioester can be influenced by the availability of co-factors and cellular glutathione (B108866) (GSH) levels.

    • GSH Co-treatment: Supplementing the culture medium with N-acetylcysteine (NAC), a precursor to GSH, may enhance the detoxification of the acyl-CoA thioester.

Optimization of Cell Culture Conditions
  • Cell Density: Optimizing cell seeding density is crucial. Over-confluent cultures can be more susceptible to stress, while sparse cultures may not have sufficient cell-cell contact for normal physiological function.

  • Serum Concentration: The concentration of serum in the culture medium can influence the metabolic activity of cells. Consistency in serum batches and concentration is important.

Quantitative Data Summary

Due to the limited availability of public cytotoxicity data for MK-8666, the following table presents a hypothetical dose-response scenario in a metabolically active cell line (e.g., HepG2) to illustrate the expected outcomes and the potential effects of mitigation strategies.

Table 1: Hypothetical Cytotoxicity of MK-8666 in HepG2 Cells after 48-hour exposure

Treatment GroupConcentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control 0100 ± 4.5
MK-8666 192 ± 5.1
1075 ± 6.3
5048 ± 7.2
10021 ± 5.8
2008 ± 3.9
MK-8666 + UGT Inhibitor (e.g., Ketoconazole) 5072 ± 6.8
MK-8666 + GSH precursor (e.g., NAC) 5065 ± 7.0

Note: The data presented in this table is for illustrative purposes only and should not be considered as actual experimental results.

Experimental Protocols

Protocol for UGT Inhibition Assay in Cell Culture

This protocol aims to assess the ability of a co-treatment to reduce MK-8666 cytotoxicity by inhibiting its glucuronidation.

  • Cell Seeding: Seed a metabolically competent cell line (e.g., HepG2) in a 96-well plate at a pre-determined optimal density and allow cells to attach for 24 hours.

  • Inhibitor Pre-treatment: Prepare a working solution of a UGT inhibitor (e.g., ketoconazole) in the cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Incubate for 1-2 hours.

  • MK-8666 Treatment: Prepare serial dilutions of MK-8666 in medium containing the UGT inhibitor. Add these solutions to the pre-treated cells. Include appropriate controls:

    • Vehicle control (medium + solvent)

    • Inhibitor-only control

    • MK-8666 only control (without inhibitor)

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator.

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or a neutral red uptake assay.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Compare the viability of cells treated with MK-8666 alone to those co-treated with the UGT inhibitor.

Protocol for Measuring Acyl-CoA Conjugates in Cell Lysates

This protocol outlines a general workflow for the extraction and relative quantification of MK-8666-CoA conjugates.

  • Cell Treatment: Culture cells in larger format dishes (e.g., 6-well plates or 10 cm dishes) and treat with MK-8666 at the desired concentration and time.

  • Cell Harvesting and Quenching:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold methanol (B129727) to the plate to quench metabolic activity.[6]

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Metabolite Extraction:

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Develop a specific method to detect and quantify the MK-8666-CoA conjugate based on its predicted mass-to-charge ratio.

  • Data Normalization: Normalize the acyl-CoA levels to the total protein concentration or cell number of the original sample.

Visualizations

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPR40 GPR40 Gq Gq GPR40->Gq Activates MK8666 MK-8666 MK8666->GPR40 Binds to PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Insulin Insulin Secretion Ca2_release->Insulin PKC->Insulin MK8666_Metabolism_Workflow cluster_metabolism Metabolic Activation MK8666 MK-8666 (Carboxylic Acid) UGT UGT Enzymes MK8666->UGT Acyl_CoA_Synthetase Acyl-CoA Synthetase MK8666->Acyl_CoA_Synthetase Acyl_Glucuronide Reactive Acyl Glucuronide UGT->Acyl_Glucuronide Acyl_CoA_Thioester Reactive Acyl-CoA Thioester Acyl_CoA_Synthetase->Acyl_CoA_Thioester Protein_Adducts Protein Adducts Acyl_Glucuronide->Protein_Adducts Acyl_CoA_Thioester->Protein_Adducts Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity

References

Improving the consistency and reproducibility of MK-8666 tromethamine experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the consistency and reproducibility of experiments involving MK-8666 tromethamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

MK-8666 is a potent and selective partial agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Its tromethamine salt form is commonly used. GPR40 is involved in modulating fatty acid-induced insulin (B600854) secretion from pancreatic beta cells.[2] Consequently, MK-8666 has been investigated for its potential in treating type 2 diabetes due to its glucose-lowering effects.[1][3][4][5][6]

Q2: What are the key in vitro parameters of MK-8666?

MK-8666 is a highly potent agonist for human GPR40. Key in vitro data is summarized in the table below.

ParameterValueSpeciesReference
EC500.54 nMHuman[1]

Q3: What were the findings from clinical trials with MK-8666?

A Phase Ib clinical trial in patients with type 2 diabetes showed that once-daily oral doses of MK-8666 for 14 days resulted in a dose-dependent reduction in fasting plasma glucose.[6] However, the development of MK-8666 was discontinued (B1498344) due to liver safety concerns that emerged during these trials.[7][8]

Troubleshooting Guide

Issue 1: High variability in in vitro assay results.

High variability in in vitro assays with MK-8666 can arise from several factors related to its metabolism.

  • Metabolic Instability: MK-8666 is metabolized, primarily in the liver, into reactive metabolites, including an acyl glucuronide and an acyl CoA thioester.[7][8] These reactive species can covalently bind to proteins, potentially altering cellular function and leading to inconsistent results.[7][8]

  • Cell Line Differences: The metabolic capacity of different cell lines can vary significantly. Cell lines with higher expression of enzymes involved in glucuronidation or CoA conjugation may show greater variability in response to MK-8666.

Recommended Solutions:

  • Use of Metabolism Inhibitors: In mechanistic studies, consider co-incubation with inhibitors of relevant metabolic enzymes to assess the contribution of metabolism to the observed effects.

  • Characterize Cell Line Metabolism: If possible, characterize the metabolic profile of your chosen cell line for MK-8666.

  • Consider Acellular Assays: For direct receptor binding or activation studies, consider using membrane preparations or other acellular systems to minimize metabolic effects.

Issue 2: Observed cytotoxicity in cell-based assays, particularly with liver-derived cells.

The observed cytotoxicity is likely related to the known drug-induced liver injury (DILI) associated with MK-8666.[7][8]

  • Reactive Metabolite Formation: As mentioned, MK-8666 forms reactive metabolites that can cause cellular damage through protein adduction.[7][8] This is a proposed mechanism for the liver toxicity observed in clinical trials.[7][8]

Recommended Solutions:

  • Dose-Response and Time-Course Studies: Carefully titrate the concentration of MK-8666 and the incubation time to find a window where the desired pharmacological effect is observed without significant cytotoxicity.

  • Use of Hepatotoxicity Models: When investigating the effects of MK-8666, consider using established in vitro models of DILI, such as primary hepatocytes or 3D liver spheroids, which can provide more clinically relevant data.[9]

  • Monitor Cytotoxicity Markers: Routinely include assays for cytotoxicity markers (e.g., LDH release, caspase activity) in your experiments.

Experimental Protocols

Protocol 1: In Vitro GPR40 Activation Assay

This protocol describes a general method for assessing the activation of GPR40 by MK-8666 in a cell-based assay.

  • Cell Culture: Culture a suitable cell line expressing human GPR40 (e.g., CHO or HEK293 cells) in appropriate media.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Assay Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Replace the culture medium with a suitable assay buffer.

    • Add the diluted MK-8666 or vehicle control to the wells.

    • Incubate for a predetermined time.

    • Measure the downstream signaling readout, such as intracellular calcium mobilization or IP1 accumulation.

  • Data Analysis: Plot the response as a function of the MK-8666 concentration and fit the data to a dose-response curve to determine the EC50.

Protocol 2: In Vivo Glucose-Lowering Study in a Rodent Model of Type 2 Diabetes

This protocol provides a general framework for evaluating the in vivo efficacy of MK-8666.

  • Animal Model: Use a relevant rodent model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).

  • Compound Formulation: Formulate this compound in a suitable vehicle for oral administration.

  • Study Design:

    • Acclimatize the animals and measure baseline fasting blood glucose.

    • Randomize animals into treatment groups (vehicle control and different doses of MK-8666).

    • Administer the compound or vehicle orally once daily for the duration of the study (e.g., 14 days).

    • Monitor blood glucose levels at regular intervals.

    • At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis.

  • Data Analysis: Compare the changes in fasting blood glucose between the treatment and control groups.

Visualizations

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MK-8666 MK-8666 GPR40 GPR40/FFAR1 MK-8666->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release Insulin_secretion Insulin Secretion Ca2_release->Insulin_secretion Stimulates

Caption: GPR40 signaling pathway activated by MK-8666.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_troubleshooting Troubleshooting cell_culture GPR40-expressing Cell Culture assay Functional Assay (e.g., Ca2+ flux) cell_culture->assay compound_prep MK-8666 Preparation compound_prep->assay data_analysis_vitro EC50 Determination assay->data_analysis_vitro variability High Variability data_analysis_vitro->variability animal_model Diabetic Rodent Model dosing Oral Dosing animal_model->dosing formulation MK-8666 Formulation formulation->dosing monitoring Blood Glucose Monitoring dosing->monitoring data_analysis_vivo Efficacy Assessment monitoring->data_analysis_vivo cytotoxicity Cytotoxicity data_analysis_vivo->cytotoxicity metabolism Reactive Metabolite Formation variability->metabolism cytotoxicity->metabolism

Caption: General experimental workflow for MK-8666 research.

References

How to manage and account for batch-to-batch variability of MK-8666 tromethamine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to manage and account for the batch-to-batch variability of MK-8666 tromethamine.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a concern for this compound?

A1: Batch-to-batch variability refers to the slight differences that can exist between different production lots of the same chemical compound. For a potent and selective GPR40 agonist like MK-8666, even minor variations in purity, impurity profiles, physical properties, or the tromethamine salt form can significantly impact experimental outcomes. This can lead to inconsistent results in bioassays, affecting the reliability and reproducibility of your research. The synthesis of MK-8666 involves multiple steps, including an enzymatic kinetic reduction, which can be a source of variability if not perfectly controlled.[1][2]

Q2: What are the key parameters to consider when evaluating a new batch of this compound?

A2: When receiving a new batch of this compound, a thorough characterization is crucial. Key parameters to assess include:

  • Identity: Confirm the chemical structure.

  • Purity: Determine the percentage of the active pharmaceutical ingredient (API).

  • Impurity Profile: Identify and quantify any impurities, as these can have their own biological activity or interfere with the assay.

  • Physicochemical Properties: Characteristics such as particle size, crystallinity, and solubility can influence dissolution rates and bioavailability.

  • Tromethamine Content: Verify the stoichiometry of the tromethamine salt.

  • Residual Solvents: Ensure that any solvents used in the manufacturing process are within acceptable limits.

A consistent, data-centric approach to monitoring these parameters for each batch is essential for managing variability.[3]

Q3: How can I establish in-house acceptance criteria for new batches of this compound for my research?

A3: Establishing in-house acceptance criteria is a critical step to ensure the consistency of your experiments. This process should be based on a combination of historical data from previous batches and a risk assessment of how different parameters could affect your specific assays.[4][5]

Here is a general workflow for establishing acceptance criteria:

A Receive Certificate of Analysis (CoA) for New Batch B Perform In-House Characterization A->B C Compare Data with Previous Batches and Reference Standard B->C D Assess Impact on Critical Quality Attributes (CQAs) for Your Assay C->D E Define Acceptance Criteria (e.g., Purity >98%, Specific Impurity <0.1%) D->E F Qualify Batch for Use in Experiments E->F Meets Criteria G Reject Batch and Contact Supplier E->G Does Not Meet Criteria

Workflow for establishing in-house acceptance criteria.

Q4: What analytical methods are recommended for characterizing this compound?

A4: A combination of analytical techniques should be employed to fully characterize each batch. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity determination and impurity profiling. Other valuable methods include:

Analytical MethodPurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.
Mass Spectrometry (MS) Confirmation of molecular weight and identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of identity.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and comparison to a reference standard.
X-Ray Powder Diffraction (XRPD) Analysis of solid-state form (crystallinity).
Thermogravimetric Analysis (TGA) Assessment of solvent and water content.
Karl Fischer Titration Precise quantification of water content.

Troubleshooting Guides

Issue 1: Inconsistent results in my in vitro bioassay with a new batch of this compound.

If you observe a significant shift in potency (e.g., EC50) or efficacy with a new batch, follow this troubleshooting workflow:

A Unexpected Bioassay Results B Review Certificate of Analysis (CoA) of New vs. Old Batch A->B C Perform Head-to-Head Comparison of Batches in the Same Assay B->C D Re-characterize Both Batches In-House (HPLC, MS) C->D E Analyze for Differences in Purity or Impurity Profile D->E F Investigate Physicochemical Properties (Solubility, Particle Size) E->F G Contact Supplier with Data to Inquire About Batch Differences E->G H Adjust Experimental Protocol or Normalize Concentration Based on Purity F->H

References

Refinements and improvements for animal models used in MK-8666 tromethamine research.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of animal models in the study of MK-8666 tromethamine. It offers troubleshooting advice and frequently asked questions to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most appropriate animal models for studying the efficacy of MK-8666?

A1: For efficacy studies of MK-8666, which is a GPR40 agonist developed for type 2 diabetes, rodent models of this condition are recommended. Specific models that have been used for GPR40 agonists include:

  • Goto-Kakizaki (GK) rats: This non-obese model of type 2 diabetes is characterized by impaired glucose tolerance and has been used in in-house studies of MK-8666.[1]

  • Zucker Diabetic Fatty (ZDF) rats: This is an obese model of type 2 diabetes that develops hyperglycemia, hyperinsulinemia, and insulin (B600854) resistance.

  • db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity and type 2 diabetes.

The choice of model may depend on the specific research question, such as studying the effects of MK-8666 in the context of obesity-related insulin resistance versus non-obese type 2 diabetes.

Q2: Which animal models are suitable for investigating the hepatotoxicity of MK-8666?

A2: Given that the development of MK-8666 was halted due to drug-induced liver injury (DILI), selecting an appropriate model for toxicity studies is critical.[2][3] The hepatotoxicity of MK-8666 is understood to be caused by the formation of reactive metabolites.[4][5][6] Therefore, animal models for toxicity testing should be chosen based on their metabolic similarity to humans.

  • Rats: Rats have been commonly used for toxicology studies of GPR40 agonists.[2][3] In vitro studies have shown that rat hepatocytes metabolize MK-8666 to form a taurine (B1682933) conjugate, indicating the formation of an acyl-CoA thioester, a reactive intermediate.[4][5][6]

  • Monkeys (e.g., Cynomolgus): Non-human primates are often used in preclinical toxicology studies due to their physiological and metabolic similarity to humans. They have been used for long-term toxicity studies of other GPR40 agonists.[2][3]

  • Dogs: Dogs have also been used in toxicology studies for similar GPR40 agonists like TAK-875.[2]

Q3: What is the mechanism of MK-8666-induced liver injury that we should be monitoring in our animal models?

A3: The primary mechanism of MK-8666-induced hepatotoxicity is the formation of reactive metabolites. Specifically, the carboxylic acid moiety of MK-8666 is metabolized into a reactive acyl glucuronide and an acyl-CoA thioester.[4][5][6] These reactive metabolites can covalently bind to cellular proteins, leading to protein adduct formation, cellular stress, and potential immune-mediated hepatotoxicity.[4][5][6] Therefore, monitoring should focus on:

  • Standard liver safety biomarkers (ALT, AST, bilirubin).

  • Histopathological examination of liver tissue for signs of necrosis, inflammation, and other abnormalities.

  • Advanced bioanalytical techniques to detect protein adducts in liver tissue.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in glucose response during Oral Glucose Tolerance Test (OGTT) 1. Stress induced by handling and gavage. 2. Inconsistent fasting times. 3. Improper glucose administration.1. Acclimatize animals to handling and procedures. Consider alternative, less stressful glucose administration methods if possible. 2. Standardize fasting duration (e.g., 6 hours for mice) to minimize stress and hypoglycemia.[7] 3. Ensure proper oral gavage technique to avoid administration into the lungs.[8][9]
No significant improvement in glucose tolerance despite MK-8666 administration 1. Inadequate drug exposure due to poor oral bioavailability or rapid metabolism in the chosen animal model. 2. Incorrect dosage. 3. The animal model is not responsive to GPR40 agonism.1. Conduct pharmacokinetic studies to determine the Cmax, AUC, and half-life of MK-8666 in the specific animal model and strain. 2. Perform a dose-ranging study to identify an effective dose. 3. Confirm GPR40 expression in the pancreatic islets of the animal model.
Elevated liver enzymes (ALT, AST) in control animals 1. Underlying health issues in the animal colony. 2. Stress from housing conditions or experimental procedures. 3. Contaminated diet or water.1. Ensure the use of healthy animals from a reputable supplier. 2. Minimize environmental stressors and refine handling techniques. 3. Use a standardized, high-quality diet and purified water.
Difficulty in detecting MK-8666-induced hepatotoxicity in rodent models 1. Species differences in metabolism may lead to lower formation of reactive metabolites compared to humans. 2. Insufficient duration of the study to induce liver injury. 3. The chosen endpoints are not sensitive enough.1. Consider using a model known to be susceptible to DILI from reactive metabolites. Humanized liver mouse models could be an option. 2. Extend the duration of the toxicology study (e.g., 14 or 28 days). For a similar GPR40 agonist, TAK-875, liver enzyme elevations were observed after 7 days of dosing in rats.[2] 3. In addition to standard liver enzymes, include histopathology and consider specialized assays for detecting protein adducts.

Quantitative Data Summary

Table 1: Preclinical Pharmacokinetic Parameters of MK-8666 (Human Data for Reference)

ParameterValueSpeciesStudy Details
Tmax (median) 2.0 - 2.5 hoursHumanSingle and multiple oral doses (50, 150, 500 mg)[1][10]
t1/2 (mean) 22 - 32 hoursHumanSingle and multiple oral doses (50, 150, 500 mg)[1][10]
Accumulation (AUC Day 14/Day 1) ~1.2 - 1.8HumanDaily oral doses of 150 mg and 500 mg[1]

Note: Specific preclinical pharmacokinetic data for MK-8666 in animal models is not publicly available. Researchers should conduct their own pharmacokinetic studies in the selected animal models.

Table 2: Efficacy of MK-8666 in Humans (for Reference in Animal Model Selection)

DosePlacebo-Corrected Change in Fasting Plasma Glucose (Day 15)SpeciesStudy Details
50 mg -30.8 mg/dLHuman14-day treatment in patients with type 2 diabetes[1][10]
150 mg -36.0 mg/dLHuman14-day treatment in patients with type 2 diabetes[1][10]
500 mg -54.1 mg/dLHuman14-day treatment in patients with type 2 diabetes[1][10]

Table 3: Toxicology of TAK-875 (a similar GPR40 agonist) in Rats (for Reference)

DoseObservationSpeciesStudy Details
200 mg/kg Significant increase in ALTRat14-day toxicology study[2]
600 mg/kg Significant increase in ALT, Total Bile Acids, and Total BilirubinRat14-day toxicology study[2]

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Type 2 Diabetes
  • Animal Model: Goto-Kakizaki (GK) rats or db/db mice.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment. Handle the animals daily for several days leading up to the study to minimize stress.

  • Fasting: Fast the animals for 6 hours prior to the OGTT. Ensure free access to water during the fasting period.[7]

  • Baseline Blood Sample: At t=0, collect a small blood sample (e.g., from the tail vein) to measure baseline blood glucose levels.

  • MK-8666 Administration: Administer this compound or vehicle control orally via gavage at the desired dose. The formulation should be optimized for oral delivery.

  • Glucose Challenge: 30-60 minutes after drug administration, administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.[11]

  • Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[11]

  • Glucose Measurement: Measure blood glucose levels immediately using a glucometer.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for glucose.

Protocol 2: 14-Day Repeated-Dose Toxicology Study in Rats
  • Animal Model: Sprague-Dawley or Wistar rats.

  • Dose Groups: Include a vehicle control group and at least three dose levels of this compound (e.g., low, mid, and high doses). Dose selection should be informed by preliminary pharmacokinetic and efficacy studies.

  • Administration: Administer the drug or vehicle orally once daily for 14 consecutive days.

  • Clinical Observations: Observe the animals daily for any clinical signs of toxicity, including changes in appearance, behavior, and body weight.

  • Blood Sampling: Collect blood samples for clinical chemistry analysis at baseline (before the first dose), on day 7, and on day 15 (24 hours after the last dose).

  • Biochemical Analysis: Analyze plasma samples for liver injury markers, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.

  • Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a full necropsy. Collect the liver and other relevant organs, weigh them, and preserve them in formalin for histopathological examination.

  • Advanced Analysis (Optional): For a more in-depth investigation of the mechanism of toxicity, liver tissue can be collected for the analysis of protein adducts using techniques like liquid chromatography-mass spectrometry (LC-MS).

Visualizations

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular MK-8666 MK-8666 GPR40 GPR40 MK-8666->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Insulin_Exocytosis Insulin Granule Exocytosis Ca_release->Insulin_Exocytosis Triggers PKC->Insulin_Exocytosis Potentiates

Caption: GPR40 signaling pathway activation by MK-8666 in pancreatic β-cells.

Experimental_Workflow_DILI cluster_animal_study In Vivo Animal Study cluster_analysis Analysis Animal_Selection Animal Model Selection (e.g., Rat, Monkey) Dosing Repeated Dosing with MK-8666 Animal_Selection->Dosing Monitoring Clinical Observations & Body Weight Dosing->Monitoring Blood_Sampling Blood Sampling (Day 0, 7, 15) Dosing->Blood_Sampling Necropsy Necropsy & Organ Weights Dosing->Necropsy Clinical_Chemistry Clinical Chemistry (ALT, AST, Bili) Blood_Sampling->Clinical_Chemistry Histopathology Histopathology of Liver Necropsy->Histopathology Protein_Adducts Protein Adduct Analysis (LC-MS) Necropsy->Protein_Adducts

Caption: Experimental workflow for assessing drug-induced liver injury (DILI).

Logical_Relationship_Toxicity MK8666 MK-8666 (Carboxylic Acid) Metabolism Hepatic Metabolism (Phase II) MK8666->Metabolism Reactive_Metabolites Reactive Metabolites (Acyl Glucuronide, Acyl-CoA) Metabolism->Reactive_Metabolites Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts Covalent Binding Cellular_Stress Cellular Stress & Immune Response Protein_Adducts->Cellular_Stress Hepatotoxicity Hepatotoxicity (DILI) Cellular_Stress->Hepatotoxicity

References

Overcoming the known limitations of using MK-8666 tromethamine in research.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome known limitations when using MK-8666 tromethamine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the tromethamine salt of MK-8666, a potent and selective partial agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Its primary mechanism of action is to enhance glucose-dependent insulin (B600854) secretion, making it a subject of research for the treatment of type 2 diabetes.[2]

Q2: What are the major known limitations of using MK-8666 in research?

The most significant limitation of MK-8666 is the potential for drug-induced liver injury (DILI), which led to its discontinuation in Phase I clinical trials.[3][4] This hepatotoxicity is linked to the formation of reactive metabolites.[3][4] Researchers may also encounter challenges related to solubility and stability, which are common for many research compounds.

Q3: Why was the development of MK-8666 discontinued?

The clinical development of MK-8666 was halted due to liver safety concerns that emerged during Phase I trials.[3][4] Specifically, it was observed to cause elevations in liver enzymes, indicative of DILI.

Troubleshooting Guides

Issue 1: Observed Hepatotoxicity or Unexpected Cell Death in In Vitro/In Vivo Models

Potential Cause: Formation of reactive acyl glucuronide and acyl CoA thioester metabolites of MK-8666, leading to covalent binding with cellular proteins and subsequent toxicity.[3][4]

Troubleshooting Steps:

  • Metabolite Profiling:

    • Objective: To identify the formation of reactive metabolites in your experimental system.

    • Recommendation: Conduct in vitro metabolism studies using liver microsomes or hepatocytes (rat or human) and analyze the metabolites formed using LC-MS/MS.[3][4] Look for the acyl glucuronide and taurine (B1682933) conjugates.

  • Covalent Binding Assessment:

    • Objective: To quantify the extent of covalent binding of MK-8666 to proteins.

    • Recommendation: Perform covalent binding assays using radiolabeled [³H]MK-8666 with liver microsomes or hepatocytes.[3][4] Compare the level of binding in the presence of cofactors for glucuronidation (UDPGA) and CoA thioester formation (CoA, ATP).[3][4]

  • Inclusion of Scavenging Agents:

    • Objective: To mitigate the toxic effects of reactive metabolites.

    • Recommendation: In your in vitro assays, co-incubate with glutathione (B108866) (GSH). GSH can trap reactive intermediates and reduce covalent binding.[3][4]

Issue 2: Poor Solubility or Precipitation of this compound in Aqueous Buffers

Potential Cause: While the tromethamine salt is intended to improve solubility, issues can still arise depending on the buffer composition, pH, and concentration.

Troubleshooting Steps:

  • pH Adjustment:

    • Objective: To maintain the ionization state of MK-8666 that favors solubility.

    • Recommendation: The tromethamine component acts as a buffer.[5] However, ensure the final pH of your experimental media is within a range that maintains the solubility of the compound. For many carboxylic acid-containing drugs, a pH above the pKa is preferable.

  • Use of Solubilizing Excipients:

    • Objective: To enhance the solubility of MK-8666 in your formulation.

    • Recommendation: Based on studies with other tromethamine salts, consider the use of co-solvents or surfactants. For instance, in formulations of other drugs, components like Tween 60 or Cremophor RH 40 have been used to improve solubility.[6]

  • Preparation of Fresh Solutions:

    • Objective: To avoid precipitation due to instability over time.

    • Recommendation: Prepare solutions of this compound fresh for each experiment to minimize the risk of precipitation.

Issue 3: Compound Instability in Experimental Media

Potential Cause: The tromethamine salt form can be susceptible to degradation under certain conditions, such as inappropriate pH or temperature.[7]

Troubleshooting Steps:

  • Control of pH and Temperature:

    • Objective: To minimize the degradation of the compound.

    • Recommendation: Studies on other tromethamine-containing formulations have shown that stability can be pH and temperature-dependent.[7] It is recommended to store stock solutions at -20°C or -80°C and conduct experiments at a controlled physiological pH.

  • Stability Assessment:

    • Objective: To determine the stability of MK-8666 in your specific experimental setup.

    • Recommendation: Before conducting long-term experiments, perform a stability study by incubating MK-8666 in your experimental media for the duration of the experiment and analyzing its concentration at different time points using HPLC.

Quantitative Data Summary

ParameterSpeciesMatrixValue/ObservationReference
EC₅₀ for GPR40 Human-0.54 nM[2]
Metabolites Identified Rat & HumanHepatocytesAcyl glucuronide[3][4]
RatHepatocytesTaurine conjugate[3][4]
Covalent Binding Rat & HumanHepatocytesSimilar levels observed between species[3][4]
Effect of GSH HumanLiver MicrosomesAttenuated CoA thioester-mediated covalent binding by 41-45%[3][4]

Key Experimental Protocols

Protocol 1: In Vitro Covalent Binding Assay

Objective: To determine the potential for MK-8666 to form reactive metabolites that covalently bind to proteins.

Materials:

  • [³H]MK-8666

  • Rat or human liver microsomes

  • Cofactors: UDPGA, CoA, ATP, GSH

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Trichloroacetic acid (TCA)

  • Solvents for washing (e.g., methanol, acetonitrile)

  • Scintillation cocktail and counter

Methodology:

  • Prepare a reaction mixture containing liver microsomes, [³H]MK-8666, and the desired cofactors (e.g., UDPGA or CoA/ATP) in the incubation buffer.

  • Initiate the reaction by adding the cofactors.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of cold TCA to precipitate the proteins.

  • Centrifuge the mixture to pellet the proteins.

  • Wash the protein pellet multiple times with solvents to remove unbound radioactivity.

  • Solubilize the final protein pellet.

  • Quantify the radioactivity using liquid scintillation counting.

  • Determine the protein concentration to normalize the results (pmol equivalent/mg protein).

Protocol 2: In Vitro Metabolism Assay

Objective: To identify the metabolites of MK-8666 formed by liver enzymes.

Materials:

  • This compound

  • Rat or human hepatocytes or liver microsomes

  • Appropriate cell culture or incubation media

  • Cofactors (as needed for microsomes)

  • Acetonitrile or other organic solvent for extraction

  • LC-MS/MS system

Methodology:

  • Incubate MK-8666 with hepatocytes or liver microsomes at 37°C.

  • At various time points, collect aliquots of the incubation mixture.

  • Quench the reaction and extract the metabolites by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to remove precipitated proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

Visualizations

GPR40_Signaling_Pathway MK8666 MK-8666 GPR40 GPR40/FFAR1 MK8666->GPR40 Gq Gαq GPR40->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion

Caption: GPR40 signaling pathway activated by MK-8666.

MK8666_Metabolism_Workflow MK8666 MK-8666 Acyl_Glucuronide Reactive Acyl Glucuronide MK8666->Acyl_Glucuronide UGTs Acyl_CoA Reactive Acyl-CoA Thioester MK8666->Acyl_CoA Acyl-CoA Synthetases Protein_Adducts Protein Adducts Acyl_Glucuronide->Protein_Adducts Acyl_CoA->Protein_Adducts Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity

Caption: Bioactivation pathway of MK-8666 leading to hepatotoxicity.

Troubleshooting_Logic Start Experiment with MK-8666 Issue Unexpected Toxicity or Poor Solubility? Start->Issue Toxicity Toxicity Observed Issue->Toxicity Yes Solubility Solubility Issue Issue->Solubility No Check_Metabolism Assess Metabolite Formation Toxicity->Check_Metabolism Check_Formulation Optimize Formulation (pH, Excipients) Solubility->Check_Formulation Add_Scavengers Include GSH in Assay Check_Metabolism->Add_Scavengers Proceed Proceed with Experiment Check_Formulation->Proceed Add_Scavengers->Proceed

Caption: Decision workflow for troubleshooting common MK-8666 issues.

References

Technical Support Center: Data Interpretation of Liver Injury Associated with GPR40 Agonists (A Case Study of MK-8666 and TAK-875)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is designed for researchers, scientists, and drug development professionals investigating GPR40 agonists and encountering potential liver-related safety signals. Due to the limited publicly available data on MK-8666 tromethamine, this document leverages data from the structurally and mechanistically similar compound, TAK-875 (fasiglifam), to provide a comprehensive guide to understanding and troubleshooting potential hepatotoxicity. Both MK-8666 and TAK-875 were discontinued (B1498344) during clinical development due to concerns of drug-induced liver injury (DILI).[1][2]

Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of this compound halted?

A1: The development of MK-8666, a G protein-coupled receptor 40 (GPR40) agonist, was discontinued due to observations of drug-induced liver injury (DILI) during clinical trials.[1][2] This has been a recurring issue for several GPR40 agonists from the same generation.

Q2: What specific liver-related adverse events were observed with GPR40 agonists like MK-8666 and TAK-875?

A2: Clinical trials of TAK-875, a compound similar to MK-8666, reported a higher incidence of serum alanine (B10760859) aminotransferase (ALT) elevations compared to placebo.[1][3] Specifically, ALT levels greater than three times the upper limit of normal (>3x ULN) were noted.[1] The pattern of liver injury was predominantly hepatocellular.[1]

Q3: What are the suspected mechanisms behind the liver injury associated with these GPR40 agonists?

A3: The precise mechanisms for TAK-875 and MK-8666-induced liver toxicity are not fully understood.[1][2] However, research on TAK-875 suggests several contributing factors, including the inhibition of bile acid transporters, mitochondrial dysfunction, and the formation of reactive metabolites, such as acyl glucuronides.[4][5]

Q4: Is liver toxicity a class-wide effect for all GPR40 agonists?

A4: It is believed that DILI is not a class-wide effect for all GPR40 agonists but is instead associated with the specific chemical properties of individual compounds.[1][2][5] Newer generation GPR40 agonists have been developed with a focus on mitigating the hepatotoxic risks observed with earlier compounds like MK-8666 and TAK-875.[5]

Troubleshooting Guide

This guide provides a structured approach for researchers who observe signs of liver injury in their experiments with GPR40 agonists.

Issue 1: Elevated liver enzymes (ALT, AST) in in vivo studies.

  • Possible Cause: Direct compound-related hepatotoxicity.

  • Troubleshooting Steps:

    • Confirm the finding: Repeat the liver function tests to rule out sample handling errors.

    • Dose-response analysis: Determine if the enzyme elevations are dose-dependent.

    • Histopathological examination: Conduct a histological analysis of liver tissue to identify the nature and extent of cellular damage.

    • Investigate mechanistic pathways: Assess markers of mitochondrial function and bile acid homeostasis in liver tissue and serum.

Issue 2: In vitro cytotoxicity in hepatocyte models.

  • Possible Cause: The compound or its metabolites may be directly toxic to liver cells.

  • Troubleshooting Steps:

    • Assess mitochondrial function: Use assays such as the MTT or Seahorse XF Analyzer to evaluate mitochondrial respiration and viability.

    • Evaluate bile acid transport: Utilize in vitro assays to measure the inhibition of key bile salt export pump (BSEP) and other transporters.

    • Characterize metabolic pathways: Identify the metabolites of your compound using techniques like mass spectrometry to determine if reactive species (e.g., acyl glucuronides) are being formed.

Data Presentation

The following tables summarize the key quantitative data on liver-related adverse events from the clinical development of TAK-875 (fasiglifam), which can be used as a reference for understanding the potential risks associated with MK-8666.

Table 1: Incidence of ALT Elevations in Patients Treated with Fasiglifam (TAK-875) [1][3]

ParameterFasiglifam (any dose)PlaceboActive Comparators (Sitagliptin or Glimepiride)
ALT > 3x ULN 2.7%0.5%0.8%
ALT > 5x ULN Increased incidence vs. placeboNot specifiedNot specified
ALT > 10x ULN Increased incidence vs. placeboNot specifiedNot specified

Table 2: Incidence of Liver Enzyme Elevations in a Cardiovascular Outcomes Safety Trial of Fasiglifam (TAK-875) [3]

ParameterFasiglifamPlaceboP-value
ALT or AST ≥3x ULN 2.1%0.5%< 0.001
ALT or AST ≥10x ULN 0.31%0.06%< 0.001

Experimental Protocols

1. General Protocol for Preclinical Assessment of Drug-Induced Liver Injury

This protocol outlines a general workflow for evaluating the potential for DILI of a test compound in preclinical studies, based on standard industry practices.

  • In Vitro Assays:

    • Hepatocyte Cytotoxicity: Incubate primary human hepatocytes or hepatoma cell lines (e.g., HepG2) with a range of concentrations of the test compound. Assess cell viability using assays like LDH release or MTT.

    • Mitochondrial Toxicity: Evaluate the effect of the compound on mitochondrial function using assays that measure oxygen consumption rate (e.g., Seahorse analyzer) or mitochondrial membrane potential (e.g., JC-1 staining).

    • Bile Salt Export Pump (BSEP) Inhibition: Use membrane vesicle assays containing BSEP to determine the IC50 of the compound for inhibiting bile acid transport.

    • Metabolite Identification: Incubate the compound with human liver microsomes or hepatocytes and analyze the metabolites formed using LC-MS/MS to identify potentially reactive metabolites.

  • In Vivo Studies:

    • Rodent Toxicology Studies: Administer the test compound to rats at multiple dose levels for a specified duration (e.g., 14 or 28 days).

    • Monitoring: Collect blood samples at baseline and at regular intervals for measurement of serum ALT, AST, alkaline phosphatase (ALP), and total bilirubin.

    • Histopathology: At the end of the study, perform a gross necropsy and collect liver tissue for histopathological examination to assess for hepatocellular necrosis, inflammation, and cholestasis.

    • Non-Rodent Toxicology Studies: Conduct similar studies in a non-rodent species (e.g., monkeys) to assess for species-specific differences in toxicity.

Mandatory Visualizations

G Proposed Signaling Pathway for GPR40 Agonist-Induced Liver Injury cluster_Hepatocyte Hepatocyte GPR40_Agonist GPR40 Agonist (e.g., MK-8666, TAK-875) Metabolism Metabolism (Glucuronidation) GPR40_Agonist->Metabolism Bile_Transporter Bile Acid Transporter Inhibition GPR40_Agonist->Bile_Transporter Direct Inhibition Reactive_Metabolite Reactive Acyl Glucuronide Metabolism->Reactive_Metabolite Reactive_Metabolite->Bile_Transporter Inhibition Mitochondrion Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrion Covalent Binding Oxidative_Stress Oxidative Stress Bile_Transporter->Oxidative_Stress Bile Acid Accumulation Mitochondrion->Oxidative_Stress Cell_Injury Hepatocellular Injury (ALT/AST release) Oxidative_Stress->Cell_Injury

Caption: Proposed mechanism of GPR40 agonist-induced liver injury.

G Experimental Workflow for DILI Assessment cluster_Workflow In_Vitro In Vitro Screening (Hepatocytes) In_Vivo_Rodent In Vivo Rodent Study (e.g., Rat) In_Vitro->In_Vivo_Rodent Promising Profile Go_NoGo Go/No-Go Decision In_Vitro->Go_NoGo Toxicity Signal In_Vivo_NonRodent In Vivo Non-Rodent Study (e.g., Monkey) In_Vivo_Rodent->In_Vivo_NonRodent Acceptable Safety In_Vivo_Rodent->Go_NoGo Toxicity Signal Clinical_Trials Clinical Trials (Phase I-III) In_Vivo_NonRodent->Clinical_Trials Favorable Risk-Benefit In_Vivo_NonRodent->Go_NoGo Toxicity Signal Clinical_Trials->Go_NoGo

Caption: General workflow for assessing drug-induced liver injury.

References

Validation & Comparative

A Comparative Analysis of GPR40 Agonists: A Deep Dive into MK-8666 Tromethamine and its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Its activation by fatty acids and synthetic agonists potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. This guide provides a detailed comparative analysis of MK-8666 tromethamine, a partial GPR40 agonist, with other notable GPR40 agonists, focusing on their performance, mechanism of action, and clinical findings, supported by experimental data.

Overview of GPR40 Agonists

GPR40 agonists are broadly classified as either partial or full agonists, with some exhibiting positive allosteric modulator (PAM)-like activity. These compounds enhance insulin secretion in a glucose-dependent manner, which theoretically minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic medications.[1][2] However, the development of GPR40 agonists has been challenging, with several candidates discontinued (B1498344) due to safety concerns, particularly liver toxicity.[3][4][5]

This comparison will focus on this compound and other key GPR40 agonists that have been extensively studied:

  • This compound: A potent and selective partial GPR40 agonist.[6][7]

  • TAK-875 (Fasiglifam): A selective GPR40 agonist that reached Phase III clinical trials before being terminated due to liver safety issues.[3][8][9]

  • AMG 837: A partial GPR40 agonist.[7][10][11]

  • SCO-267: A GPR40 full agonist that has shown promising results in early clinical trials.[12][13]

  • AM-1638: A potent, orally bioavailable GPR40 full agonist.[14][15]

  • LY2922470: A selective and orally active GPR40 agonist.[8][16][17]

Comparative Data Presentation

The following tables summarize the quantitative data for the selected GPR40 agonists, focusing on their in vitro potency, and key clinical outcomes where available.

Table 1: In Vitro Potency and Selectivity of GPR40 Agonists
CompoundAgonist TypeTargetEC50 (nM)Selectivity NotesReference(s)
MK-8666 PartialHuman GPR400.9Selective over GPR119, GPR43, GPR41, GPR120[6][7]
TAK-875 PartialHuman GPR40-Highly selective[3][8]
AMG 837 PartialHuman GPR4013.5 (aequorin assay)No activity on GPR41, GPR43, or GPR120 up to 10 µM[7][10]
Mouse GPR4022.6[7]
Rat GPR4031.7[7]
SCO-267 FullHuman GPR40-Binds to a site independent of fasiglifam (B1672068)[13]
AM-1638 FullGPR40160-[14]
LY2922470 AgonistHuman GPR40-Potent with unique pharmacology[8][16][17]

EC50 values can vary depending on the assay system used.

Table 2: Comparative Clinical Trial Data
CompoundPhase of DevelopmentKey Efficacy FindingsReason for Discontinuation (if applicable)Reference(s)
MK-8666 Phase I (Discontinued)Robust glucose-lowering efficacy.Liver safety concerns.[4][18][18]
TAK-875 Phase III (Discontinued)Significantly improved glycemic control (reduced HbA1c).[9]Liver safety concerns.[3][5][19][20][9][20]
SCO-267 Phase ISafe and well-tolerated. Decreased fasting hyperglycemia and improved glycemic control in an oral glucose tolerance test without inducing hypoglycemia.[12][21][22]-[12]

Signaling Pathways and Experimental Workflows

GPR40 Signaling Pathway

GPR40 activation by an agonist initiates a cascade of intracellular events. The canonical pathway involves coupling to the Gαq subunit of the G protein.[1][2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[23] IP3 stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration.[2][23] This rise in calcium is a key trigger for the potentiation of glucose-stimulated insulin secretion.[24] Some "full" or "AgoPAM" agonists have also been shown to couple to Gαs, leading to cAMP production, which can also contribute to insulin secretion.[1][25]

GPR40_Signaling_Pathway cluster_membrane Cell Membrane GPR40 GPR40 G_protein Gαq GPR40->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist GPR40 Agonist Agonist->GPR40 Binds G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Ca2_cyto ↑ [Ca2+]i ER->Ca2_cyto Release Ca2_ER Insulin Insulin Granule Exocytosis Ca2_cyto->Insulin GSIS Potentiation of Glucose-Stimulated Insulin Secretion Insulin->GSIS

GPR40 Gαq Signaling Pathway
Comparative Experimental Workflow for GPR40 Agonist Characterization

The characterization of GPR40 agonists typically follows a multi-step process, from initial in vitro screening to in vivo efficacy studies. This workflow ensures a comprehensive evaluation of a compound's potency, selectivity, and physiological effects.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A1 Primary Screening: Calcium Mobilization Assay A2 Potency & Efficacy: Inositol Phosphate Assay A1->A2 A3 Mechanism of Action: β-Arrestin Recruitment Assay A2->A3 A4 Functional Assay: Glucose-Stimulated Insulin Secretion (GSIS) in Islets A3->A4 B1 Pharmacokinetics (PK) & Bioavailability A4->B1 Lead Compound Selection B2 Acute Efficacy: Intraperitoneal Glucose Tolerance Test (IPGTT) B1->B2 B3 Chronic Efficacy: Long-term studies in diabetic animal models B2->B3

GPR40 Agonist Characterization Workflow

Detailed Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is a primary high-throughput screening method to identify GPR40 agonists by measuring changes in intracellular calcium concentration upon compound stimulation.[26][27][28][29]

  • Cell Preparation: CHO or HEK293 cells stably expressing human GPR40 are seeded into 96- or 384-well black, clear-bottom plates and cultured to confluency.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 30-60 minutes at 37°C in the dark. A probenecid (B1678239) solution may be included to prevent dye leakage.

  • Compound Addition: Test compounds, including MK-8666 and other agonists, are serially diluted and added to the wells.

  • Data Acquisition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Baseline fluorescence is measured before the automated addition of the compounds. The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored kinetically.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. EC50 values are calculated from the dose-response curves.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This functional assay assesses the ability of a GPR40 agonist to potentiate insulin secretion from pancreatic islets in the presence of glucose.[24][30][31][32]

  • Islet Isolation: Pancreatic islets are isolated from mice or rats by collagenase digestion of the pancreas followed by density gradient centrifugation. Human islets can also be used if available.

  • Islet Culture and Pre-incubation: Isolated islets are cultured for a short period to recover. Before the assay, islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation: Islets are then incubated in a buffer containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without the test GPR40 agonist at various concentrations for a defined period (e.g., 1-2 hours).

  • Insulin Measurement: After incubation, the supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The amount of insulin secreted is normalized to the islet number or total protein content. The potentiation of GSIS by the agonist is calculated relative to the glucose-only control.

Intraperitoneal Glucose Tolerance Test (IPGTT)

The IPGTT is a common in vivo model to evaluate the effect of a compound on glucose disposal and insulin secretion in response to a glucose challenge.[33][34][35][36][37]

  • Animal Preparation: Mice or rats are fasted overnight (typically 12-16 hours) but have free access to water.

  • Compound Administration: The GPR40 agonist or vehicle control is administered orally (p.o.) or via another appropriate route at a specific time before the glucose challenge (e.g., 30-60 minutes).

  • Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure the initial blood glucose level (t=0).

  • Glucose Challenge: A sterile glucose solution (e.g., 2 g/kg body weight) is injected intraperitoneally.

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The blood glucose concentration is plotted against time. The area under the curve (AUC) for glucose is calculated to assess the overall glucose tolerance. A lower AUC in the agonist-treated group compared to the vehicle group indicates improved glucose tolerance.

Conclusion

The pursuit of GPR40 agonists for the treatment of type 2 diabetes has been a journey of both promise and setbacks. This compound, a potent partial agonist, demonstrated robust glucose-lowering effects but was halted due to liver safety concerns, a fate shared by the once-promising TAK-875. This highlights the critical challenge of uncoupling the desired therapeutic effects from off-target toxicities.

Newer generation compounds like the full agonist SCO-267 are showing encouraging early clinical data with a favorable safety profile, suggesting that the therapeutic window for GPR40 agonism may yet be realized. The comparative analysis presented here underscores the importance of a multi-faceted evaluation of GPR40 agonists, encompassing not only their in vitro potency and in vivo efficacy but also a thorough investigation of their signaling pathways and potential for adverse effects. Future research will likely focus on developing agonists with biased signaling properties or tissue-specific activity to maximize therapeutic benefit while minimizing risks.

References

A Comparative Review of the GPR40 Agonists MK-8666 Tromethamine and Fasiglifam (TAK-875)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two G protein-coupled receptor 40 (GPR40) agonists, MK-8666 tromethamine and fasiglifam (B1672068) (formerly TAK-875), both of which were investigated for the treatment of type 2 diabetes mellitus. Despite showing initial promise in improving glycemic control, the clinical development of both compounds was terminated due to safety concerns, primarily related to liver toxicity. This review summarizes their performance, supported by available experimental data, to inform future research in this area.

Mechanism of Action: Targeting GPR40 for Insulin (B600854) Secretion

Both MK-8666 and fasiglifam are potent agonists of GPR40, a G protein-coupled receptor predominantly expressed in pancreatic β-cells. Activation of GPR40 by free fatty acids is known to potentiate glucose-stimulated insulin secretion (GSIS). By mimicking this action, these synthetic agonists were designed to enhance insulin release in a glucose-dependent manner, thereby offering a therapeutic advantage of a lower risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.

The signaling pathway initiated by the activation of GPR40 is depicted below.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR40 GPR40/FFAR1 Gq11 Gαq/11 GPR40->Gq11 Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq11->PLC Activates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_Exocytosis Insulin Granule Exocytosis Ca_ER->Insulin_Exocytosis Promotes PKC->Insulin_Exocytosis Potentiates Ligand FFA or GPR40 Agonist (MK-8666 / Fasiglifam) Ligand->GPR40 Binds to

GPR40 signaling pathway in pancreatic β-cells.

Clinical Efficacy

This compound

A Phase Ib clinical trial evaluated the safety, pharmacokinetics, and glucose-lowering effects of MK-8666 in patients with type 2 diabetes over 14 days. The primary efficacy endpoint was the change in fasting plasma glucose (FPG).

MK-8666 Dose Number of Patients (n) Mean Change from Baseline in FPG (mg/dL) vs. Placebo
50 mg9-30.8[1][2]
150 mg18-36.0[1][2]
500 mg18-54.1[1][2]
Placebo18-
Fasiglifam (TAK-875)

Fasiglifam underwent more extensive clinical evaluation, reaching Phase III trials. A 12-week, randomized, double-blind, placebo-controlled Phase II study (NCT01007097) assessed its efficacy in patients with type 2 diabetes who were inadequately controlled with diet or metformin (B114582). The primary endpoint was the change in HbA1c from baseline.

Fasiglifam (TAK-875) Dose Number of Patients (n) Mean Change from Baseline in HbA1c (%) vs. Placebo
6.25 mg--0.52
25 mg--0.81
50 mg--0.99[3][4]
100 mg--0.85
200 mg--0.86
Glimepiride (B1671586) (4 mg)62-0.92
Placebo61+0.13

A 24-week, Phase III study in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise also demonstrated significant HbA1c reductions.

Fasiglifam (TAK-875) Dose Number of Patients (n) Mean Change from Baseline in HbA1c (%) vs. Placebo
25 mg63-0.73[5][6]
50 mg62-0.99[5][6]
Placebo67+0.16[5][6]

Pharmacokinetics

Parameter This compound (in Patients with T2DM) Fasiglifam (TAK-875) (in Healthy Volunteers) Fasiglifam (TAK-875) (in Rats)
Median Tmax 2.0–2.5 hours[1][2]-1 hour (oral)[1]
Mean Terminal Half-life (t½) 22–32 hours[1][2]~28.1–36.6 hours[7]11.2-12.4 hours (intravenous)[1]
Bioavailability -High (>76.0% in humans)[8]85-120% (oral)[1]

Safety and Tolerability

The clinical development of both MK-8666 and fasiglifam was halted due to liver safety concerns.

This compound

In the 14-day Phase Ib study, MK-8666 was generally well tolerated, with no reported serious adverse events or treatment-related hypoglycemia. However, one patient in the 150 mg group experienced mild-to-moderate transaminitis[1][2]. Subsequent in vitro studies revealed that MK-8666 can form reactive acyl glucuronide and acyl CoA thioester metabolites, which may contribute to drug-induced liver injury (DILI) through covalent protein binding[9].

Fasiglifam (TAK-875)

Across multiple clinical trials, fasiglifam demonstrated a low risk of hypoglycemia, comparable to placebo and significantly lower than the sulfonylurea glimepiride[3][4]. However, a concerning signal of hepatotoxicity emerged in Phase III trials. Pooled data from several studies showed a higher incidence of serum alanine (B10760859) aminotransferase (ALT) elevations in patients treated with fasiglifam compared to placebo and active comparators. The incidence of ALT elevations >3 times the upper limit of normal was 2.7% for fasiglifam, compared to 0.8% for active comparators and 0.5% for placebo[10]. This led to the termination of the fasiglifam clinical development program[5][10]. Mechanistic studies suggested that the formation of a reactive acyl glucuronide metabolite of fasiglifam could be a contributing factor to the observed hepatotoxicity[2][11].

Experimental Protocols

A standardized workflow for a clinical trial of a novel antidiabetic agent is outlined below.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Baseline_Visit Baseline Visit & Data Collection Inclusion_Exclusion->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Drug_Admin Drug Administration (e.g., MK-8666, Fasiglifam, Placebo) Randomization->Drug_Admin Monitoring Regular Monitoring Visits (Efficacy & Safety) Drug_Admin->Monitoring End_of_Treatment End of Treatment Visit Monitoring->End_of_Treatment Data_Analysis Data Analysis End_of_Treatment->Data_Analysis Final_Report Final Study Report Data_Analysis->Final_Report

A typical clinical trial workflow for a type 2 diabetes drug.
MK-8666 Phase Ib Study

  • Study Design: A double-blind, multisite, parallel-group study that randomized 63 patients with type 2 diabetes to receive once-daily oral doses of MK-8666 (50 mg, 150 mg, or 500 mg) or placebo for 14 days[1][2].

  • Patient Population: Patients with a diagnosis of type 2 diabetes mellitus. Specific inclusion criteria included factors like age, HbA1c levels, and current treatment regimen.

  • Efficacy Assessment: The primary efficacy endpoint was the change from baseline in fasting plasma glucose (FPG) at day 15[1][2].

  • Safety Assessment: Safety and tolerability were assessed through monitoring of adverse events, clinical laboratory tests (including liver function tests), vital signs, and electrocardiograms.

Fasiglifam (TAK-875) Phase II Study (NCT01007097)
  • Study Design: A 12-week, randomized, double-blind, placebo- and active-comparator-controlled trial that enrolled 426 patients with type 2 diabetes[3][4]. Participants received once-daily oral doses of fasiglifam (6.25 mg, 25 mg, 50 mg, 100 mg, or 200 mg), placebo, or glimepiride (4 mg)[3][4].

  • Patient Population: Outpatients with type 2 diabetes who had not achieved adequate glycemic control with diet and exercise or metformin monotherapy. Key inclusion criteria included an HbA1c level between 7.5% and 10.0% (if on metformin) or ≥7.5% to <11% (if on diet and exercise alone), and a fasting plasma glucose level <260 mg/dL[12]. Key exclusion criteria included significant renal or hepatic impairment[12].

  • Efficacy Assessment: The primary outcome was the change in HbA1c from baseline at 12 weeks[3][4].

  • Safety Assessment: Safety was evaluated by monitoring adverse events, with a particular focus on hypoglycemic events and changes in liver function tests[3][4].

Conclusion

Both this compound and fasiglifam (TAK-875) demonstrated the potential of GPR40 agonism as a therapeutic strategy for type 2 diabetes by effectively improving glycemic control. However, the emergence of drug-induced liver injury led to the discontinuation of their clinical development programs. The shared fate of these two compounds underscores the importance of thoroughly investigating the potential for off-target effects and the formation of reactive metabolites in this class of drugs. Future development of GPR40 agonists will need to prioritize molecular designs that mitigate the risk of hepatotoxicity while preserving the beneficial glucose-lowering effects. This comparative review provides valuable insights for researchers and drug developers working on novel therapies for metabolic diseases, highlighting the critical need for comprehensive preclinical and early clinical safety assessments.

References

Evaluating GPR40 Agonists: A Comparative Analysis of MK-8666 Tromethamine and Other Anti-Diabetic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of type 2 diabetes mellitus (T2DM) therapeutics has seen a concerted effort to develop novel agents with improved glycemic control and favorable safety profiles. Among the promising targets was the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Activation of GPR40 on pancreatic β-cells potentiates glucose-stimulated insulin (B600854) secretion (GSIS), offering a glucose-dependent mechanism to lower blood glucose with a potentially lower risk of hypoglycemia compared to traditional insulin secretagogues. This guide provides a comparative evaluation of MK-8666 tromethamine, a GPR40 agonist, against other compounds in its class, with a focus on experimental data and the ultimate challenge that led to the discontinuation of many of these agents: liver toxicity.

Mechanism of Action: GPR40-Mediated Insulin Secretion

GPR40 is a receptor for medium and long-chain free fatty acids (FFAs). Upon binding of an agonist, GPR40 couples primarily through the Gαq/11 signaling pathway. This activation of phospholipase C (PLC) leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in intracellular calcium, in the presence of elevated glucose, augments insulin secretion.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40 (FFAR1) Gaq Gαq/11 GPR40->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca2+ ER->Ca2 Releases InsulinVesicles Insulin Vesicles Ca2->InsulinVesicles Triggers fusion of InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Leads to Agonist GPR40 Agonist (e.g., MK-8666) Agonist->GPR40 Binds

Caption: GPR40 Signaling Pathway for Insulin Secretion.

Efficacy and Safety Profile: A Comparative Table

Despite the promising mechanism of action, the clinical development of several GPR40 agonists, including MK-8666 and Fasiglifam (B1672068), was halted due to concerns about drug-induced liver injury (DILI). The following tables summarize the available efficacy and safety data for MK-8666 and its key comparators.

Table 1: Efficacy of GPR40 Agonists in Clinical Trials

CompoundStudy PhaseDoseChange in Fasting Plasma Glucose (FPG)Change in HbA1cCitation(s)
This compound Phase Ib50 mg-30.8 mg/dL (vs. placebo)Not Reported[1][2]
150 mg-36.0 mg/dL (vs. placebo)Not Reported[1][2]
500 mg-54.1 mg/dL (vs. placebo)Not Reported[1][2]
Fasiglifam (TAK-875) Phase III25 mgSignificant reduction from baseline-0.57% (vs. 0.16% for placebo)[2][3][4]
50 mgSignificant reduction from baseline-0.83% (vs. 0.16% for placebo)[2][3][4]
SCO-267 Phase ISingle DoseImproved glucose tolerance in diabetic patientsNot Reported[5][6]
LY2922470 PreclinicalN/ADose-dependent glucose reduction in rodentsNot Reported[7][8][9][10][11]

Table 2: Safety and Tolerability of GPR40 Agonists

CompoundKey Safety FindingsReason for Discontinuation (if applicable)Citation(s)
This compound Generally well-tolerated in a 14-day study. One patient in the 150 mg group showed mild-to-moderate transaminitis.Discontinued in Phase I clinical trials due to liver safety concerns.[1][2][12]
Fasiglifam (TAK-875) Increased incidence of liver enzyme elevations (ALT/AST).Terminated in Phase III clinical trials due to liver safety concerns.[2][3][4][13]
SCO-267 Generally safe and well-tolerated in Phase 1.Currently in clinical development.[5][6]
LY2922470 Preclinical safety profile supported early clinical development.Development status not publicly detailed.[7][8][9][10][11]

Experimental Protocols

MK-8666 Phase Ib Study
  • Study Design: A double-blind, multisite, parallel-group, placebo-controlled study.[1]

  • Participants: 63 patients with type 2 diabetes.[1]

  • Treatment Arms:

    • Placebo (n=18)

    • MK-8666 50 mg once daily (n=9)

    • MK-8666 150 mg once daily (n=18)

    • MK-8666 500 mg once daily (n=18)

  • Duration: 14 days.[1]

  • Primary Endpoints: Safety and pharmacokinetics.[1]

  • Secondary Endpoint: Change in fasting plasma glucose.[1]

  • Inclusion Criteria (General): Adults with a diagnosis of type 2 diabetes.

  • Exclusion Criteria (General): Clinically significant unstable medical conditions.

  • Schedule of Assessments: Safety assessments, including liver function tests, were performed at baseline and at the end of the dosing period. Pharmacokinetic profiles were also evaluated.[1]

Fasiglifam (TAK-875) Phase III Study (Japanese Patients)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[3][4]

  • Participants: 192 Japanese patients with type 2 diabetes inadequately controlled by diet and exercise.[3][4]

  • Treatment Arms:

    • Placebo (n=67)

    • Fasiglifam 25 mg once daily (n=63)

    • Fasiglifam 50 mg once daily (n=62)

  • Duration: 24 weeks.[3][4]

  • Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24.[3][4]

  • Inclusion Criteria (General): Japanese adults with type 2 diabetes and inadequate glycemic control (specific HbA1c range).

  • Exclusion Criteria (General): History of significant liver disease or elevated liver enzymes at screening.

  • Schedule of Assessments: Efficacy (HbA1c, FPG) and safety (including liver function tests) parameters were assessed at regular intervals throughout the 24-week treatment period.[3][4]

Experimental Workflow: A Typical Phase III Clinical Trial

The following diagram illustrates a generalized workflow for a Phase III clinical trial of an oral anti-diabetic agent, based on the CONSORT (Consolidated Standards of Reporting Trials) flow diagram.

Clinical_Trial_Workflow cluster_enrollment Enrollment cluster_allocation Allocation cluster_followup Follow-Up cluster_analysis Analysis assessed Assessed for eligibility (n=...) excluded Excluded (n=...) - Not meeting inclusion criteria (n=...) - Declined to participate (n=...) - Other reasons (n=...) assessed->excluded randomized Randomized (n=...) assessed->randomized group1 Allocated to Intervention Group 1 (e.g., MK-8666 50mg) (n=...) randomized->group1 group2 Allocated to Intervention Group 2 (e.g., MK-8666 150mg) (n=...) randomized->group2 placebo Allocated to Placebo Group (n=...) randomized->placebo received1 Received allocated intervention (n=...) group1->received1 not_received1 Did not receive allocated intervention (give reasons) (n=...) group1->not_received1 lost1 Lost to follow-up (give reasons) (n=...) received1->lost1 discontinued1 Discontinued intervention (give reasons) (n=...) received1->discontinued1 analyzed1 Analyzed (n=...) received1->analyzed1 received2 Received allocated intervention (n=...) group2->received2 not_received2 Did not receive allocated intervention (give reasons) (n=...) group2->not_received2 lost2 Lost to follow-up (give reasons) (n=...) received2->lost2 discontinued2 Discontinued intervention (give reasons) (n=...) received2->discontinued2 analyzed2 Analyzed (n=...) received2->analyzed2 received_placebo Received allocated intervention (n=...) placebo->received_placebo not_received_placebo Did not receive allocated intervention (give reasons) (n=...) placebo->not_received_placebo lost_placebo Lost to follow-up (give reasons) (n=...) received_placebo->lost_placebo discontinued_placebo Discontinued intervention (give reasons) (n=...) received_placebo->discontinued_placebo analyzed_placebo Analyzed (n=...) received_placebo->analyzed_placebo excluded1 Excluded from analysis (give reasons) (n=...) analyzed1->excluded1 excluded2 Excluded from analysis (give reasons) (n=...) analyzed2->excluded2 excluded_placebo Excluded from analysis (give reasons) (n=...) analyzed_placebo->excluded_placebo

Caption: Generalized CONSORT Flow Diagram for a Clinical Trial.

Conclusion

The development of GPR40 agonists such as this compound and Fasiglifam highlighted a promising therapeutic strategy for T2DM. These compounds demonstrated robust glucose-lowering efficacy in a glucose-dependent manner. However, the emergence of drug-induced liver injury as a significant safety concern led to the termination of their clinical development. The comparative data presented here underscores the critical importance of thorough preclinical and clinical safety assessments, particularly concerning hepatic function, for this class of compounds. Future research in this area may focus on developing GPR40 agonists with a wider therapeutic window and a reduced risk of liver toxicity, potentially through different chemical scaffolds or by targeting specific aspects of the GPR40 signaling pathway. The journey of MK-8666 and its counterparts serves as a crucial case study for drug development professionals in navigating the complex balance between efficacy and safety.

References

Validating GPR40 as a Therapeutic Target: A Comparative Guide to MK-8666 Tromethamine and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Its activation by fatty acids and synthetic agonists leads to glucose-dependent insulin (B600854) secretion, offering a potential therapeutic avenue with a reduced risk of hypoglycemia. This guide provides a comprehensive comparison of MK-8666 tromethamine, a partial GPR40 agonist, with other notable GPR40 modulators. We present key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in validating GPR40 as a therapeutic target.

Performance Comparison of GPR40 Agonists

The landscape of GPR40 agonists is diverse, encompassing partial agonists and a class of molecules known as "full agonists" or "ago-allosteric modulators" (AgoPAMs). These classes of compounds exhibit distinct signaling profiles, which translate to different physiological effects.

Partial Agonists: Compounds like MK-8666 and TAK-875 primarily signal through the Gq pathway, leading to an increase in intracellular calcium and subsequent glucose-stimulated insulin secretion (GSIS).[1][2] While effective in lowering blood glucose, their development has been hampered by concerns of liver toxicity.[3][2][4] MK-8666, for instance, was discontinued (B1498344) in Phase I clinical trials due to liver safety concerns.[2] Studies have suggested that the formation of reactive acyl glucuronide and acyl CoA thioester metabolites may contribute to this toxicity.[2]

Full Agonists/AgoPAMs: A newer class of agonists, including AM-1638 and AM-5262, exhibits a dual signaling mechanism, activating both Gq and Gs pathways.[5] This dual agonism not only stimulates insulin secretion but also promotes the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] This broader mechanism of action is associated with more robust glucose control in preclinical models.[5][7]

Below is a summary of the in vitro and in vivo performance of MK-8666 and other representative GPR40 agonists.

In Vitro Activity of GPR40 Agonists
CompoundClassTargetAssayEC50 (nM)Emax (%)Reference
MK-8666 Partial AgonistHuman GPR40Calcium Flux0.54-[7]
TAK-875 Partial AgonistHuman GPR40Calcium Flux~10-50-[8]
AM-1638 Full Agonist/AgoPAMHuman GPR40IP Accumulation~23-[5]
Human GPR40cAMP Accumulation160-[5]
AM-5262 Full Agonist/AgoPAMHuman GPR40IP Accumulation~17-[5]
Human GPR40cAMP Accumulation100-[5]
AMG 837 Partial AgonistHuman GPR40Calcium Flux12029[6]

Emax values are often reported relative to a reference compound and may not be available for all agonists in all publications.

In Vivo Efficacy and Pharmacokinetics of GPR40 Agonists
CompoundSpeciesDoseRouteEffect on Fasting Plasma GlucoseTmax (h)Half-life (h)Reference
MK-8666 Human (T2D)50 mgOral-30.8 mg/dL vs. placebo2.0-2.522-32[6][9]
Human (T2D)150 mgOral-36.0 mg/dL vs. placebo2.0-2.522-32[6][9]
Human (T2D)500 mgOral-54.1 mg/dL vs. placebo2.0-2.522-32[6][9]
TAK-875 Human (T2D)100 mgOralSignificant reduction in glucose AUC during OGTT--[10]
Human (T2D)400 mgOralSignificant reduction in glucose AUC during OGTT--[10]
AM-1638 Mouse60 mg/kgOralSignificant improvement in glucose tolerance in OGTT--[11]
AM-5262 Mouse30 mg/kgOral~48% improvement in glucose AUC in OGTT--[11]

Experimental Protocols

To facilitate the validation of GPR40 as a therapeutic target, we provide detailed methodologies for key in vitro and in vivo experiments.

In Vitro Assays

1. Inositol (B14025) Phosphate (IP) Accumulation Assay (for Gq activation)

This assay measures the accumulation of inositol phosphates, a downstream product of Gq protein activation.

  • Cell Culture: Culture HEK293 cells stably expressing human GPR40 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Labeling: Plate cells in 96-well plates and label overnight with [myo-³H]inositol (0.5-1 µCi/mL) in inositol-free medium.

  • Stimulation: Wash cells with HBSS and pre-incubate with a phosphodiesterase inhibitor (e.g., 10 mM LiCl) for 30 minutes at 37°C. Add varying concentrations of the test compound and incubate for 60-90 minutes at 37°C.

  • Lysis and Detection: Lyse the cells with a mild acid (e.g., 10 mM formic acid). Transfer the lysate to a new plate and add scintillation beads that bind inositol phosphates. Measure the radioactivity using a scintillation counter.[5]

2. cAMP Accumulation Assay (for Gs activation)

This assay quantifies the production of cyclic AMP, a hallmark of Gs protein activation.

  • Cell Culture: Use COS-7 or HEK293 cells transiently or stably expressing human GPR40.

  • Assay Procedure: Plate cells in a 96-well plate. On the day of the assay, wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 30 minutes at 37°C. Add the test compounds and incubate for another 30 minutes.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or AlphaScreen) or a luciferase-based reporter assay.[5][12]

3. Calcium Flux Assay

This assay measures changes in intracellular calcium concentration upon GPR40 activation.

  • Cell Culture: Plate HEK293 cells stably expressing human GPR40 in a 384-well plate.

  • Dye Loading: On the day of the experiment, replace the culture medium with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6). Incubate for 30-60 minutes at 37°C.

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence. Add the test compounds and immediately measure the change in fluorescence intensity over time.[13]

In Vivo Assay

Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the effect of a compound on glucose disposal after an oral glucose challenge.

  • Animal Handling: Use male C57BL/6 mice. Fast the mice overnight (approximately 16 hours) with free access to water.

  • Compound Administration: Administer the test compound (e.g., MK-8666) or vehicle orally by gavage at a specific time point (e.g., 60 minutes) before the glucose challenge.

  • Glucose Challenge: Administer a 2 g/kg body weight bolus of glucose solution (e.g., 20% w/v in water) orally.

  • Blood Sampling: Collect blood samples from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Measure blood glucose concentrations using a glucometer. The area under the curve (AUC) for glucose can be calculated to assess the overall effect on glucose tolerance.[14][15][16]

Visualizing GPR40 Signaling and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.

GPR40_Signaling_Pathways cluster_agonists GPR40 Agonists cluster_receptor GPR40 Receptor cluster_signaling Downstream Signaling cluster_effects Physiological Effects MK-8666\n(Partial Agonist) MK-8666 (Partial Agonist) GPR40 GPR40 MK-8666\n(Partial Agonist)->GPR40 AM-1638\n(Full Agonist/AgoPAM) AM-1638 (Full Agonist/AgoPAM) AM-1638\n(Full Agonist/AgoPAM)->GPR40 Gq Gq GPR40->Gq Gs Gs GPR40->Gs Full Agonists Only PLC PLC Gq->PLC AC AC Gs->AC Ca2+ Increase Ca2+ Increase PLC->Ca2+ Increase GSIS Glucose-Stimulated Insulin Secretion Ca2+ Increase->GSIS cAMP cAMP AC->cAMP Incretin GLP-1/GIP Secretion cAMP->Incretin Incretin->GSIS

Caption: GPR40 Signaling Pathways for Partial and Full Agonists.

GPR40_Validation_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Assay Radioligand Binding Assay (Determine Affinity) Functional Assays Functional Assays (IP1, cAMP, Ca2+ Flux) Binding Assay->Functional Assays Selectivity Panel Selectivity Screening (vs. other GPCRs) Functional Assays->Selectivity Panel PK Pharmacokinetics (Rodents) Selectivity Panel->PK OGTT Oral Glucose Tolerance Test (Efficacy) PK->OGTT Tox Toxicology Studies (e.g., Liver Function) OGTT->Tox Clinical Candidate\nSelection Clinical Candidate Selection Tox->Clinical Candidate\nSelection Compound Synthesis\n(e.g., MK-8666) Compound Synthesis (e.g., MK-8666) Compound Synthesis\n(e.g., MK-8666)->Binding Assay

Caption: Experimental Workflow for GPR40 Target Validation.

Agonist_Comparison_Logic cluster_partial Partial Agonists (e.g., MK-8666) cluster_full Full Agonists (e.g., AM-1638) GPR40 Activation GPR40 Activation Gq_only Gq Signaling GPR40 Activation->Gq_only Gq_Gs Gq + Gs Signaling GPR40 Activation->Gq_Gs GSIS_only Insulin Secretion Gq_only->GSIS_only Liver_Tox Potential Liver Toxicity GSIS_only->Liver_Tox GSIS_Incretin Insulin + Incretin Secretion Gq_Gs->GSIS_Incretin Improved_Efficacy Potentially Improved Efficacy GSIS_Incretin->Improved_Efficacy

Caption: Logical Comparison of GPR40 Agonist Classes.

References

A Comparative Guide to Cross-Validation Strategies for GPR40 Agonists in Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cross-validation approaches for findings related to the G protein-coupled receptor 40 (GPR40) agonist, MK-8666 tromethamine, and its alternatives in the context of type 2 diabetes research. The discontinuation of MK-8666 and other GPR40 agonists, such as Fasiglifam (TAK-875), due to liver safety concerns underscores the critical need for robust validation of preclinical and early clinical findings. This document outlines key experimental data, detailed protocols for essential assays, and visual workflows to aid in the design of comprehensive and predictive studies.

Comparative Efficacy and Safety of GPR40 Agonists

The development of GPR40 agonists as a promising therapeutic avenue for type 2 diabetes has been marked by both significant efficacy and unexpected safety challenges. The following tables summarize key quantitative data for this compound and its primary comparators.

Table 1: In Vitro Potency of GPR40 Agonists

CompoundTargetAssay TypeEC50 (nM)Cell Line
MK-8666 Human GPR40Calcium Flux0.54CHO
Fasiglifam (TAK-875) Human GPR40Calcium Flux72CHO
SCO-267 Human GPR40Calcium MobilizationMore potent than TAK-875CHO
LY3104607 Human GPR40β-arrestin Recruitment7CHO

Table 2: Preclinical and Clinical Efficacy in Type 2 Diabetes Models

CompoundModelKey Efficacy EndpointResults
MK-8666 Patients with T2D (Phase Ib)Reduction in Fasting Plasma Glucose54.1 mg/dL reduction at 500 mg dose
Fasiglifam (TAK-875) Japanese Patients with T2D (Phase III)Change in HbA1c at 24 weeks-0.83% with 50 mg dose vs. +0.16% with placebo
SCO-267 Diabetic RatsGlucose ToleranceHighly effective in improving glucose tolerance
LY3104607 Rodent GTT studiesGlucose ReductionPotent, efficacious, and durable dose-dependent reductions

Table 3: Comparative Safety Findings

CompoundKey Safety FindingStage of Development at DiscontinuationPutative Mechanism of Toxicity
MK-8666 Drug-Induced Liver Injury (DILI)[1][2]Phase IFormation of reactive acyl glucuronide and acyl CoA thioester metabolites[1][2]
Fasiglifam (TAK-875) Drug-Induced Liver Injury (DILI)Phase IIIFormation of reactive acyl glucuronide and inhibition of bile salt export pump[3]
SCO-267 No reported liver safety concerns to datePhase I/II-
LY3104607 -Preclinical/Early Clinical-

Cross-Validation of Findings: A Multi-Assay Approach

In the context of preclinical drug development, cross-validation refers to the use of multiple, independent experimental approaches to confirm initial findings. This strategy is essential for building confidence in a compound's efficacy and safety profile before advancing to clinical trials. A robust cross-validation plan for a GPR40 agonist should involve a combination of in vitro and in vivo studies.

In Vitro Cross-Validation Workflow

Initial in vitro screening assays are crucial for identifying potent and selective GPR40 agonists. However, positive hits from these primary assays must be validated using orthogonal methods to rule out false positives and to begin characterizing the compound's biological activity in a more complex cellular environment.

cluster_0 Primary Screening cluster_1 Hit Confirmation & Orthogonal Validation cluster_2 In Vivo Validation Primary Assay Primary Functional Assay (e.g., Calcium Flux) Orthogonal Assay Orthogonal Functional Assay (e.g., β-arrestin Recruitment) Primary Assay->Orthogonal Assay Confirm On-Target Activity Cell Viability Hepatocyte Viability Assay Primary Assay->Cell Viability Assess General Cytotoxicity InVivo In Vivo Efficacy & Safety Studies (e.g., Glucose Tolerance Test in Rodents) Orthogonal Assay->InVivo Validate Efficacy MitoTox Mitochondrial Toxicity Assay Cell Viability->MitoTox Investigate Mechanism of Toxicity MitoTox->InVivo Validate Safety Profile

In Vitro to In Vivo Cross-Validation Workflow.
GPR40 Signaling Pathway

Understanding the downstream signaling of GPR40 is fundamental to interpreting assay results. GPR40 activation by an agonist leads to the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Both pathways ultimately contribute to glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.

GPR40_Signaling agonist GPR40 Agonist (e.g., MK-8666) gpr40 GPR40 Receptor agonist->gpr40 Binds to gaq Gαq gpr40->gaq Activates plc Phospholipase C (PLC) gaq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc gsis Glucose-Stimulated Insulin Secretion ca_release->gsis pkc->gsis

References

A Comparative Analysis of MK-8666 Tromethamine and Endogenous GPR40 Ligands for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthetic partial agonist MK-8666 and natural free fatty acid ligands in the context of G protein-coupled receptor 40 (GPR40) activation, signaling, and therapeutic potential.

This guide provides a comprehensive comparison of the synthetic GPR40 agonist, MK-8666 tromethamine, and endogenous GPR40 ligands, primarily medium- and long-chain free fatty acids (FFAs). GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS). This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of ligand performance, underlying signaling mechanisms, and the experimental protocols used for their evaluation.

Performance Comparison: MK-8666 vs. Endogenous Ligands

MK-8666 is a potent and selective partial agonist of human GPR40, exhibiting significantly higher potency than endogenous ligands.[1] The following tables summarize the available quantitative data for a comparative assessment of these ligands.

LigandTypePotency (EC50) at human GPR40Source
MK-8666 Synthetic Partial Agonist0.54 nM[1]
Linoleic Acid Endogenous Agonist (FFA)~2 µM[2]
Oleic Acid Endogenous Agonist (FFA)1-10 µM[3][4]
Docosahexaenoic Acid (DHA) Endogenous Agonist (FFA)10-20 µM (for calcium influx)[5]
Palmitic Acid Endogenous Agonist (FFA)Micromolar range[6][7]

Note: The EC50 values for endogenous ligands can vary depending on the specific assay conditions and cell types used.

Selectivity Profile of MK-8666

MK-8666 demonstrates high selectivity for GPR40 over other related free fatty acid receptors, a crucial characteristic for minimizing off-target effects.[1]

ReceptorSelectivity
GPR119 Selective
GPR43 Selective
GPR41 Selective
GPR120 Selective

Signaling Pathways: A Tale of Biased Agonism

Activation of GPR40 by both synthetic and endogenous ligands primarily initiates a signaling cascade through the Gαq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium levels is a key driver of insulin granule exocytosis.

However, emerging evidence suggests that GPR40 signaling is more complex, involving biased agonism where different ligands can preferentially activate distinct downstream pathways. Notably, synthetic agonists like MK-8666 and TAK-875 have been shown to engage β-arrestin signaling pathways more effectively than endogenous FFAs.[8][9] This differential activation may contribute to variations in the overall cellular response and therapeutic profile of these ligands.

GPR40_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MK8666 MK-8666 GPR40 GPR40 MK8666->GPR40 Binds to Endogenous Endogenous FFAs Endogenous->GPR40 Binds to Gaq Gαq GPR40->Gaq Activates BetaArrestin β-Arrestin GPR40->BetaArrestin Recruits (Biased Agonism) PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 -> Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Insulin Insulin Secretion Ca_release->Insulin Triggers BetaArrestin_Signal β-Arrestin Signaling BetaArrestin->BetaArrestin_Signal Initiates BetaArrestin_Signal->Insulin Modulates Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (with GPR40) start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - Radioligand - Test Compound prep_membranes->setup_assay incubate Incubate to Reach Binding Equilibrium setup_assay->incubate filter Filter to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 & Ki Calculation) count->analyze end End analyze->end Calcium_Flux_Workflow start Start plate_cells Plate GPR40-expressing Cells in Microplate start->plate_cells load_dye Load Cells with Calcium-sensitive Dye plate_cells->load_dye add_compound Add Test Compounds (in FLIPR/FlexStation) load_dye->add_compound measure_fluorescence Measure Kinetic Fluorescence Change add_compound->measure_fluorescence analyze Data Analysis (EC50 Calculation) measure_fluorescence->analyze end End analyze->end GSIS_Workflow start Start culture_cells Culture Pancreatic Beta-Cells/Islets start->culture_cells pre_incubate Pre-incubate in Low Glucose Buffer culture_cells->pre_incubate stimulate Stimulate with Low/High Glucose +/- Test Compounds pre_incubate->stimulate incubate_secretion Incubate to Allow Insulin Secretion stimulate->incubate_secretion collect_supernatant Collect Supernatant incubate_secretion->collect_supernatant measure_insulin Measure Insulin (ELISA) collect_supernatant->measure_insulin analyze Data Analysis measure_insulin->analyze end End analyze->end

References

A Comparative Analysis of MK-8666 Tromethamine: In Vitro Efficacy vs. In Vivo Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the GPR40 agonist MK-8666 tromethamine with other relevant alternatives, focusing on the correlation between its in vitro pharmacological effects and its in vivo outcomes. Experimental data is presented to support an objective evaluation of its performance and safety profile, which ultimately led to its discontinuation in clinical development.

Executive Summary

MK-8666 is a potent partial agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] Developed for the treatment of type 2 diabetes mellitus, it demonstrated robust glucose-lowering effects in early clinical trials. However, its development was halted in Phase I due to concerns about drug-induced liver injury (DILI).[2] This guide explores the dichotomy between its promising in vitro activity and the adverse in vivo safety signals, drawing comparisons with another GPR40 agonist, TAK-875 (Fasiglifam), which faced a similar fate, and a newer, potentially safer alternative, CPL207280.

In Vitro Profile of GPR40 Agonists

MK-8666 exhibits high potency for human GPR40 in in vitro assays. A comparison of its potency with other GPR40 agonists is summarized in the table below.

CompoundTargetAssay TypePotency (EC50)
MK-8666 human GPR40Calcium flux0.9 nM[1]
TAK-875 (Fasiglifam)human GPR40Calcium influx~270 nM[3][4]
CPL207280human GPR40Calcium influx80 nM[3][4]

In Vivo Effects of this compound

A Phase Ib clinical trial involving patients with type 2 diabetes provided key insights into the in vivo effects of MK-8666.

Pharmacokinetics

Following once-daily oral administration for 14 days, MK-8666 displayed the following pharmacokinetic parameters:

ParameterValue
Median Tmax2.0 - 2.5 hours[5]
Mean Apparent Terminal Half-life22 - 32 hours[5]
Pharmacodynamics: Glucose-Lowering Efficacy

MK-8666 demonstrated a dose-dependent reduction in fasting plasma glucose after 14 days of treatment compared to placebo.

Treatment Group (Once Daily)Mean Reduction in Fasting Plasma Glucose (vs. Placebo)
50 mg MK-866630.8 mg/dL[5]
150 mg MK-866636.0 mg/dL[5]
500 mg MK-866654.1 mg/dL[5]

The Disconnect: In Vitro Efficacy vs. In Vivo Toxicity

The promising in vitro potency and in vivo efficacy of MK-8666 were overshadowed by safety concerns. The primary issue was the potential for drug-induced liver injury.

Bioactivation and Reactive Metabolite Formation

In vitro studies were crucial in elucidating the potential mechanism of MK-8666-induced hepatotoxicity. It was discovered that MK-8666 can be metabolized into reactive intermediates, specifically an acyl glucuronide and an acyl CoA thioester.[2][6] These reactive metabolites can covalently bind to cellular proteins, forming protein adducts.[2][6] This process, known as bioactivation, is a known mechanism for DILI. Similar levels of covalent binding to proteins were observed in both rat and human hepatocytes incubated with MK-8666.[2]

This mirrors the toxicity profile of TAK-875, which was also found to form a reactive acyl glucuronide metabolite.[7] For TAK-875, this bioactivation, coupled with the inhibition of bile salt export pump (BSEP) and other hepatic transporters, is thought to be a key contributor to its hepatotoxicity.[7]

In contrast, CPL207280 was designed to have a lower potential for hepatotoxicity, and in vitro studies have suggested it has a wider safety margin.[8]

Experimental Protocols

In Vitro GPR40 Activation Assay (Calcium Flux)

Objective: To determine the potency of a compound in activating the GPR40 receptor.

Methodology:

  • Human embryonic kidney (HEK293) cells stably expressing the human GPR40 receptor are seeded into 96-well plates and cultured overnight.

  • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Following incubation, the cells are washed with a buffer to remove excess dye.

  • A baseline fluorescence measurement is taken using a fluorescence plate reader.

  • The test compound (e.g., MK-8666) is added to the wells at various concentrations.

  • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

  • The data is analyzed to determine the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.

In Vitro Reactive Metabolite Trapping Assay

Objective: To identify the formation of electrophilic reactive metabolites of a test compound.

Methodology:

  • The test compound (e.g., MK-8666) is incubated with human liver microsomes.

  • The incubation mixture contains cofactors necessary for metabolic reactions, such as NADPH.

  • A trapping agent, such as glutathione (B108866) (GSH), is included in the incubation mixture. GSH can form stable adducts with many electrophilic reactive metabolites.

  • Control incubations are performed in the absence of NADPH or the trapping agent.

  • After a set incubation time (e.g., 60 minutes) at 37°C, the reaction is stopped by adding a quenching solvent like acetonitrile.

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to detect and identify the GSH-adducts of the reactive metabolites. The mass of the adduct will be the mass of the parent compound's metabolite plus the mass of glutathione.

Visualizing the Pathways

GPR40 Signaling Pathway

GPR40_Signaling cluster_membrane Cell Membrane GPR40 GPR40/FFAR1 Gq Gαq GPR40->Gq activates MK8666 MK-8666 MK8666->GPR40 binds PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Insulin (B600854) Insulin Granule Exocytosis Ca_ER->Insulin PKC->Insulin

Caption: GPR40 activation by MK-8666 leads to insulin secretion.

Experimental Workflow for Reactive Metabolite Screening

Reactive_Metabolite_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Incubate Incubate MK-8666 with Human Liver Microsomes, NADPH, and GSH Quench Quench Reaction (Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Identify Identify GSH Adducts LCMS->Identify

Caption: Workflow for identifying reactive metabolites of MK-8666.

References

A Comparative Guide to the Methodologies for Replicating and Verifying Published Data on MK-8666 Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MK-8666 tromethamine with other G protein-coupled receptor 40 (GPR40) agonists, focusing on methodologies for replicating and verifying published data. MK-8666 is a potent partial agonist of GPR40, a receptor that has been a key target for the treatment of type II diabetes.[1][2] However, clinical development of MK-8666 was halted due to concerns of drug-induced liver injury (DILI).[3][4] This guide will delve into the experimental protocols to assess both the efficacy and the potential toxicity of MK-8666 and its alternatives, presenting quantitative data in structured tables and illustrating key pathways and workflows with diagrams.

Comparative Efficacy of GPR40 Agonists

The primary mechanism of action for MK-8666 and its comparators is the activation of GPR40, which leads to the potentiation of glucose-stimulated insulin (B600854) secretion.[5] The table below summarizes the in vitro potency of several GPR40 agonists.

CompoundTypeTargetEC50 (nM)
MK-8666 Partial AgonistHuman GPR400.54[2]
Fasiglifam (TAK-875) AgonistHuman GPR4072[1]
SCO-267 Full AgonistGPR40Not specified
LY2922470 AgonistHuman GPR407[6]
AM-4668 AgonistGPR40 (IP3 Assay)3.6[6]

Experimental Protocols for Efficacy Assessment

To verify the GPR40 agonist activity of MK-8666 and its alternatives, the following key experiments are recommended:

In Vitro GPR40 Activation Assays

1. Calcium Mobilization Assay:

  • Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) following GPR40 activation, which signals through the Gq pathway.

  • Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing human GPR40.

  • Methodology:

    • Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

    • Prepare serial dilutions of the test compounds (MK-8666, comparators) in the assay buffer.

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add the test compounds to the wells and immediately measure the fluorescence intensity over time.

    • The increase in fluorescence corresponds to the increase in intracellular calcium.

    • Calculate EC50 values from the dose-response curves.

2. Inositol (B14025) Phosphate (IP) Accumulation Assay:

  • Objective: To quantify the production of inositol phosphates, a downstream product of Gq-mediated phospholipase C activation.

  • Cell Line: CHO or HEK293 cells expressing human GPR40.

  • Methodology:

    • Label the cells with [3H]-myo-inositol overnight.

    • Wash the cells and incubate with a buffer containing LiCl (to inhibit inositol monophosphatase) and the test compounds for a specified time (e.g., 1 hour).

    • Lyse the cells and separate the inositol phosphates using anion-exchange chromatography.

    • Quantify the radioactivity of the eluted fractions using a scintillation counter.

    • Generate dose-response curves and determine EC50 values.

Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Objective: To assess the ability of the compounds to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

  • Cell Line: INS-1E or MIN6 pancreatic β-cell lines, or isolated primary pancreatic islets.

  • Methodology:

    • Culture the cells or islets in a suitable medium.

    • Pre-incubate the cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.

    • Replace the buffer with solutions containing low (2.8 mM) or high (e.g., 16.7 mM) glucose, with and without various concentrations of the test compounds.

    • Incubate for a defined period (e.g., 1-2 hours).

    • Collect the supernatant and measure the insulin concentration using an ELISA kit.

    • The data should demonstrate that the compounds enhance insulin secretion primarily in the presence of high glucose.

Comparative Hepatotoxicity Profile

A major concern with GPR40 agonists like MK-8666 and Fasiglifam is the potential for DILI.[4][7] This has been linked to the formation of reactive acyl glucuronide metabolites that can form protein adducts.[3][8]

CompoundHepatotoxicity ConcernProposed Mechanism
MK-8666 Yes (Discontinued in Phase I)[3][8]Formation of reactive acyl glucuronide and acyl CoA thioester leading to protein adducts.[3][8]
Fasiglifam (TAK-875) Yes (Withdrawn in Phase III)[7]Potential for mitochondrial damage and alteration of bile acid homeostasis.[7]
SCO-267 Lower concern reported in preclinical studiesTo be further evaluated
CPL207280 Reported to have a better safety profile than TAK-875 in preclinical studies[7]To be further evaluated

Experimental Protocols for Hepatotoxicity Assessment

To investigate the potential for DILI, the following in vitro assays are crucial:

In Vitro Cytotoxicity Assays
  • Objective: To determine the direct cytotoxic effects of the compounds on liver cells.

  • Cell Lines: Human hepatoma cell line (HepG2) or primary human hepatocytes. 3D spheroid cultures of these cells can provide a more physiologically relevant model.[7][9]

  • Methodology:

    • Culture the cells in 96-well plates. For 3D spheroids, culture for an extended period (e.g., 14 days) to allow for their formation.[7]

    • Expose the cells to a range of concentrations of the test compounds for 24-72 hours.

    • Assess cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring ATP levels (e.g., CellTiter-Glo®).

    • Calculate the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Reactive Metabolite Formation and Protein Adduct Detection
  • Objective: To identify the formation of reactive metabolites and their covalent binding to proteins.

  • System: Human liver microsomes or hepatocytes.

  • Methodology:

    • Incubate the test compound (ideally radiolabeled, e.g., [3H]MK-8666) with human liver microsomes fortified with cofactors like UDPGA (for glucuronidation) or CoA, ATP, and GSH (for acyl-CoA formation and trapping).[3][8]

    • After incubation, precipitate the proteins (e.g., with methanol).

    • Measure the radioactivity associated with the protein pellet to quantify covalent binding.

    • For structural identification of adducts, digest the protein pellet with a protease (e.g., pronase).

    • Analyze the resulting amino acid adducts by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This can help identify the specific amino acid residues that are modified.

Signaling Pathways and Experimental Workflows

GPR40 Signaling Pathway

GPR40_Signaling_Pathway Ligand MK-8666 / Other Agonists GPR40 GPR40 Ligand->GPR40 Binds Gq Gq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Insulin Insulin Secretion Ca2->Insulin PKC->Insulin Hepatotoxicity_Workflow Start Test Compound (e.g., MK-8666) Cytotoxicity In Vitro Cytotoxicity Assay (HepG2 / Primary Hepatocytes) Start->Cytotoxicity Metabolism Metabolic Stability & Reactive Metabolite Formation (Human Liver Microsomes) Start->Metabolism Viability Assess Cell Viability (MTT, ATP levels) Cytotoxicity->Viability CovalentBinding Quantify Covalent Binding (Radiolabeling) Metabolism->CovalentBinding Risk Assess DILI Risk Viability->Risk AdductID Identify Protein Adducts (LC-MS/MS) CovalentBinding->AdductID AdductID->Risk

References

Unraveling GPR40 Agonism: A Head-to-Head Functional Comparison of Partial and Full Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional distinctions between partial and full GPR40 agonists, supported by experimental data and detailed protocols, to guide researchers in the development of next-generation diabetes therapeutics.

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Its activation by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. The nuanced pharmacology of GPR40 agonists, categorized as either partial or full agonists, presents a critical consideration for drug development. This guide provides a head-to-head comparison of these two classes of agonists based on their performance in key functional assays, offering a comprehensive resource for researchers in the field.

Distinguishing Partial and Full GPR40 Agonists: A Mechanistic Overview

The fundamental difference between partial and full GPR40 agonists lies in their ability to activate distinct downstream signaling pathways. Partial agonists, such as the clinical candidate fasiglifam (B1672068) (TAK-875), primarily couple to the Gαq protein subunit.[1][2][3] This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] The subsequent increase in intracellular calcium levels is a key driver of insulin granule exocytosis in a glucose-dependent manner.[4]

Full agonists, exemplified by compounds like AM-1638, exhibit a broader signaling profile.[1][3] In addition to robustly activating the Gαq pathway, they also engage the Gαs protein subunit, leading to the production of cyclic AMP (cAMP).[1][5] This dual signaling capability not only enhances insulin secretion from pancreatic β-cells but also stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine L-cells in the gut.[1][3] This additional incretin effect can further contribute to improved glycemic control.

Below is a diagram illustrating the distinct signaling pathways activated by partial and full GPR40 agonists.

GPR40_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling GPR40 GPR40/FFAR1 Gq Gαq GPR40->Gq Activation Gs Gαs GPR40->Gs Activation Partial_Agonist Partial Agonist (e.g., TAK-875) Partial_Agonist->GPR40 Full_Agonist Full Agonist (e.g., AM-1638) Full_Agonist->GPR40 PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release ↑ [Ca²⁺]i IP3_DAG->Ca_release Insulin_Secretion ↑ Insulin Secretion (Pancreatic β-cell) Ca_release->Insulin_Secretion AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP Incretin_Secretion ↑ Incretin (GLP-1) Secretion (Enteroendocrine L-cell) cAMP->Incretin_Secretion Incretin_Secretion->Insulin_Secretion Potentiates

GPR40 Signaling Pathways

Quantitative Comparison of Partial vs. Full GPR40 Agonists in Functional Assays

The functional differences between partial and full GPR40 agonists can be quantified in various in vitro assays. The following tables summarize the comparative performance of representative partial (TAK-875) and full (AM-1638) agonists.

Table 1: In Vitro Potency and Efficacy in Calcium Mobilization and IP1 Accumulation Assays

Agonist TypeCompoundAssayCell LineEC50Emax (% of Full Agonist)Reference
Partial Agonist TAK-875Calcium MobilizationCHO-hGPR40~95.1 nM~25-75%[6]
Full Agonist AM-1638Calcium MobilizationCHO-hGPR40~0.16 µM100%[3]
Partial Agonist TAK-875IP1 AccumulationHEK293-hGPR40-Lower[3]
Full Agonist AM-1638IP1 AccumulationHEK293-hGPR40-3-4 fold higher than partial[3]

Table 2: In Vitro and Ex Vivo Effects on Insulin and Incretin Secretion

Agonist TypeCompoundAssayModelEffectReference
Partial Agonist TAK-875GSISRodent IsletsPotentiates GSIS[7]
Full Agonist AM-1638GSISRodent IsletsPotently potentiates GSIS[8]
Partial Agonist TAK-875GLP-1 SecretionIn vivo (rodent)Minimal to no effect[3]
Full Agonist AM-1638GLP-1 SecretionIn vivo (rodent)Significant increase[3]

Experimental Protocols for Key Functional Assays

To facilitate the replication and validation of these findings, detailed protocols for the key functional assays are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gαq signaling.

Experimental Workflow:

Calcium_Mobilization_Workflow A 1. Cell Seeding: Plate GPR40-expressing cells (e.g., CHO-hGPR40) in 96-well plates. B 2. Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM). A->B C 3. Compound Addition: Add serial dilutions of partial and full agonists. B->C D 4. Fluorescence Reading: Measure kinetic fluorescence changes using a plate reader (e.g., FLIPR). C->D E 5. Data Analysis: Calculate EC50 and Emax values. D->E

Calcium Mobilization Assay Workflow

Detailed Methodology:

  • Cell Culture and Seeding:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (CHO-hGPR40) in appropriate growth medium.

    • Seed the cells into black, clear-bottom 96-well plates at a density of 20,000-50,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 4 µM), and an organic anion transporter inhibitor like probenecid (B1678239) (e.g., 2.5 mM) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Aspirate the growth medium from the cell plate and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the partial and full GPR40 agonists in HBSS with HEPES.

    • After the dye-loading incubation, add a specific volume (e.g., 20 µL) of the compound dilutions to the respective wells.

  • Fluorescence Measurement:

    • Immediately place the plate into a fluorescence plate reader (e.g., FlexStation or FLIPR).

    • Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every 1-2 seconds for a period of 2-3 minutes to capture the kinetic calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of GPR40 agonists to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose concentrations.

Experimental Workflow:

GSIS_Workflow A 1. Islet Isolation: Isolate pancreatic islets from rodents. B 2. Pre-incubation: Incubate islets in low glucose (e.g., 2.8 mM) buffer. A->B C 3. Stimulation: Incubate islets with low or high glucose (e.g., 16.7 mM) ± GPR40 agonists. B->C D 4. Supernatant Collection: Collect the supernatant for insulin measurement. C->D E 5. Insulin Quantification: Measure insulin concentration using ELISA. D->E

GSIS Assay Workflow

Detailed Methodology:

  • Islet Isolation and Culture:

    • Isolate pancreatic islets from mice or rats using collagenase digestion.

    • Culture the isolated islets overnight in a suitable culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

  • Pre-incubation:

    • Hand-pick islets of similar size and place them in groups of 5-10 into individual wells of a 24-well plate.

    • Wash the islets with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing low glucose (e.g., 2.8 mM).

    • Pre-incubate the islets in low glucose KRBH buffer for 1-2 hours at 37°C.

  • Stimulation:

    • Remove the pre-incubation buffer and add fresh KRBH buffer containing:

      • Low glucose (2.8 mM) as a negative control.

      • High glucose (16.7 mM) as a positive control.

      • High glucose (16.7 mM) plus different concentrations of the partial or full GPR40 agonist.

    • Incubate the islets for 1-2 hours at 37°C.

  • Supernatant Collection:

    • After the stimulation period, carefully collect the supernatant from each well.

  • Insulin Measurement:

    • Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.

    • Normalize the insulin secretion to the islet number or total insulin content.

Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Assay

This assay can be used to investigate downstream signaling events following GPR40 activation. While not a primary differentiator in the same way as Gαs activation, it can provide further insights into the signaling cascade.

Experimental Workflow:

ERK_Workflow A 1. Cell Culture & Starvation: Culture GPR40-expressing cells and serum-starve overnight. B 2. Agonist Stimulation: Treat cells with partial or full GPR40 agonists for a defined time course. A->B C 3. Cell Lysis: Lyse the cells to extract proteins. B->C D 4. Western Blotting: Separate proteins by SDS-PAGE and probe with antibodies against phospho-ERK and total ERK. C->D E 5. Densitometry Analysis: Quantify the ratio of phospho-ERK to total ERK. D->E

ERK Phosphorylation Assay Workflow

Detailed Methodology:

  • Cell Culture and Serum Starvation:

    • Culture GPR40-expressing cells (e.g., HEK293 or CHO cells) in 6-well plates until they reach 80-90% confluency.

    • Serum-starve the cells overnight in a serum-free medium to reduce basal ERK phosphorylation.

  • Agonist Stimulation:

    • Treat the serum-starved cells with various concentrations of partial or full GPR40 agonists for different time points (e.g., 5, 15, 30 minutes) at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Densitometry Analysis:

    • Quantify the band intensities for p-ERK and total ERK using image analysis software (e.g., ImageJ).

    • Calculate the ratio of p-ERK to total ERK to determine the level of ERK activation.

Conclusion

The distinction between partial and full GPR40 agonists is not merely academic; it has profound implications for their therapeutic potential. While partial agonists like TAK-875 have demonstrated clinical efficacy in improving glycemic control, their mechanism is primarily restricted to the potentiation of insulin secretion via Gαq signaling.[3] Full agonists such as AM-1638, by engaging both Gαq and Gαs pathways, offer the potential for superior glycemic control through the dual actions of enhanced insulin secretion and the stimulation of incretin release.[1][3][8] The experimental protocols provided herein offer a standardized framework for researchers to functionally characterize novel GPR40 agonists and to further elucidate the intricate signaling mechanisms that govern their activity. A thorough understanding of these functional differences is paramount for the rational design and development of next-generation GPR40-targeted therapies for type 2 diabetes.

References

A Comparative Analysis of MK-8666 Tromethamine and AP8 in GPR40 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two key modulators of G protein-coupled receptor 40 (GPR40): MK-8666 tromethamine, a partial agonist, and AP8, a full allosteric agonist. This document summarizes their performance based on available experimental data, outlines relevant experimental protocols, and visualizes key pathways to aid in understanding their distinct mechanisms of action.

Quantitative Comparison of GPR40 Agonists

The following table summarizes the key pharmacological parameters of this compound and AP8 in activating GPR40.

ParameterThis compoundAP8Reference
Compound Type Partial AgonistFull Allosteric Agonist (AgoPAM)[1]
Binding Site Orthosteric site between transmembrane helices 3-5 and extracellular loop 2Allosteric site on the lipid-facing exterior of the transmembrane helix bundle[2]
EC50 (human GPR40) ~0.54 nM~0.6 nM[3]
Emax Partial maximal effect (specific value not available)268%[4]

Understanding the Mechanisms of Action

MK-8666 acts as a partial agonist, meaning it binds to the primary (orthosteric) binding site of GPR40 and elicits a response that is lower than that of a full agonist, even at saturating concentrations. In contrast, AP8 is a potent, selective, and full allosteric agonist, also known as an Ago-Positive Allosteric Modulator (AgoPAM).[4] It binds to a different site on the receptor and can fully activate it.

A significant aspect of the interaction between these two compounds is their positive binding cooperativity .[5] The binding of AP8 to its allosteric site enhances the binding affinity of MK-8666 to the orthosteric site.[5] This synergistic interaction can lead to a more robust activation of the receptor than what would be achieved with either compound alone.[2]

GPR40 Signaling Pathway

Activation of GPR40 by agonists like MK-8666 and AP8 primarily initiates a signaling cascade through the Gq alpha subunit of the G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration, a key signal for various cellular responses, including insulin (B600854) secretion from pancreatic beta cells. Some GPR40 agonists have also been shown to signal through the Gs alpha subunit, leading to the production of cyclic AMP (cAMP).

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR40 GPR40 G_protein Gq/Gs GPR40->G_protein Activates PLC PLC G_protein->PLC Activates (Gq) AC Adenylyl Cyclase G_protein->AC Activates (Gs) PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Insulin Secretion) Ca_release->Cellular_Response PKC->Cellular_Response cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA PKA->Cellular_Response Agonist MK-8666 / AP8 Agonist->GPR40 Binds to

GPR40 Signaling Pathway

Experimental Protocols

The activation of GPR40 by agonists is commonly assessed through in vitro assays that measure the downstream consequences of receptor activation, such as changes in intracellular calcium levels or the accumulation of second messengers like inositol monophosphate (IP1), a stable metabolite of IP3.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation.

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing human GPR40.

Methodology:

  • Cell Plating: Seed the GPR40-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered salt solution. Incubate at 37°C for a specified time (typically 30-60 minutes) to allow for dye uptake and de-esterification.

  • Compound Addition: Prepare serial dilutions of the test compounds (MK-8666, AP8) in the assay buffer.

  • Signal Detection: Use a fluorescence plate reader equipped with an automated liquid handling system to add the compounds to the wells while simultaneously monitoring the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: The peak fluorescence signal is used to determine the agonist response. Plot the response against the compound concentration to generate a dose-response curve and calculate the EC50 and Emax values.

Experimental Workflow for GPR40 Activation Assay

The following diagram illustrates a typical workflow for an in vitro GPR40 activation assay.

GPR40_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture GPR40-expressing CHO or HEK293 cells Plate_Cells Plate cells in multi-well plates Cell_Culture->Plate_Cells Dye_Loading Load cells with calcium-sensitive dye Plate_Cells->Dye_Loading Compound_Prep Prepare serial dilutions of MK-8666 and AP8 Compound_Addition Add compounds to cells using a plate reader Compound_Prep->Compound_Addition Incubation Incubate for dye uptake Dye_Loading->Incubation Incubation->Compound_Addition Fluorescence_Reading Measure fluorescence intensity over time Compound_Addition->Fluorescence_Reading Dose_Response Plot dose-response curves Fluorescence_Reading->Dose_Response Calculate_Parameters Calculate EC50 and Emax Dose_Response->Calculate_Parameters Comparison Compare agonist activity Calculate_Parameters->Comparison

GPR40 Activation Assay Workflow

Summary and Conclusion

This compound and AP8 represent two distinct classes of GPR40 agonists with different mechanisms of action and efficacy profiles.

  • MK-8666 is a potent partial agonist that binds to the orthosteric site of GPR40. While it effectively activates the receptor, its maximal response is inherently lower than that of a full agonist.

  • AP8 is a potent full allosteric agonist (AgoPAM) that binds to a separate site on the receptor, leading to a robust and complete activation of GPR40.

The key finding for researchers is the positive cooperativity between these two compounds. The presence of AP8 can enhance the binding and signaling of MK-8666, suggesting that co-administration or the design of dual-site agonists could be a promising strategy for maximizing the therapeutic potential of GPR40 activation. This is particularly relevant in the context of drug development for type 2 diabetes, where GPR40 is a key target for enhancing glucose-stimulated insulin secretion. The choice between a partial agonist, a full agonist, or a combination thereof will depend on the desired therapeutic window and the specific cellular context being investigated.

References

A Comparative Analysis of Statistical Methods in Efficacy Studies of MK-8666 Tromethamine and Other GPR40 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the statistical methods employed in the efficacy studies of MK-8666 tromethamine, a partial G protein-coupled receptor 40 (GPR40) agonist, and other selected GPR40 agonists. The development of MK-8666 for type 2 diabetes was discontinued (B1498344) due to liver safety concerns, a fate shared by another GPR40 agonist, Fasiglifam (B1672068) (TAK-875).[1] This guide aims to offer a clear, data-driven comparison to inform future research in this area.

Mechanism of Action: GPR40 Agonism

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor primarily expressed in pancreatic β-cells.[2] Activation of GPR40 by free fatty acids or synthetic agonists potentiates glucose-stimulated insulin (B600854) secretion (GSIS). This glucose-dependent mechanism of action makes GPR40 an attractive therapeutic target for type 2 diabetes, as it is expected to have a lower risk of hypoglycemia compared to other insulin secretagogues.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FFA_Agonist Free Fatty Acid or GPR40 Agonist (e.g., MK-8666) GPR40 GPR40/FFAR1 FFA_Agonist->GPR40 Binds to Gq_protein Gq Protein GPR40->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Insulin_Vesicle Insulin Vesicles DAG->Insulin_Vesicle Promotes Fusion Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Insulin_Vesicle Promotes Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Exocytosis

Caption: GPR40 signaling pathway in pancreatic β-cells.

Clinical Efficacy Comparison

The primary measure of efficacy for anti-diabetic drugs in clinical trials is the reduction in glycated hemoglobin (HbA1c) and fasting plasma glucose (FPG).

DrugTrial PhasePrimary EndpointDosageMean Reduction from BaselineStatistical Significance
This compound Phase IbChange in FPG50 mg-30.8 mg/dL (vs. placebo)Statistically Significant
150 mg-36.0 mg/dL (vs. placebo)Statistically Significant
500 mg-54.1 mg/dL (vs. placebo)Statistically Significant
Fasiglifam (TAK-875) Phase IIIChange in HbA1c25 mg-0.57% (vs. placebo)p < 0.0001
50 mg-0.83% (vs. placebo)p < 0.0001

Statistical Analysis Methods

The statistical analysis of clinical trial data is crucial for determining the efficacy and safety of a new drug. In trials for type 2 diabetes, Analysis of Covariance (ANCOVA) is a commonly used statistical model.

This compound (Phase Ib Study)

While the specific statistical analysis plan for the MK-8666 Phase Ib trial is not publicly available, the reporting of statistically significant reductions in fasting plasma glucose suggests a robust statistical method was employed. Given the nature of the data (continuous endpoint with a baseline measurement), an Analysis of Covariance (ANCOVA) model was likely used.

  • Model: The change from baseline in FPG would be the dependent variable.

  • Factors: Treatment group (placebo, 50 mg, 150 mg, 500 mg).

  • Covariate: Baseline FPG would be included as a covariate to reduce variability and increase statistical power.

MK8666_Analysis_Workflow cluster_data Data Collection cluster_analysis Statistical Analysis cluster_results Results Baseline_FPG Baseline FPG Measurement Randomization Randomization to Treatment Groups (Placebo, 50mg, 150mg, 500mg) Baseline_FPG->Randomization ANCOVA ANCOVA Model: Change in FPG ~ Treatment + Baseline FPG Baseline_FPG->ANCOVA Treatment 14-Day Treatment Period Randomization->Treatment Endpoint_FPG Endpoint FPG Measurement Treatment->Endpoint_FPG Endpoint_FPG->ANCOVA LS_Means Least Squares Means Calculation for each treatment group ANCOVA->LS_Means Comparison Comparison of LS Means vs. Placebo LS_Means->Comparison P_value P-value Calculation Comparison->P_value Significance Determination of Statistical Significance P_value->Significance

Caption: Likely statistical workflow for the MK-8666 Phase Ib trial.

Fasiglifam (TAK-875) (Phase III Study)

The Phase III trial of Fasiglifam in Japanese patients with type 2 diabetes explicitly used a least squares mean analysis to compare the change from baseline in HbA1c between the treatment and placebo groups.[3] This indicates the use of an ANCOVA model.

  • Model: The change from baseline in HbA1c at week 24 was the primary endpoint.

  • Factors: Treatment group (placebo, 25 mg, 50 mg).

  • Covariate: Baseline HbA1c.

  • Significance: A p-value of less than 0.0001 was reported for the comparison of both fasiglifam groups to placebo, indicating a highly statistically significant reduction in HbA1c.[3]

Preclinical Efficacy Comparison

Preclinical studies in animal models of diabetes and obesity are essential for the initial evaluation of drug efficacy.

DrugAnimal ModelKey Findings
SCO-267 Neonatally streptozotocin-induced diabetic ratsImproved glucose tolerance in single and 2-week dosing studies.[4]
Diet-induced obese ratsReduced food intake and body weight.[4]
LY3104607 Zucker fa/fa ratsDose-dependent reductions in glucose levels during glucose tolerance tests.[5]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Streptozotocin-Induced Diabetic Rats (for SCO-267 evaluation)

This protocol is a standard method for assessing glucose metabolism in a diabetic rodent model.

  • Animal Model: Male Sprague-Dawley rats are typically used. Diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ), which is toxic to pancreatic β-cells.

  • Fasting: Animals are fasted overnight (approximately 12-16 hours) with free access to water before the test.

  • Drug Administration: SCO-267 or vehicle is administered orally via gavage at a specified time before the glucose challenge.

  • Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein to measure basal glucose levels.

  • Glucose Challenge: A concentrated glucose solution (typically 2 g/kg body weight) is administered orally.

  • Serial Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Statistical Analysis: The area under the curve (AUC) for glucose is calculated for each animal. Differences in AUC between treatment groups are typically analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons.

OGTT_Protocol cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis STZ_Induction Induce Diabetes with STZ Fasting Overnight Fasting STZ_Induction->Fasting Drug_Admin Administer SCO-267 or Vehicle Fasting->Drug_Admin Baseline_Blood Collect Baseline Blood (t=0) Drug_Admin->Baseline_Blood Glucose_Admin Oral Glucose Challenge Baseline_Blood->Glucose_Admin Serial_Blood Collect Blood at 15, 30, 60, 90, 120 min Glucose_Admin->Serial_Blood Glucose_Measure Measure Blood Glucose Serial_Blood->Glucose_Measure AUC_Calc Calculate Glucose AUC Glucose_Measure->AUC_Calc ANOVA One-way ANOVA AUC_Calc->ANOVA Post_Hoc Post-hoc Tests ANOVA->Post_Hoc

Caption: Experimental workflow for an Oral Glucose Tolerance Test.

Conclusion

The statistical analysis of efficacy studies for GPR40 agonists like this compound predominantly relies on robust methods such as ANCOVA to demonstrate a statistically significant effect on glycemic control. While MK-8666 and Fasiglifam showed promising efficacy in reducing FPG and HbA1c, respectively, their development was halted due to safety concerns. The preclinical data for newer GPR40 agonists like SCO-267 and LY3104607 continue to show potential in animal models. This guide highlights the importance of rigorous statistical analysis and detailed experimental protocols in the evaluation of novel therapeutic agents for type 2 diabetes. Researchers in this field should consider these methodologies in the design and interpretation of their own studies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-8666 tromethamine
Reactant of Route 2
MK-8666 tromethamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。